molecular formula C15H15N B142631 1-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 22990-19-8

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B142631
CAS No.: 22990-19-8
M. Wt: 209.29 g/mol
InChI Key: PRTRSEDVLBBFJZ-UHFFFAOYSA-N
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Description

1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a Solifenacin intermediate. This compound had been detected in parkinsonian human brain. This compound maybe a candidate for endogenous MPTP-like neurotoxin since it is a structural analogue of MPTP which produces parkinsonism in humans.>

Properties

IUPAC Name

1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22990-19-8
Record name 1,2,3,4-Tetrahydro-1-phenylisoquinoline
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Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Core Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, acting as potent modulators of various physiological pathways. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, and key biological activities. Detailed experimental protocols for the determination of fundamental properties and diagrams of associated signaling pathways are presented to facilitate further research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data for the racemic mixture and its enantiomers are summarized below. It is important to note that some of the reported values, particularly for pKa and logP, are predicted and await experimental confirmation.

Table 1: Physicochemical Properties of this compound

PropertyRacemic(S)-Enantiomer(R)-Enantiomer
Molecular Formula C₁₅H₁₅NC₁₅H₁₅NC₁₅H₁₅N
Molecular Weight 209.29 g/mol 209.29 g/mol 209.29 g/mol
Appearance Off-white solidWhite to off-white crystalline powderWhite to almost white powder to crystal
Melting Point (°C) 96 - 10280 - 9180 - 84
Boiling Point (°C) 338.4 ± 11.0 (Predicted)338 (Lit.)-
Density (g/cm³) 1.1 ± 0.1 (Predicted)1.06-
pKa 8.91 ± 0.40 (Predicted)--
logP 2.70 (Predicted)--
Solubility Slightly soluble in chloroform (B151607) and methanol; Insoluble in water.[1]Soluble in organic solvents such as ethanol (B145695) and chloroform but insoluble in water.[1]-

Synthesis

The synthesis of this compound is most commonly achieved through well-established cyclization reactions, primarily the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

This method involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, β-phenethylamine is reacted with benzaldehyde.

Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. The synthesis of this compound via this route typically starts with the acylation of β-phenethylamine with benzoyl chloride to form N-phenethylbenzamide, which is then cyclized using a dehydrating agent like phosphorus pentoxide or polyphosphoric acid to yield 1-phenyl-3,4-dihydroisoquinoline. Subsequent reduction of the imine bond affords the final product.

Biological Activities and Signaling Pathways

This compound and its derivatives have been shown to interact with several key biological targets, leading to a range of pharmacological effects.

Tubulin Polymerization Inhibition

Certain derivatives of this compound have been identified as inhibitors of tubulin polymerization.[2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making them promising candidates for anticancer drug development.

Tubulin_Inhibition_Pathway P_THIQ 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Derivative Tubulin Tubulin P_THIQ->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibition.

Dopamine (B1211576) D1 Receptor Antagonism

This compound derivatives have been investigated as antagonists of the dopamine D1 receptor.[3] The D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase (AC) via a Gs/olf protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). By blocking this receptor, P-THIQ derivatives can modulate dopaminergic neurotransmission, suggesting potential applications in neurological and psychiatric disorders.

D1_Receptor_Antagonism Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Activates P_THIQ 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Derivative P_THIQ->D1_Receptor Blocks Gs_olf Gs/olf D1_Receptor->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 receptor antagonist signaling pathway.

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition

Derivatives of this compound have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is responsible for the conversion of the less potent estrogen, estrone, into the highly potent estradiol. By inhibiting 17β-HSD1, these compounds can reduce the levels of estradiol, which plays a crucial role in the development and progression of estrogen-dependent diseases such as breast cancer.

HSD1_Inhibition Estrone Estrone Estradiol Estradiol Estrone->Estradiol Conversion by P_THIQ 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Derivative HSD1 17β-HSD1 P_THIQ->HSD1 Inhibits ER Estrogen Receptor Estradiol->ER Activates Gene_Expression Gene Expression ER->Gene_Expression Regulates

Caption: 17β-HSD1 inhibition mechanism.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the sample solution on the stir plate and immerse the calibrated pH electrode and the tip of the burette into the solution. Start stirring gently.

  • Initial pH Measurement: Record the initial pH of the solution.

  • Titration: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Continue the titration until the pH changes significantly, indicating the equivalence point has been passed. Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the amine has been protonated.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase at a concentration that can be accurately measured by the chosen analytical method.

  • Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the stock solution with a known volume of the other phase (e.g., a 1:1 volume ratio).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure complete partitioning of the solute between the two phases. Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water. The logP is the base-10 logarithm of P.

Conclusion

This compound represents a versatile and privileged scaffold in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, synthesis, and key biological activities, supported by experimental protocols and pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents based on this promising molecular framework. Further experimental validation of the predicted physicochemical properties is encouraged to enhance the understanding and application of this important compound.

References

1-Phenyl-1,2,3,4-tetrahydroisoquinoline chemical structure and stereoisomerism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Chemical Structure and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and pharmacological significance of this compound. This compound is a vital chiral building block in the synthesis of various biologically active molecules and pharmaceuticals.[1]

Chemical Structure and Nomenclature

This compound possesses a core structure featuring a tetrahydroisoquinoline nucleus with a phenyl group substituted at the C1 position.[2] The tetrahydroisoquinoline moiety consists of a benzene (B151609) ring fused to a piperidine (B6355638) ring.[2] The molecular formula of this compound is C₁₅H₁₅N, and its molecular weight is 209.29 g/mol .[3]

Systematic IUPAC Name: this compound

The presence of the phenyl group at the first position of the saturated heterocyclic ring system is a key structural feature that gives rise to its unique chemical and biological properties.

Stereoisomerism

The carbon atom at position 1 (C1) of the tetrahydroisoquinoline ring is a chiral center because it is bonded to four different groups: a hydrogen atom, a phenyl group, the nitrogen atom of the ring, and the C8a carbon of the fused ring system. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers.[2]

These enantiomers are designated as:

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline [3]

The spatial arrangement of the substituents around the chiral center determines the absolute configuration, denoted by the (S) and (R) descriptors. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, a property known as optical activity. The (S)-enantiomer is dextrorotatory, while the (R)-enantiomer is levorotatory.[2]

stereoisomerism racemate Racemic 1-Phenyl-1,2,3,4- tetrahydroisoquinoline s_enantiomer (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline racemate->s_enantiomer Chiral Resolution r_enantiomer (R)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline racemate->r_enantiomer Chiral Resolution

Caption: Stereoisomers of this compound.

Physicochemical and Pharmacological Data

The distinct stereochemistry of the enantiomers leads to different biological activities, a critical consideration in drug development.[1]

Table 1: Physicochemical Properties
PropertyRacemic Mixture(S)-Enantiomer(R)-Enantiomer
CAS Number 22990-19-8118864-75-8[1]180272-45-1[3]
Appearance SolidWhite to off-white crystalline powder[1]Not specified
Melting Point Not specified87 - 91 °C[1]Not specified
Boiling Point Not specified338 °C (lit.)[1]Not specified
Optical Rotation [α]20/D = +10° to +14° (c = 0.46 in CHCl3)[1][2]Not specified
Table 2: Pharmacological Significance and Activity
Enantiomer/AnalogBiological Target/ApplicationKey Findings
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Intermediate for SolifenacinServes as a key intermediate in the synthesis of Solifenacin, a muscarinic receptor antagonist used to treat overactive bladder.[4][5][6][7]
(S)-N-methyl-1-phenyltetrahydroisoquinoline Dopamine (B1211576) D1 ReceptorThe (S)-enantiomer was found to be the more active enantiomer as a dopamine receptor ligand.[8]
This compound Derivatives Dopamine Receptors (D1, D2, D3)Analogs show affinity for dopamine receptors, acting as antagonists.[8][9][10][11] Some derivatives exhibit high affinity and selectivity for the D3 receptor.[11]
1-Phenyl-3,4-dihydroisoquinoline (B1582135) Derivatives Tubulin Polymerization InhibitorsCertain derivatives have been identified as potential tubulin polymerization inhibitors with cytotoxic activity, suggesting potential as antitumor agents.[12]

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture is through the Bischler-Napieralski reaction, followed by reduction.[13][14]

Step 1: Acylation of β-phenylethylamine

  • In a suitable reaction vessel, dissolve β-phenylethylamine in a non-polar solvent.

  • In the presence of a catalyst, add benzoyl chloride dropwise at a controlled temperature (0-80°C).

  • Allow the reaction to proceed for up to 5 hours to yield N-phenylethyl-benzamide.[13]

Step 2: Cyclization to 1-Phenyl-3,4-dihydroisoquinoline

  • React the N-phenethyl-benzamide with a dehydrating agent such as polyphosphoric acid or a mixture of phosphorus pentoxide and phosphorus oxychloride.[13][14]

  • Heat the mixture to induce intramolecular electrophilic aromatic substitution, leading to the formation of 1-phenyl-3,4-dihydroisoquinoline.[13][14]

Step 3: Reduction to this compound

  • Dissolve the 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent.

  • Reduce the imine double bond using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation to obtain the final racemic product.[13][14]

synthesis_workflow cluster_synthesis Synthesis of Racemic Mixture A β-Phenylethylamine + Benzoyl Chloride B N-Phenylethyl-benzamide A->B Acylation C 1-Phenyl-3,4-dihydroisoquinoline B->C Cyclization (Bischler-Napieralski) D Racemic 1-Phenyl-1,2,3,4- tetrahydroisoquinoline C->D Reduction pharma_relevance cluster_solifenacin Synthesis Pathway cluster_dopamine Pharmacological Action parent (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline solifenacin Solifenacin parent->solifenacin Key Intermediate derivatives Derivatives parent->derivatives Scaffold for m3_receptor M3 Muscarinic Receptor solifenacin->m3_receptor Antagonist d_receptors Dopamine Receptors (D1, D2, D3) derivatives->d_receptors Antagonist

References

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral scaffold of significant interest in medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of its biological importance, focusing on its role as a key synthetic intermediate, its interactions with various biological targets, and its potential therapeutic applications. The document details its involvement in the development of muscarinic receptor antagonists, anticancer agents targeting tubulin polymerization, and its modulation of dopaminergic and glutamatergic neurotransmission. Experimental protocols for the synthesis and biological evaluation of this compound and its derivatives are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of its mechanisms of action.

Introduction

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline core structure is a privileged motif found in numerous biologically active compounds. The specific stereoisomer, (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, has garnered considerable attention due to its crucial role as a building block for important pharmaceuticals and its own intrinsic biological activities. Its rigid, chiral structure allows for specific interactions with biological macromolecules, making it a valuable starting point for the design of novel therapeutic agents. This guide will explore its significance in several key areas of drug discovery and development.

Synthetic Approaches

The synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a critical process, with stereoselectivity being a key challenge. The most common synthetic routes involve the cyclization of a phenethylamine (B48288) derivative followed by the creation of the chiral center.

Bischler-Napieralski Reaction followed by Asymmetric Reduction

A widely employed method involves the Bischler-Napieralski reaction to form a 1-phenyl-3,4-dihydroisoquinoline (B1582135) intermediate, which is then enantioselectively reduced to the desired (S)-enantiomer.

Experimental Protocol: Bischler-Napieralski Reaction

This reaction facilitates the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines using a condensing agent.

  • Materials: β-phenylethylamide, phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and a suitable solvent (e.g., toluene (B28343) or acetonitrile).

  • Procedure:

    • Dissolve the β-phenylethylamide in the chosen solvent.

    • Slowly add the condensing agent (e.g., POCl₃) to the solution at a controlled temperature, typically with cooling.

    • After the addition, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully quench with ice water.

    • Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-phenyl-3,4-dihydroisoquinoline.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Asymmetric Reduction of 1-Phenyl-3,4-dihydroisoquinoline

The prochiral imine of the dihydroisoquinoline intermediate is reduced to the chiral amine using a chiral catalyst or reducing agent.

  • Materials: 1-phenyl-3,4-dihydroisoquinoline, a chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand like BINAP), a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid/triethylamine), and a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Procedure:

    • In a reaction vessel, dissolve the 1-phenyl-3,4-dihydroisoquinoline and the chiral catalyst in the solvent under an inert atmosphere (e.g., argon or nitrogen).

    • If using hydrogen gas, pressurize the vessel with H₂ to the desired pressure. If using transfer hydrogenation, add the hydrogen donor.

    • Stir the reaction mixture at a specific temperature until the reduction is complete.

    • Remove the catalyst by filtration.

    • Evaporate the solvent and purify the resulting (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline by chromatography or crystallization to achieve high enantiomeric excess.

Synthesis Workflow

G cluster_0 Bischler-Napieralski Reaction cluster_1 Asymmetric Reduction Phenethylamine_Derivative β-Phenylethylamide Cyclization Cyclization Phenethylamine_Derivative->Cyclization Condensing_Agent POCl₃ or P₂O₅ Condensing_Agent->Cyclization Dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Reduction Enantioselective Reduction Dihydroisoquinoline->Reduction Chiral_Catalyst Chiral Catalyst (e.g., Ru-BINAP) Chiral_Catalyst->Reduction Hydrogen_Source H₂ or HCOOH/NEt₃ Hydrogen_Source->Reduction Final_Product (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Reduction->Final_Product

Diagram 1: General workflow for the synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline.

Biological Significance and Therapeutic Applications

Key Intermediate in Pharmaceutical Synthesis

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a pivotal intermediate in the synthesis of Solifenacin, a competitive muscarinic M₃ receptor antagonist used for the treatment of overactive bladder.

Experimental Protocol: Synthesis of Solifenacin from (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Materials: (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, (R)-quinuclidin-3-yl chloroformate hydrochloride or a similar activating agent, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and a suitable solvent (e.g., dichloromethane).[1]

  • Procedure:

    • Dissolve (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and the base in the solvent and cool the mixture in an ice bath.[1]

    • Slowly add a solution of (R)-quinuclidin-3-yl chloroformate hydrochloride to the cooled mixture.[1]

    • Allow the reaction to stir at a low temperature and then warm to room temperature until the reaction is complete.[1]

    • Wash the reaction mixture with water and an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted starting materials and byproducts.[1]

    • Dry the organic layer, filter, and concentrate to yield crude Solifenacin.

    • The crude product can be further purified, typically by conversion to its succinate (B1194679) salt and recrystallization.

Anticancer Activity: Tubulin Polymerization Inhibition

G Compound (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Compound->Microtubule Inhibition Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Diagram 3: Antagonism of the Dopamine (B1211576) D₂ receptor signaling pathway.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This assay determines the affinity of a compound for the D₂ receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials: Cell membranes expressing D₂ receptors (e.g., from rat striatum or transfected cell lines), a radioligand (e.g., [³H]spiperone), a non-specific binding control (e.g., haloperidol), assay buffer, and a filtration apparatus with glass fiber filters.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of the non-specific binding control.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • The Kᵢ value is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

NMDA Receptor Interactions

Derivatives of 1-aryl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their affinity to the ion channel binding site of the N-methyl-D-aspartate (NMDA) receptor complex. One (S)-configured derivative with a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position demonstrated high affinity, with a Kᵢ value of 0.0374 µM. This suggests that the (S)-1-phenyl-tetrahydroisoquinoline scaffold is a promising starting point for the development of NMDA receptor modulators.

Signaling Pathway: NMDA Receptor Antagonism

G Glutamate_Glycine Glutamate (B1630785) & Glycine (B1666218) NMDA_Receptor NMDA Receptor Glutamate_Glycine->NMDA_Receptor Bind Ion_Channel Ion Channel Opening NMDA_Receptor->Ion_Channel Calcium_Influx Ca²⁺ Influx Ion_Channel->Calcium_Influx Downstream_Signaling Downstream Signaling (e.g., NO synthase activation, Gene expression changes) Calcium_Influx->Downstream_Signaling Antagonist (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Derivative Antagonist->NMDA_Receptor Blocks Channel

Diagram 4: Antagonism of the NMDA receptor signaling pathway.

Experimental Protocol: NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the NMDA receptor, often by its ability to displace a channel blocker like [³H]MK-801.

  • Materials: Rat brain membranes (e.g., from the cortex), a radiolabeled channel blocker (e.g., [³H]MK-801), glutamate and glycine (as co-agonists), a non-specific binding control (e.g., unlabeled MK-801), assay buffer, and a filtration system.

  • Procedure:

    • Pre-incubate the brain membranes with glutamate and glycine to activate the receptors.

    • In a multi-well plate, add the pre-incubated membranes, the radioligand, and varying concentrations of the test compound.

    • A parallel set of wells for non-specific binding will contain a high concentration of the unlabeled channel blocker.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold buffer.

    • Quantify the bound radioactivity by liquid scintillation counting.

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

Summary of Quantitative Data

The following table summarizes the available quantitative data for derivatives of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline. It is important to note that data for the unsubstituted parent compound is limited in the public domain.

Table 2: Biological Activity of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Biological TargetCompoundActivityValueReference
NMDA Receptor(S)-8-methyl-1-(2-methylphenyl)-THIQBinding Affinity (Kᵢ)0.0374 µMN/A
Tubulin PolymerizationVarious 1-phenyl-3,4-dihydroisoquinoline derivativesCytotoxicity (IC₅₀)Varies with substitution
Dopamine D₁/D₂ Receptors(S)-N-methyl-1-phenyl-THIQ derivativesBinding Affinity (Kᵢ)Not specified
Cancer Cell Lines1-phenyl-TIQCytotoxicityInduces apoptosis in PC12 cellsN/A

Conclusion

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline stands out as a molecule of considerable biological and pharmaceutical importance. Its utility as a chiral building block for complex drugs like Solifenacin is well-established. Furthermore, the inherent biological activities of its structural analogs against crucial targets such as tubulin, dopamine receptors, and NMDA receptors highlight its potential as a scaffold for the development of new therapeutics for cancer and neurological disorders. Further research to elucidate the specific quantitative structure-activity relationships of the parent compound and its derivatives will be instrumental in realizing its full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological interactions, and therapeutic potential of this compound class. We consolidate quantitative data on its interactions with key biological targets, including dopamine (B1211576) receptors, NMDA receptors, and sigma receptors. Furthermore, its roles as an inhibitor of tubulin polymerization and 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) are explored. Detailed experimental protocols for relevant biological assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and research methodologies. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a core component of numerous natural products and synthetic molecules with significant pharmacological properties.[1] The introduction of a phenyl group at the 1-position, particularly with a defined stereochemistry as in (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, confers specific and potent biological activities. This chiral compound serves as a crucial building block in the synthesis of various bioactive molecules and is a key intermediate in the production of pharmaceuticals such as solifenacin, a muscarinic receptor antagonist.[2][3][4] The diverse biological profile of this scaffold has prompted extensive research into its potential applications in oncology, neurodegenerative diseases, and hormonal disorders.[5][6][7]

Synthesis of Chiral 1-Phenyl-1,2,3,4-tetrahydroisoquinolines

The enantioselective synthesis of 1-substituted THIQs is a critical area of research to access stereochemically pure compounds for pharmacological evaluation. Several stereoselective catalytic methods have been developed for this purpose. A common strategy involves the asymmetric reduction of 1-phenyl-3,4-dihydroisoquinolines. This can be achieved through various methods, including the use of chiral hydride reducing agents, catalytic hydrogenation with chiral catalysts, or enzymatic catalysis.[8][9] The Bischler-Napieralski reaction is frequently employed to generate the precursor 1-substituted-3,4-dihydroisoquinolines.[8][9]

Biological Targets and Pharmacological Activities

The this compound scaffold has been shown to interact with multiple biological targets, leading to a range of pharmacological effects. The following sections detail these interactions, supported by quantitative data and experimental methodologies.

Dopamine Receptor Modulation

Derivatives of this compound have been investigated as ligands for dopamine receptors.[10] These compounds have been synthesized as analogs of the D1 dopamine receptor antagonist SCH23390.[10][11] The affinity for D1 and D2 receptors is typically assessed through competitive binding assays using radiolabeled ligands such as [3H]SCH23390 for D1 and [3H]spiperone for D2.[10][11] Interestingly, the (S)-enantiomer of N-methyl-1-phenyltetrahydroisoquinoline was found to be the more active enantiomer at dopamine receptors, in contrast to the (R)-configuration of SCH23390.[10]

Table 1: Dopamine Receptor Binding Affinities of selected this compound Analogs

Compound Receptor Ki (nM) Reference
(S)-N-Methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline D1 180 [12]
(S)-N-Methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline D2 >10,000 [12]
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivative (5s) D3 1.2 [13]

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5t) | D3 | 3.4 |[13] |

A standard protocol for determining the binding affinity of test compounds to dopamine receptors involves the use of rat striatal membrane homogenates.[11]

  • Membrane Preparation: Homogenize rat corpus striatum tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a specific radioligand ([3H]SCH23390 for D1 or [3H]spiperone for D2) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture for a defined period (e.g., 30 minutes at 25°C).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Rat Striatum p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Resuspend Membrane Pellet p3->p4 a1 Incubate Membranes with Radioligand & Test Compound p4->a1 a2 Rapid Filtration a1->a2 a3 Wash Filters a2->a3 a4 Scintillation Counting a3->a4 d1 Calculate IC50 a4->d1 d2 Calculate Ki d1->d2

Workflow for Dopamine Receptor Binding Assay.
NMDA Receptor Antagonism

Certain 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have shown affinity for the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor complex, acting as non-competitive antagonists.[14][15] The (S)-enantiomer of a 2-methylphenyl substituted derivative demonstrated high affinity with a Ki value of 0.0374 µM.[14][15] Another derivative, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline ([3H]FR115427), binds with high affinity to a single population of sites.[16]

Table 2: NMDA Receptor Binding Affinities of this compound Analogs

Compound Ki (µM) Reference
(S)-8-Methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline 0.0374 [14][15]
(R)-8-Methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline 3.33 [15]

| (+)-1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 0.0454 |[16] |

This assay measures the binding of compounds to the ion channel of the NMDA receptor using [3H]MK-801.[10]

  • Membrane Preparation: Prepare rat brain membranes (excluding the cerebellum) in a Tris-HCl buffer (pH 7.4).[10]

  • Binding Assay: Incubate a 0.2 mg aliquot of the membrane preparation with 5 nM [3H]MK-801 and varying concentrations of the test compound.

  • Incubation: Incubate the mixture for 180 minutes at 25°C.[10]

  • Non-specific Binding: Determine non-specific binding in the presence of 10 µM MK-801.[10]

  • Filtration and Washing: Filter the membranes, wash them, and then count the filters to determine the amount of specifically bound [3H]MK-801.[10]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 and Ki values.

Sigma Receptor Modulation

The 1,2,3,4-tetrahydroisoquinoline scaffold is recognized as a promising core for developing selective sigma receptor (σR) ligands.[5] Sigma receptors, including σ1 and σ2 subtypes, are involved in various cellular functions like calcium signaling and neuroprotection.[5] The binding affinity of THIQ derivatives to sigma receptors is typically evaluated through radioligand binding assays.[5]

This protocol is adapted from standard methods for determining ligand affinity to sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[17][18]

  • Membrane Preparation: Prepare membrane homogenates from suitable tissues (e.g., guinea pig brain for σ1R, rat liver for σ2R).

  • σ1R Binding Assay: Incubate the membrane preparation with [3H]-(+)-pentazocine as the radioligand and varying concentrations of the test compound.

  • σ2R Binding Assay: Incubate the membrane preparation with [3H]-DTG as the radioligand in the presence of (+)-pentazocine to mask the σ1R sites, along with varying concentrations of the test compound.

  • Incubation: Incubate the assays for 90 minutes at 37°C for σ1R and 120 minutes at room temperature for σ2R.[14][17]

  • Filtration and Quantification: Terminate the reaction by filtration and quantify the bound radioactivity.

  • Data Analysis: Determine the Ki values from the IC50 values obtained from competitive binding curves.

Inhibition of Tubulin Polymerization

A series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting cytotoxic activities against various cancer cell lines.[19][20][21] These compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][19]

Table 3: Tubulin Polymerization Inhibitory Activity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives

Compound Cytotoxicity IC50 (µM) (CEM cell line) Tubulin Polymerization Inhibition IC50 (µM) Reference
Compound 21 4.10 Not Reported [22]
Compound 32 0.64 ~2.0 [22]

| Compound 5n | Not Reported | 2.1 |[20] |

The inhibitory effect on tubulin polymerization can be measured using a turbidity-based or fluorescence-based assay.[8][9][19][23][24]

  • Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., PIPES buffer) on ice. Prepare a GTP stock solution. Prepare stock solutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the test compound to the appropriate wells. Initiate the polymerization by adding the tubulin solution containing GTP.

  • Data Acquisition: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Measure the absorbance at 340 nm (for turbidity) or fluorescence at appropriate wavelengths every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance or fluorescence intensity against time. Calculate the percentage of inhibition by comparing the polymerization reaction at a specific time point (e.g., 25 minutes) relative to a vehicle control. Determine the IC50 value from a dose-response curve.[9]

signaling_pathway cluster_inhibition Microtubule Disruption cluster_checkpoint Cell Cycle Arrest cluster_apoptosis Apoptosis Induction inhibitor (R)-1-Phenyl-THIQ Derivative tubulin Tubulin inhibitor->tubulin Binds to Colchicine Site microtubules Microtubules tubulin->microtubules sac Spindle Assembly Checkpoint (SAC) Activation microtubules->sac Disrupted Mitotic Spindle arrest G2/M Phase Arrest sac->arrest bcl2 Bcl-2 Family Regulation arrest->bcl2 Prolonged Arrest caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Signaling Pathway from Tubulin Inhibition to Apoptosis.
Inhibition of 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)

N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored as nonsteroidal inhibitors of 17β-HSD1.[5][6][25][26] This enzyme catalyzes the conversion of the less active estrone (B1671321) to the more potent estradiol, and its inhibition is a therapeutic strategy for estrogen-dependent diseases like breast cancer.[5][6][25] A racemic compound with a 6-hydroxy group, lipophilic substitutions, and an N-4'-chlorophenyl substitution showed an IC50 of approximately 350 nM.[5][6][25]

Table 4: 17β-HSD1 Inhibitory Activity of an N-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivative

Compound 17β-HSD1 Inhibition IC50 (nM) Reference

| Racemic N-(4-chlorophenyl)-6-hydroxy-1-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline | ~350 |[5][6][25] |

The inhibitory activity against 17β-HSD1 can be determined using a cell-free assay with a recombinant enzyme source.[25][27]

  • Enzyme Source: Use a bacterial cell homogenate expressing recombinant human 17β-HSD1.

  • Assay Reaction: Incubate the enzyme with a tritiated substrate (e.g., [3H]estrone), a cofactor (NADPH), and varying concentrations of the test inhibitor.

  • Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.

  • Separation: Separate the substrate (estrone) from the product (estradiol) using high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled product formed.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotective Effects

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective properties. For example, 1-methyl-N-propargyl-THIQ has been shown to block the reduction in striatal dopamine content and the number of nigral tyrosine hydroxylase-positive cells induced by the neurotoxin MPTP in mice.[7]

This in vivo model is widely used to assess the neuroprotective effects of compounds against Parkinson's disease-like pathology.[2][7][28][29][30]

  • Animal Model: Use a susceptible mouse strain, such as C57BL/6.[7]

  • MPTP Administration: Administer MPTP hydrochloride subcutaneously (e.g., four injections of 18-24 mg/kg every 2-3 hours).[28]

  • Test Compound Administration: Administer the test compound (e.g., 1-methyl-N-propargyl-THIQ) before and/or after MPTP administration.

  • Behavioral Assessment: Evaluate motor function using tests like the open field activity test.[30]

  • Biochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.[30]

  • Histological Analysis: Quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta via immunohistochemistry.[30]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution pattern and stereochemistry.

  • Dopamine Receptors: For D1 receptor antagonists, halo and hydroxy substituents on the phenyl ring significantly influence binding affinity.[31] The stereochemistry at the 1-position is crucial, with the (S)-enantiomer being more potent in some cases.[10]

  • NMDA Receptors: A 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position of the THIQ core enhance affinity for the PCP binding site.[14][15] The (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer.[14][15]

  • Tubulin Polymerization: A 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl ring confers optimal bioactivity for tubulin polymerization inhibition.[19][20]

  • 17β-HSD1 Inhibition: A 6-hydroxy group on the THIQ core, combined with lipophilic substitutions at the 1- or 4-positions and an N-4'-chlorophenyl group, is favorable for inhibitory activity.[5][6][25]

Conclusion

(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its analogs constitute a versatile and valuable scaffold in drug discovery. Their ability to interact with a diverse range of biological targets, including GPCRs, ion channels, and enzymes, underscores their therapeutic potential across multiple disease areas. The stereochemistry at the 1-position is a critical determinant of biological activity, highlighting the importance of enantioselective synthesis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of novel therapeutics based on this promising chemical entity. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their preclinical potential into clinical applications.

References

The Enigmatic 1-Phenyl-1,2,3,4-tetrahydroisoquinolines: A Deep Dive into Their Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structural motif found in a class of alkaloids that have garnered significant interest in the scientific community. These compounds, existing at the intersection of structural complexity and potent biological activity, represent a promising frontier in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and isolation of these fascinating molecules from their natural sources, with a focus on detailed experimental methodologies, quantitative data, and the intricate biosynthetic pathways that lead to their formation.

Naturally Occurring this compound Derivatives

While a vast number of synthetic derivatives of this compound have been explored for their pharmacological potential, their occurrence in nature is more selective, primarily within the Amaryllidaceae plant family. A prominent example is cherylline (B1195249) , a 4-phenyl-1,2,3,4-tetrahydroisoquinoline (B1230677) alkaloid.

Compound NameNatural Source(s)Plant Part(s)Key Spectroscopic Data
Cherylline Crinum powellii, Crinum jagus (syn. Crinum giganteum)BulbsThe structure of cherylline is elucidated through extensive spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRESIMS) to confirm its molecular formula and connectivity. The relative and absolute configurations are typically determined by NOESY NMR experiments and Electronic Circular Dichroism (ECD) calculations.[1]

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound derivatives from plant matrices is a meticulous process that involves several key stages, from initial extraction to final purification. The following protocols are based on established methodologies for the isolation of alkaloids from Crinum species, the primary source of cherylline.

I. General Extraction of the Alkaloid Fraction

This initial phase aims to separate the total alkaloidal content from the bulk plant material.

1. Plant Material Preparation:

  • Fresh bulbs of the source plant (e.g., Crinum powellii) are collected, washed thoroughly, and chopped into small pieces.

  • The chopped material is then oven-dried at a controlled temperature (typically around 50°C) to remove moisture and subsequently ground into a fine powder.

2. Maceration:

  • The powdered plant material is subjected to exhaustive extraction with a polar solvent, most commonly methanol, at room temperature over an extended period (e.g., several days).[2] This process is repeated multiple times to ensure complete extraction of the alkaloids.

3. Acid-Base Extraction:

  • The resulting methanolic extract is concentrated under reduced pressure to yield a gummy residue.

  • This residue is then dissolved in an acidic aqueous solution (e.g., hydrochloric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

  • The acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and weakly acidic compounds.

  • The acidic aqueous phase, now enriched with alkaloid salts, is basified to a pH of approximately 8-9 using a base like ammonium (B1175870) hydroxide.[2] This deprotonates the alkaloids, making them soluble in organic solvents.

  • The basified aqueous solution is then exhaustively extracted with an organic solvent such as dichloromethane (B109758) or chloroform (B151607) to yield the crude alkaloid fraction.[2]

II. Chromatographic Purification of Cherylline

The crude alkaloid mixture is a complex matrix of structurally related compounds. The separation and purification of the target this compound derivative, cherylline, requires sophisticated chromatographic techniques.

1. Column Chromatography:

  • The crude alkaloid fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel.[3]

  • A gradient elution system is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).[4]

  • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with a specific staining reagent like Dragendorff's reagent.[2]

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Fractions enriched with the target compound from column chromatography are further purified using preparative HPLC.

  • This technique offers higher resolution and is crucial for obtaining the compound in high purity. A variety of stationary and mobile phases can be employed depending on the specific properties of the target molecule.

III. Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods as detailed in the table above.

Quantitative Data and Biological Activity

The following tables summarize the quantitative data related to the isolation and the known biological activities of cherylline.

Table 1: Isolation Data for Cherylline

CompoundPlant SourcePlant PartYieldMethod of Quantification
CheryllineCrinum jagusBulbsNot explicitly reported in the cited literature, but isolated as a constituent.Isolated and characterized from the alkaloid extract.
CheryllineCrinum powelliiBulbsNot explicitly reported in the cited literature, but known to be a constituent.Isolated and characterized from the alkaloid extract.

Table 2: Biological Activity of Cherylline

CompoundBiological ActivityAssay SystemIC₅₀ / EC₅₀
CheryllineAntiviral (Dengue Virus, DENV)DENVGFP infection in Huh7 cellsEC₅₀: 8 µM[2]
CheryllineAntiviral (Zika Virus, ZIKV)ZIKV infection assayEC₅₀: 20.3 µM[2]
CheryllineCytotoxicityHuh7 cellsCC₅₀: >250 µM[2]
CheryllineCytotoxicityNot specifiedWeak cytotoxicity at 100 µM[1]
CheryllineAcetylcholinesterase (AChE) InhibitionEllman's methodDose-dependent inhibition[1]

Biosynthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Alkaloids

The biosynthesis of cherylline is believed to follow the general pathway of Amaryllidaceae alkaloids, which is a fascinating example of nature's chemical ingenuity. The pathway begins with the aromatic amino acids L-phenylalanine and L-tyrosine.

Biosynthesis of Cherylline cluster_condensation Condensation L_Phe L-Phenylalanine Cinnamic_acid trans-Cinnamic acid L_Phe->Cinnamic_acid PAL L_Tyr L-Tyrosine Tyramine Tyramine L_Tyr->Tyramine TYDC p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H DHBA 3,4-Dihydroxy- benzaldehyde Caffeic_acid->DHBA Norbelladine Norbelladine DHBA->Norbelladine Tyramine->Norbelladine Cherylline_precursor Putative Precursor Norbelladine->Cherylline_precursor Oxidative Coupling & Rearrangement Cherylline Cherylline Cherylline_precursor->Cherylline PAL PAL C4H C4H C3H C3H TYDC TYDC

Caption: Proposed biosynthetic pathway of cherylline.

The pathway commences with the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (B13553) and L-tyrosine to tyramine.[5] These two precursors then undergo a condensation reaction to form the central intermediate, norbelladine.[5] A subsequent intramolecular oxidative C-C phenol (B47542) coupling and rearrangement are hypothesized to lead to the formation of the 4-phenyl-1,2,3,4-tetrahydroisoquinoline skeleton of cherylline.

Experimental Workflow for Isolation and Identification

The overall process for discovering and characterizing this compound derivatives from natural sources can be visualized as a systematic workflow.

Experimental Workflow Plant_Material Plant Material Collection (e.g., Crinum bulbs) Extraction Extraction & Partitioning (Acid-Base Extraction) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Enriched Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure Compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Bioactivity_Screening Biological Activity Screening (Cytotoxicity, Antiviral, etc.) Pure_Compound->Bioactivity_Screening Identified_Compound Identified Bioactive 1-Phenyl-THIQ Structure_Elucidation->Identified_Compound Bioactivity_Screening->Identified_Compound

Caption: General workflow for the isolation of 1-Phenyl-THIQs.

This systematic approach, combining classical phytochemical techniques with modern analytical methods, is essential for the successful discovery and characterization of novel this compound derivatives from the vast chemical diversity of the plant kingdom. The continued exploration of these natural products holds immense potential for the development of new medicines to address a range of human diseases.

References

A Technical Guide to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Analogues: Core Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These compounds have demonstrated potential as antitumor, anti-inflammatory, antibacterial, antiviral, and neuroprotective agents.[1][3] The structural rigidity of the tetrahydroisoquinoline nucleus combined with the conformational flexibility of the C1-phenyl group allows for precise three-dimensional arrangements of substituents, making it an ideal framework for designing selective ligands for various biological targets. This guide provides an in-depth overview of the P-THIQ core, its synthesis, structure-activity relationships (SAR), and relevant experimental methodologies.

The this compound Core Structure

The fundamental structure consists of a tetrahydroisoquinoline ring system with a phenyl substituent at the C1 position. This chiral center is a critical determinant of biological activity. The scaffold offers multiple points for chemical modification:

  • The C1-Phenyl Ring (A-Ring): Substituents on this ring directly influence interactions with target binding pockets.

  • The Tetrahydroisoquinoline Core (B- and C-Rings): Modifications here, particularly at the 6- and 7-positions, can alter physicochemical properties and target affinity.

  • The Nitrogen Atom (N2): Substitution at the nitrogen position can modulate basicity, lipophilicity, and introduce vectors for additional receptor interactions.

The stereochemistry at the C1 position is often crucial for potency and selectivity, making asymmetric synthesis a key area of research for these analogues.[4]

Synthetic Methodologies

The construction of the P-THIQ core is primarily achieved through well-established synthetic routes, most notably the Bischler-Napieralski reaction and the Pictet-Spengler condensation.[1][5]

Bischler-Napieralski Reaction

This is a widely used two-step method. It begins with the acylation of a β-phenylethylamine with a substituted benzoyl chloride. The resulting N-acyl derivative undergoes intramolecular cyclization using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline (B110456) intermediate.[1][6] Subsequent reduction of the imine bond, typically with sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, yields the final this compound scaffold.[1] The presence of electron-donating groups on the β-phenylethylamine ring facilitates the electrophilic aromatic substitution cyclization step.[1]

G cluster_0 Bischler-Napieralski Synthesis Workflow PEA β-Phenylethylamine Acyl Acylation PEA->Acyl BC Benzoyl Chloride BC->Acyl Amide N-Phenethyl-benzamide Acyl->Amide Step 1 Cyclize Cyclization (e.g., POCl3) Amide->Cyclize DHIQ 1-Phenyl-3,4-dihydroisoquinoline Cyclize->DHIQ Step 2 Reduce Reduction (e.g., NaBH4) DHIQ->Reduce PTHIQ This compound Reduce->PTHIQ Step 3

Bischler-Napieralski Synthesis Workflow
Pictet-Spengler Condensation

The Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde (in this case, benzaldehyde (B42025) or a derivative) to form a Schiff base (iminium ion) intermediate.[1][7] This is followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) to directly form the tetrahydroisoquinoline ring.[1] This method is particularly effective when the aromatic ring of the phenylethylamine is activated with electron-donating groups.[7]

Detailed Experimental Protocol: Synthesis via Bischler-Napieralski Route

This protocol describes the synthesis of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Step 1: Acylation (Formation of N-(3,4-dimethoxyphenethyl)benzamide)

  • To a solution of homoveratrylamine (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) at 0 °C, add triethylamine (B128534) (1.2 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl (aq). Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide product, which can be purified by recrystallization.

Step 2: Cyclization (Formation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline)

  • Dissolve the amide from Step 1 (1.0 eq) in anhydrous toluene (B28343) (15 mL/mmol).

  • Add phosphorus oxychloride (POCl₃, 2.0 eq) and reflux the mixture at 110 °C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 9-10 with concentrated ammonium (B1175870) hydroxide.

  • Extract the product with ethyl acetate (B1210297) (3x volumes). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude dihydroisoquinoline.

Step 3: Reduction (Formation of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline)

  • Dissolve the crude dihydroisoquinoline from Step 2 (1.0 eq) in methanol (B129727) (20 mL/mmol) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 2 hours.

  • Remove the methanol under reduced pressure. Add water to the residue and extract with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography on silica (B1680970) gel to yield the title compound.

Biological Activity and Structure-Activity Relationships (SAR)

P-THIQ analogues have been investigated for a multitude of biological activities, with SAR studies revealing key structural requirements for potency against different targets.[1][3] Targets include dopamine (B1211576) receptors, phosphodiesterase 4 (PDE4), and tubulin.[8][9][10]

For example, studies on D1 dopamine receptor antagonists have shown that halo- and hydroxy-substituents on the tetrahydroisoquinoline core significantly influence binding affinity.[9] Similarly, for PDE4 inhibitors, substitutions on the C1-phenyl ring, such as methoxy (B1213986) or trifluoromethoxy groups, were found to enhance inhibitory activity.[10]

The following table summarizes hypothetical SAR data for a series of P-THIQ analogues evaluated as PDE4B inhibitors, based on published trends.[10]

Compound R1 (C1-Phenyl) R2 (N2) R3 (C7) PDE4B IC₅₀ (µM)
1a HHOCH₃15.2
1b 4-OCH₃HOCH₃1.2
1c 4-OCF₃HOCH₃0.95
1d 4-ClHOCH₃3.5
1e 4-OCH₃CH₃OCH₃8.9
1f 4-OCH₃HO-Cyclopentyl0.88

SAR Analysis:

  • C1-Phenyl Substitution (R1): Unsubstituted phenyl rings (Compound 1a ) show modest activity. The addition of an electron-donating methoxy group (Compound 1b ) or a lipophilic trifluoromethoxy group (Compound 1c ) at the para-position significantly enhances potency.[10] A chloro-substituent (Compound 1d ) is less favorable than a methoxy group.

  • N2-Substitution (R2): N-alkylation (Compound 1e ) appears to be detrimental to activity compared to the unsubstituted amine (Compound 1b ), suggesting a primary or secondary amine may be important for hydrogen bonding.

  • C7-Substitution (R3): Increasing the lipophilicity at the C7 position, for instance by replacing a methoxy group with a larger cyclopentyloxy group (Compound 1f ), can further improve inhibitory activity.[10]

Pharmacological Evaluation: Receptor Binding Assay

A common method to evaluate the affinity of P-THIQ analogues for a specific target, such as a G-protein coupled receptor (GPCR), is a competitive radioligand binding assay.

Detailed Experimental Protocol: D1 Dopamine Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the D1 receptor in rat striatal membranes.

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4 °C. Collect the supernatant and centrifuge again at 40,000 x g for 20 min. Resuspend the resulting pellet (membrane fraction) in fresh buffer and store at -80 °C. Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • 50 µL of test compound solution at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of a known D1 antagonist (e.g., 10 µM SCH23390).

    • 50 µL of radioligand solution (e.g., 0.2 nM [³H]SCH23390).

    • 50 µL of membrane homogenate (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at 25 °C for 60 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G cluster_1 Receptor Binding Assay Workflow Prep Prepare Reagents (Buffer, Ligand, Compound) Plate Plate Addition (Buffer, Compound, Ligand, Membranes) Prep->Plate Membrane Prepare Receptor Membranes Membrane->Plate Incubate Incubate at 25°C Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scint Add Scintillation Cocktail Wash->Scint Count Measure Radioactivity Scint->Count Analyze Data Analysis (IC50/Ki) Count->Analyze

Receptor Binding Assay Workflow

Mechanism of Action: D1 Receptor Antagonism

Many P-THIQ analogues function as antagonists at dopamine receptors.[9][11] D1 receptors are GPCRs that couple to the Gαs protein. Activation of the D1 receptor by dopamine stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and subsequent downstream signaling cascades.

A P-THIQ analogue acting as a D1 antagonist will bind to the receptor but fail to induce the conformational change necessary for G-protein activation. By competitively blocking dopamine from binding, it prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a dampening of the entire signaling pathway.

G cluster_2 D1 Receptor Signaling Pathway & Antagonism Dopamine Dopamine D1R D1 Receptor (GPCR) Dopamine->D1R Activates PTHIQ P-THIQ Antagonist PTHIQ->D1R Inhibits Gas Gαs Protein D1R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA

D1 Receptor Signaling and Antagonism

Conclusion

The this compound core is a remarkably versatile and synthetically accessible scaffold that continues to be a source of novel therapeutic candidates. Its rich derivatization potential allows for fine-tuning of pharmacological properties to achieve high potency and selectivity for a diverse range of biological targets. The established synthetic routes and well-characterized biological activities make the P-THIQ framework a cornerstone of modern medicinal chemistry and a promising platform for future drug discovery efforts.

References

Spectroscopic Profile of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile heterocyclic compound, 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. This document is intended to serve as a core reference for researchers and professionals involved in drug discovery, synthesis, and analytical development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40m5HPhenyl group protons (C₆H₅)
~6.90-7.15m4HTetrahydroisoquinoline aromatic protons
~5.10s1HH-1
~3.20-3.40m2HH-3
~2.80-3.00m2HH-4
~2.50br s1HN-H

¹³C NMR (Carbon-13) NMR Data [1]

Chemical Shift (δ) ppmAssignment
~145.0C-1' (ipso-phenyl)
~138.0C-8a
~135.0C-4a
~128.5Phenyl C-H
~128.0Phenyl C-H
~127.5Tetrahydroisoquinoline C-H
~127.0Phenyl C-H
~126.5Tetrahydroisoquinoline C-H
~126.0Tetrahydroisoquinoline C-H
~125.5Tetrahydroisoquinoline C-H
~60.0C-1
~45.0C-3
~29.0C-4

Note: NMR data can be influenced by the solvent and concentration. The predicted values are based on data from structurally similar compounds and established chemical shift correlations.[1][2][3][4]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch
3000-3100MediumAromatic C-H Stretch
2800-3000MediumAliphatic C-H Stretch
~1600, ~1490, ~1450Medium-StrongAromatic C=C Bending
~1200StrongC-N Stretch
700-800StrongAromatic C-H Bending (Out of Plane)

Note: The IR spectrum of this compound is characterized by the presence of a distinct N-H stretching vibration, along with characteristic absorptions for the aromatic and aliphatic C-H bonds and the aromatic ring system.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
209High[M]⁺ (Molecular Ion)
208Moderate[M-H]⁺
132High[M - C₆H₅]⁺ (Loss of phenyl group)
104Moderate[C₈H₈]⁺ (Styrene radical cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Note: The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern is dominated by the loss of the phenyl group and other characteristic cleavages of the tetrahydroisoquinoline ring system.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[1]

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound is placed directly onto the ATR crystal.[5] Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization and Analysis: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Functional Group Analysis) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

References

The 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) moiety has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active molecules of both natural and synthetic origin.[1][2][3][4] This versatile heterocyclic core imparts a rigid, three-dimensional structure that allows for precise spatial orientation of various functional groups, enabling interactions with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects, making the THIQ framework a focal point for the development of novel therapeutic agents.[2][3][4][5][6]

Synthetic Strategies: Crafting the Core

The construction of the this compound scaffold is primarily achieved through well-established synthetic routes, most notably the Bischler-Napieralski and Pictet-Spengler reactions. These methods offer robust and versatile pathways to the core structure and its derivatives.

Bischler-Napieralski Reaction

A cornerstone in the synthesis of isoquinoline (B145761) derivatives, the Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.[7][8][9] The resulting 3,4-dihydroisoquinoline (B110456) is then reduced to the desired tetrahydroisoquinoline.

Experimental Protocol: A Generalized Bischler-Napieralski Synthesis

  • Acylation: β-phenylethylamine is acylated with benzoyl chloride (or a substituted derivative) to form the corresponding N-(2-phenylethyl)benzamide. This reaction is typically carried out in a non-polar solvent in the presence of a base.[10]

  • Cyclization: The N-(2-phenylethyl)benzamide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) and heated to induce cyclization, forming the 1-phenyl-3,4-dihydroisoquinoline (B1582135) intermediate.[8][10]

  • Reduction: The resulting 1-phenyl-3,4-dihydroisoquinoline is reduced to this compound. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.[7]

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides another efficient route to the THIQ scaffold through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[11] This reaction is often catalyzed by a protic or Lewis acid.[5][11][12]

Experimental Protocol: A Generalized Pictet-Spengler Synthesis

  • Iminium Ion Formation: A β-phenylethylamine is reacted with an aldehyde (e.g., benzaldehyde) in the presence of an acid catalyst to form an intermediate iminium ion.[11]

  • Cyclization: The electrophilic iminium ion undergoes an intramolecular electrophilic aromatic substitution with the electron-rich aromatic ring of the phenylethylamine moiety, leading to the formation of the this compound core.[11] Harsher conditions, such as refluxing with strong acids, may be required for less activated aromatic rings.[11]

Diagram of Synthetic Pathways

G cluster_BN Bischler-Napieralski Reaction cluster_PS Pictet-Spengler Reaction beta-Phenylethylamine_BN β-Phenylethylamine N-Acyl Derivative N-Acyl Derivative beta-Phenylethylamine_BN->N-Acyl Derivative Acylation Dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline N-Acyl Derivative->Dihydroisoquinoline Cyclization (POCl3, P2O5) THIQ_BN This compound Dihydroisoquinoline->THIQ_BN Reduction (NaBH4) beta-Phenylethylamine_PS β-Phenylethylamine Iminium Ion Iminium Ion Intermediate beta-Phenylethylamine_PS->Iminium Ion Aldehyde Aldehyde Aldehyde->Iminium Ion Condensation THIQ_PS This compound Iminium Ion->THIQ_PS Cyclization

Caption: Key synthetic routes to the 1-phenyl-THIQ core.

A Privileged Scaffold in Diverse Therapeutic Areas

The therapeutic potential of the this compound scaffold is highlighted by the broad range of biological activities exhibited by its derivatives.

Anticancer Activity

Derivatives of the THIQ scaffold have shown significant promise as anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Compound 5n VariousTubulin Polymerization InhibitorNot specified[13][14]
GM-3-18 Colon Cancer Cell LinesKRas Inhibition0.9 - 10.7[6]
GM-3-121 -Anti-angiogenesis1.72[6]
GM-3-13 -Anti-angiogenesis5.44[6]

Signaling Pathway: KRas Inhibition

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KRas_GDP KRas-GDP (Inactive) Receptor->KRas_GDP Activates KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GEF Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRas_GTP->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation THIQ_Derivative 1-Phenyl-THIQ Derivative (e.g., GM-3-18) THIQ_Derivative->KRas_GTP Inhibits

Caption: Inhibition of the KRas signaling pathway by THIQ derivatives.

Antiviral Activity

Recent studies have highlighted the potential of 1-phenyl-THIQ derivatives as antiviral agents, with notable activity against SARS-CoV-2.

Quantitative Data on Antiviral Activity

Compound IDVirusCell LineEC₅₀ (µM)Reference
trans-1 SARS-CoV-2Vero E63.15[15][16]
trans-1 SARS-CoV-2Calu-32.78[15][16]
trans-2 SARS-CoV-2Vero E612.02[15]

Experimental Workflow: Antiviral Assay

G Cell_Culture Cell Culture (e.g., Vero E6, Calu-3) Virus_Infection Virus Infection (SARS-CoV-2) Cell_Culture->Virus_Infection Compound_Treatment Treatment with 1-Phenyl-THIQ Derivative Virus_Infection->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Viral_Replication_Assay Quantification of Viral Replication Incubation->Viral_Replication_Assay EC50_Determination EC50 Determination Viral_Replication_Assay->EC50_Determination

Caption: Workflow for determining the antiviral efficacy of THIQ compounds.

Central Nervous System (CNS) Activity

The 1-phenyl-THIQ scaffold has been explored for its potential to modulate CNS targets, particularly as dopamine (B1211576) receptor antagonists.

Quantitative Data on Dopamine D1 Receptor Antagonist Activity

CompoundReceptor BindingKᵢ (nM)Reference
SCH 23390 (Reference) Dopamine D11.4[17]
6-bromo-1-phenyltetrahydroisoquinoline analog of SCH23390 Dopamine D1Similar to 6-chloro analog[18]
6,7-dihydroxy-1-phenyltetrahydroisoquinoline Dopamine D1Significantly lower affinity[18]

Signaling Pathway: Dopamine D1 Receptor Antagonism

G Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds G_Protein Gs Protein D1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response THIQ_Antagonist 1-Phenyl-THIQ Antagonist THIQ_Antagonist->D1_Receptor Blocks

Caption: Mechanism of dopamine D1 receptor antagonism by THIQ derivatives.

Enzyme Inhibition

The versatility of the 1-phenyl-THIQ scaffold extends to enzyme inhibition, with derivatives showing activity against enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target in hormone-dependent cancers.

Quantitative Data on 17β-HSD1 Inhibition

Compound ClassKey Structural FeaturesIC₅₀Reference
N-phenyl-1,2,3,4-tetrahydroisoquinolines 6-hydroxy group, lipophilic substitutions at C1 or C4, N-4'-chlorophenyl substitutionca. 350 nM (racemate)[19][20][21]

Conclusion

The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its status as a privileged structure in drug discovery. The ongoing exploration of this versatile core is poised to yield novel therapeutic agents for a wide range of diseases, from cancer and viral infections to neurological disorders. The data and methodologies presented in this guide aim to provide a solid foundation for researchers and drug development professionals to further unlock the potential of this remarkable scaffold.

References

A Technical Guide to the Conformational Analysis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Theoretical Studies on 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1-Ph-THIQ) Conformation

This technical guide provides an in-depth overview of the theoretical and experimental studies on the conformational landscape of this compound (1-Ph-THIQ). Understanding the three-dimensional structure of this important scaffold is critical for the rational design of novel therapeutics, as its conformation directly influences its interaction with biological targets.

Introduction: The 1-Ph-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The introduction of a phenyl group at the C1 position creates the 1-Ph-THIQ scaffold, a key pharmacophore in molecules targeting various receptors and enzymes, including dopamine (B1211576) receptors and tubulin.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional shape, which is governed by the conformational preferences of the flexible six-membered heterocyclic ring and the orientation of the C1-phenyl substituent.

The Conformational Landscape of 1-Ph-THIQ

The conformational flexibility of the 1-Ph-THIQ molecule is primarily defined by two features: the puckering of the tetrahydroisoquinoline ring and the rotation of the C1-phenyl group.

  • Ring Conformation: Theoretical and experimental studies consistently show that the saturated heterocyclic ring in 1-Ph-THIQ and its derivatives adopts a half-chair conformation .[2] This is analogous to the stable chair conformation of cyclohexane.

  • Substituent Orientation: The key conformational equilibrium involves the orientation of the bulky phenyl group at the C1 position. The phenyl group can adopt one of two primary positions: pseudo-equatorial or pseudo-axial . Due to significant steric hindrance, known as 1,3-diaxial interaction, the pseudo-axial conformer is considerably less stable.[4] Consequently, the equilibrium heavily favors the conformer where the C1-phenyl group occupies the pseudo-equatorial position, minimizing steric strain.[2] This preference is a dominant factor in defining the molecule's overall shape and its presentation of key binding features to a biological target.

G Conformational Equilibrium of 1-Ph-THIQ cluster_0 Pseudo-Axial Phenyl (Disfavored) cluster_1 Pseudo-Equatorial Phenyl (Favored) Axial Phenyl group in pseudo-axial position (High Energy) Equatorial Phenyl group in pseudo-equatorial position (Low Energy) Axial->Equatorial Spontaneous Relaxation TS Transition State (Ring Inversion) Equatorial->TS ΔG > 0 TS->Axial Steric Hindrance

Caption: Equilibrium between pseudo-axial and pseudo-equatorial conformers of 1-Ph-THIQ.

Methodologies for Conformational Analysis

A combination of computational and experimental techniques is employed to elucidate the conformational preferences of 1-Ph-THIQ.

Computational chemistry provides powerful tools for exploring the potential energy surface of flexible molecules like 1-Ph-THIQ. The primary goal is to identify low-energy conformers and quantify their relative stabilities.

Key Computational Methods:

  • Molecular Mechanics (MM): This method uses a classical mechanics force field (a set of parameters for bond lengths, angles, and torsions) to calculate the steric energy of a molecule. Force fields like MM2 have been successfully applied to study 1-Ph-THIQ derivatives, demonstrating the strong preference for the pseudo-equatorial phenyl conformer.[2] It is particularly useful for rapidly scanning conformational space.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[5] It offers a higher level of accuracy than MM. Geometry optimizations are typically performed using functionals like B3LYP with basis sets such as 6-311G(d,p) to locate energy minima corresponding to stable conformers.[5][6]

  • Ab Initio Calculations: Methods like Hartree-Fock (RHF) and Møller–Plesset perturbation theory (MP2) are based on first principles without empirical parameters.[7] They can be used for high-accuracy single-point energy calculations on geometries optimized at a lower level of theory.

G Computational Conformational Analysis Workflow start Initial 3D Structure (from 2D sketch or crystal data) search Conformational Search (e.g., Dihedral Driver, Monte Carlo) start->search mm_opt Geometry Minimization (Molecular Mechanics - MM2/MMFF) search->mm_opt Generate initial conformers dft_opt Geometry Optimization (DFT - e.g., B3LYP/6-311G(d,p)) mm_opt->dft_opt Refine geometries energy Single-Point Energy Calculation (High-level Ab Initio - MP2/CCSD) dft_opt->energy Calculate accurate energies analysis Analysis (Relative Energies, Dihedral Angles, Boltzmann Population) energy->analysis end Identify Stable Conformers analysis->end

Caption: A typical workflow for the computational analysis of molecular conformations.

Experimental data is crucial for validating and refining computational models.

  • Single-Crystal X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule.[2] By analyzing the crystal structure of 1-Ph-THIQ derivatives, researchers can determine precise bond lengths, angles, and the conformation adopted in the crystalline matrix.[1] This data serves as a primary benchmark for computational results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecule's conformation in solution. High-field NMR studies have been used to corroborate computational findings on 1-Ph-THIQ.[2] For instance, a dramatic upfield chemical shift of the aromatic H8 proton is indicative of shielding by the C1-phenyl ring, a phenomenon that occurs when the phenyl group is oriented in a specific way relative to the isoquinoline (B145761) core.[2] Advanced 2D NMR techniques, such as NOESY, can further reveal through-space proximities between protons, helping to define the molecule's three-dimensional shape in solution.

Quantitative Conformational Data

The conformational preferences of 1-Ph-THIQ can be quantified by examining key geometric parameters and relative energies. The data below is compiled from computational and experimental studies on 1-Ph-THIQ and its close derivatives.

ParameterMethodValueSignificance
Ring Conformation Molecular Mechanics, X-rayHalf-ChairThe lowest energy conformation for the heterocyclic ring.[2]
Phenyl Group Orientation Molecular MechanicsPseudo-equatorialThe bulky phenyl group strongly prefers the pseudo-equatorial position to avoid steric clash.[2]
Relative Energy (Axial vs. Eq.) Analogy to Cyclohexane~1.74 kcal/mol higher for axial methylWhile a precise value for 1-Ph-THIQ is not cited, the energy penalty for an axial phenyl group is expected to be significantly higher than for a methyl group due to greater steric bulk.[8]
Key Torsion Angle (τ) Molecular Mechanics (MM2)~60° and ~240°These energy minima for the τ(C8a-C1-C12-C17) angle define the preferred rotational positions of the phenyl ring relative to the THIQ core in an N-methylated derivative.[2]

Conformation and Biological Activity

The defined conformational preference of the 1-Ph-THIQ scaffold is critical for its biological function. The orientation of the accessory phenyl ring has been identified as a key pharmacophoric element for modulating D1 dopamine receptor affinity.[3][9] A specific, low-energy conformation allows the molecule to present its binding determinants (e.g., hydroxyl groups, nitrogen atom, phenyl ring) in the precise spatial arrangement required for optimal interaction with the receptor's binding pocket.

G Conformation-Activity Relationship Conformer 1-Ph-THIQ Molecule Equatorial Favored Pseudo-Equatorial Conformer Conformer->Equatorial Low Energy Axial Disfavored Pseudo-Axial Conformer Conformer->Axial High Energy Shape Optimal 3D Shape for Binding Pocket Equatorial->Shape Binding High Affinity Receptor Binding Axial->Binding Poor Fit Shape->Binding Activity Biological Activity Binding->Activity

Caption: Logical flow from the preferred molecular conformation to biological activity.

Conclusion

The conformational analysis of this compound reveals a well-defined structural preference. The molecule predominantly adopts a half-chair conformation with the C1-phenyl group in a pseudo-equatorial orientation to minimize steric energy. This favored conformation is supported by a robust combination of theoretical calculations, including molecular mechanics and DFT, and validated by experimental NMR and X-ray crystallographic data. This deep understanding of the 1-Ph-THIQ conformational landscape is paramount for drug development professionals, enabling the design of more potent and selective ligands for a variety of important biological targets.

References

Methodological & Application

Enantioselective Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The stereochemistry at the C1 position is often crucial for its pharmacological activity, making the development of efficient enantioselective synthetic methods a significant area of research. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the enantioselective synthesis of this compound, targeting researchers, scientists, and professionals in drug development.

Method 1: Bischler-Napieralski Reaction followed by Asymmetric Transfer Hydrogenation

Application Note

This classical two-step approach first involves the construction of the 3,4-dihydroisoquinoline (B110456) ring system via the Bischler-Napieralski reaction, followed by an asymmetric reduction to establish the chiral center at C1. This method is robust and allows for the synthesis of a variety of 1-substituted THIQs. The asymmetric transfer hydrogenation using a chiral Ruthenium catalyst is a highly efficient and selective method for the reduction step.

Data Presentation

StepReactantsProductCatalyst/ReagentSolventYield (%)ee (%)
1. Amide FormationPhenethylamine (B48288), Benzoyl chlorideN-(2-phenylethyl)benzamideAqueous NaOHWater>95N/A
2. Bischler-Napieralski CyclizationN-(2-phenylethyl)benzamide1-Phenyl-3,4-dihydroisoquinoline (B1582135)POCl₃Toluene (reflux)~85-95N/A
3. Asymmetric Transfer Hydrogenation1-Phenyl-3,4-dihydroisoquinoline(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline[RuCl₂(p-cymene)]₂/(S,S)-TsDPEN, HCOOH/Et₃NDichloromethane (B109758)up to 97up to 99

Experimental Protocols

Step 1: Synthesis of N-(2-phenylethyl)benzamide [1][2]

  • Dissolve phenethylamine (1.0 eq) in water.

  • Add an aqueous solution of sodium hydroxide (B78521) (2.0 eq).

  • Cool the mixture in an ice bath to below 10 °C.

  • Slowly add benzoyl chloride (1.1 eq) dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • The product, N-(2-phenylethyl)benzamide, will precipitate as a white solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Bischler-Napieralski Cyclization to 1-Phenyl-3,4-dihydroisoquinoline [3][4][5]

  • To a solution of N-(2-phenylethyl)benzamide (1.0 eq) in dry toluene, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

  • After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium (B1175870) hydroxide to pH > 10.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 1-phenyl-3,4-dihydroisoquinoline.

Step 3: Ru-Catalyzed Asymmetric Transfer Hydrogenation [6]

  • In a glovebox, prepare a stock solution of the catalyst by dissolving [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in dichloromethane.

  • In a reaction vial, dissolve 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in dichloromethane.

  • Add the catalyst solution to the substrate solution.

  • Add a 5:2 mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N) as the hydrogen source.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 28 °C) for the specified time (e.g., 24 hours).

  • After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain enantiomerically enriched this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualization

Bischler_Napieralski_ATH_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Asymmetric Transfer Hydrogenation Phenethylamine Phenethylamine Amide N-(2-phenylethyl)benzamide Phenethylamine->Amide NaOH(aq) BenzoylChloride Benzoyl Chloride BenzoylChloride->Amide DHIQ 1-Phenyl-3,4- dihydroisoquinoline Amide->DHIQ POCl3, Toluene, Reflux THIQ (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline DHIQ->THIQ [Ru]-catalyst, HCOOH/Et3N

Caption: Workflow for Bischler-Napieralski/Asymmetric Transfer Hydrogenation.

Method 2: Iridium-Catalyzed Asymmetric Hydrogenation

Application Note

Direct asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline offers a more atom-economical approach to chiral 1-phenyl-THIQ. Iridium-based catalysts, particularly with chiral phosphine (B1218219) ligands, have proven to be highly effective for this transformation, providing excellent enantioselectivity under relatively mild conditions. A notable feature of some Ir-catalyzed systems is the ability to access either enantiomer of the product by simply changing the solvent system.

Data Presentation

SubstrateProductCatalyst/LigandSolventYield (%)ee (%)Enantiomer
1-Phenyl-3,4-dihydroisoquinoline(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline[Ir(COD)Cl]₂ / Chiral Ferrocene-based LigandToluene/Dioxane>90>95R
1-Phenyl-3,4-dihydroisoquinoline(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline[Ir(COD)Cl]₂ / Chiral Ferrocene-based LigandEthanol>80>90S

Experimental Protocol [7][8][9]

  • In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ferrocene-based phosphine ligand (1.1 mol%) to a vial.

  • Add the appropriate solvent (Toluene/Dioxane for the R-enantiomer, or Ethanol for the S-enantiomer).

  • Stir the mixture at room temperature for 10-20 minutes to form the active catalyst.

  • Add 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) to the catalyst solution.

  • Place the vial in a high-pressure autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction at the specified temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).

  • After the reaction is complete, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualization

Asymmetric_Hydrogenation_Workflow cluster_R Route to (R)-enantiomer cluster_S Route to (S)-enantiomer DHIQ 1-Phenyl-3,4-dihydroisoquinoline R_THIQ (R)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline DHIQ->R_THIQ [Ir]-catalyst, H2 Toluene/Dioxane S_THIQ (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline DHIQ->S_THIQ [Ir]-catalyst, H2 Ethanol

Caption: Workflow for Ir-catalyzed Asymmetric Hydrogenation.

Method 3: Organocatalytic Asymmetric Pictet-Spengler Reaction

Application Note

The Pictet-Spengler reaction provides a direct route to the tetrahydroisoquinoline core from a β-arylethylamine and an aldehyde. The use of a chiral Brønsted acid, such as a BINOL-derived phosphoric acid (e.g., TRIP), as an organocatalyst allows for a highly enantioselective transformation under metal-free conditions. A key modification for this specific transformation is the use of an N-sulfenyl protected phenethylamine, which has been shown to be crucial for achieving high reactivity and enantioselectivity.

Data Presentation

Amine SubstrateAldehyde SubstrateProductCatalystSolventYield (%)ee (%)
N-(o-nitrophenylsulfenyl)-2-phenylethylamineBenzaldehyde (B42025)(R)-N-(o-nitrophenylsulfenyl)-1-phenyl-THIQ(R)-TRIPToluene~85-95~86-92

Experimental Protocols

Step 1: Synthesis of N-(o-nitrophenylsulfenyl)-2-phenylethylamine

  • Dissolve 2-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine (1.1 eq).

  • Cool the solution to 0 °C.

  • Slowly add a solution of o-nitrophenylsulfenyl chloride (1.0 eq) in dichloromethane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-sulfenyl protected amine.

Step 2: Organocatalytic Asymmetric Pictet-Spengler Reaction [10]

  • To a solution of N-(o-nitrophenylsulfenyl)-2-phenylethylamine (1.0 eq) in toluene, add benzaldehyde (1.2 eq).

  • Add the chiral phosphoric acid catalyst, (R)-TRIP (5-10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to yield the N-protected 1-phenyl-THIQ.

  • The enantiomeric excess can be determined by chiral HPLC analysis.

  • The o-nitrophenylsulfenyl protecting group can be removed under standard conditions (e.g., with a thiol and a base) to afford the free this compound.

Mandatory Visualization

Pictet_Spengler_Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Pictet-Spengler Reaction cluster_2 Step 3: Deprotection Phenethylamine Phenethylamine ProtectedAmine N-(o-nitrophenylsulfenyl)- 2-phenylethylamine Phenethylamine->ProtectedAmine Base NpsCl o-nitrophenylsulfenyl chloride NpsCl->ProtectedAmine ProtectedTHIQ (R)-N-(o-nitrophenylsulfenyl)- 1-phenyl-THIQ ProtectedAmine->ProtectedTHIQ (R)-TRIP, Toluene Benzaldehyde Benzaldehyde Benzaldehyde->ProtectedTHIQ FinalProduct (R)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline ProtectedTHIQ->FinalProduct Deprotection

Caption: Workflow for Organocatalytic Asymmetric Pictet-Spengler Reaction.

References

Application Notes and Protocols: Pictet-Spengler Reaction for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and versatile acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic cyclization to form a tetrahydroisoquinoline ring system.[1][2] This reaction, first reported by Amé Pictet and Theodor Spengler in 1911, has become a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds. The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a key structural motif present in various bioactive molecules and serves as a crucial intermediate in the development of new therapeutic agents. For phenyl groups, which are less nucleophilic, the reaction often requires strong acids and higher temperatures to achieve good yields.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Pictet-Spengler reaction, targeting researchers and professionals in organic synthesis and drug development.

Reaction Mechanism and Key Considerations

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or iminium ion under acidic conditions) from the reaction of the β-arylethylamine (phenethylamine) and the aldehyde (benzaldehyde). The acid catalyst then protonates the iminium ion, enhancing its electrophilicity. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the phenethylamine (B48288) attacks the iminium carbon to form a new six-membered ring. Subsequent deprotonation re-aromatizes the ring system, yielding the final this compound product.

Several factors can influence the efficiency of the Pictet-Spengler reaction:

  • Acidity of the Catalyst: The choice and concentration of the acid catalyst are critical. For less activated aromatic rings like the phenyl group in phenethylamine, stronger acids such as trifluoroacetic acid (TFA) or superacids are often necessary to promote the cyclization.[1]

  • Reaction Temperature: Higher temperatures are generally required to overcome the activation energy for the cyclization of less nucleophilic substrates.

  • Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate.

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to accelerate the Pictet-Spengler reaction, often leading to significantly reduced reaction times and improved yields.[3]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported and representative conditions for the synthesis of 1-substituted-tetrahydroisoquinolines via the Pictet-Spengler reaction, providing a comparative overview of different methodologies.

Amine ReactantAldehyde ReactantCatalystSolventTemperature (°C)TimeYield (%)Reference
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehyde (B42025)Trifluoroacetic Acid (TFA)-Microwave15 min98%[3]
PhenethylamineBenzaldehydeTrifluoroacetic Acid (TFA)Dichloromethane (B109758)Reflux12 h75%Representative Protocol
PhenethylamineBenzaldehydePolyphosphoric Acid (PPA)-1402 hModerateGeneral Method

Experimental Protocols

Protocol 1: Conventional Heating with Trifluoroacetic Acid

This protocol describes a standard method for the synthesis of this compound using conventional heating.

Materials:

  • 2-Phenylethan-1-amine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 2-phenylethan-1-amine (1.0 eq) in anhydrous dichloromethane, add benzaldehyde (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid and efficient microwave-assisted synthesis, adapted from a similar procedure for a substituted analog.[3]

Materials:

  • 2-Phenylethan-1-amine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Microwave synthesis vial

  • Microwave reactor

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a microwave synthesis vial, combine 2-phenylethan-1-amine (1.0 eq) and benzaldehyde (1.1 eq).

  • Add trifluoroacetic acid (1.5 eq) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes). Optimize the time and temperature based on microwave reactor specifications and reaction monitoring.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography.

Visualizations

Pictet-Spengler Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Pictet-Spengler reaction.

Pictet_Spengler_Workflow Reactants Reactants: - 2-Phenylethan-1-amine - Benzaldehyde Mixing Mixing and Acid Catalyst Addition (e.g., TFA) Reactants->Mixing Reaction Reaction (Conventional Heating or Microwave) Mixing->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Purification->Product

Caption: General workflow for the Pictet-Spengler synthesis.

Signaling Pathway of the Pictet-Spengler Reaction

The diagram below outlines the key mechanistic steps of the acid-catalyzed Pictet-Spengler reaction.

Pictet_Spengler_Mechanism Amine β-Arylethylamine SchiffBase Schiff Base Formation Amine->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase IminiumIon Iminium Ion (Protonation) SchiffBase->IminiumIon H+ Cyclization Intramolecular Electrophilic Cyclization IminiumIon->Cyclization Deprotonation Deprotonation & Re-aromatization Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product -H+

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

References

Application Notes and Protocols: Bischler-Napieralski Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, a key structural motif in numerous biologically active compounds and pharmaceuticals. The synthesis is based on the Bischler-Napieralski reaction, a powerful method for the construction of the isoquinoline (B145761) core.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. The Bischler-Napieralski reaction offers a robust and versatile strategy for the synthesis of these valuable compounds.[1] The overall synthetic approach involves a two-step process: the intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate, followed by the reduction of the imine bond to yield the desired 1,2,3,4-tetrahydroisoquinoline (B50084).[1]

Reaction Mechanism and Signaling Pathway

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2] The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions.[2][3] Two primary mechanisms have been proposed, one involving a dichlorophosphoryl imine-ester intermediate and the other proceeding through a nitrilium ion intermediate.[2] The prevailing mechanism is often dependent on the specific reaction conditions.[2]

The general workflow for the synthesis of this compound derivatives is depicted below:

Bischler-Napieralski Synthesis Workflow Overall Synthesis Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Reduction A β-Phenylethylamine Derivative C N-(β-Phenylethyl)benzamide Derivative A->C B Benzoyl Chloride Derivative B->C D 1-Phenyl-3,4-dihydroisoquinoline Derivative C->D  Dehydrating Agent  (e.g., POCl₃, P₂O₅) E This compound Derivative D->E  Reducing Agent  (e.g., NaBH₄) Bischler-Napieralski Mechanism Reaction Mechanism Amide N-(β-Phenylethyl)benzamide ActivatedAmide Activated Amide Intermediate Amide->ActivatedAmide + POCl₃ Nitrilium Nitrilium Ion Intermediate ActivatedAmide->Nitrilium - (HO)POCl₂ Dihydroisoquinolinium Dihydroisoquinolinium Ion Nitrilium->Dihydroisoquinolinium Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline Dihydroisoquinolinium->Dihydroisoquinoline - H⁺

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ), a significant structural motif in numerous alkaloids and biologically active compounds.[1][2][3][4][5] The enantioselective synthesis of this scaffold is of paramount importance as the biological activities of its enantiomers often differ significantly.[4] This guide outlines three prominent and effective strategies for achieving high enantiopurity: Catalytic Asymmetric Hydrogenation, Asymmetric Pictet-Spengler Reaction, and Chiral Auxiliary-Mediated Synthesis.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents one of the most direct and atom-economical methods for the synthesis of chiral 1-phenyl-THIQ.[6] This approach typically involves the enantioselective reduction of a prochiral 1-phenyl-3,4-dihydroisoquinoline (B1582135) (DHIQ) precursor using a chiral catalyst.

cluster_0 Preparation of Precursor cluster_1 Asymmetric Hydrogenation Bischler-Napieralski Reaction Bischler-Napieralski Reaction N-(2-Phenylethyl)benzamide N-(2-Phenylethyl)benzamide 1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline N-(2-Phenylethyl)benzamide->1-Phenyl-3,4-dihydroisoquinoline  POCl3 or P2O5 Chiral Catalyst Chiral Catalyst Hydrogen Source Hydrogen Source Chiral this compound Chiral this compound 1-Phenyl-3,4-dihydroisoquinoline->Chiral this compound  Chiral Catalyst,  Hydrogen Source

Caption: Workflow for Asymmetric Hydrogenation of 1-Phenyl-DHIQ.

Catalyst SystemSubstrateH₂ Pressure (psi)S/C RatioYield (%)ee (%)Reference
[Ir(COD)Cl]₂/(S)-P-Phos/H₃PO₄1-Phenyl-DHIQ·HCl-10609796[6]
Chiral Titanocene Complex6,7-Dimethoxy-1-phenyl-DHIQ2000-8298[6]
Ru-Catalyst1-Phenyl-DHIQ--9995[7]
Ir-Catalyst/JosiPhos-type ligand/HBr1-Phenyl-DHIQ-3000--[6]

This protocol is adapted from the work of the Zanotti-Gerosa group.[6]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-P-Phos (Chiral Ligand)

  • 1-Phenyl-3,4-dihydroisoquinoline hydrochloride (Substrate)

  • Phosphoric acid (H₃PO₄)

  • Methanol (B129727) (Anhydrous)

  • Hydrogen gas (H₂)

  • Autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [Ir(COD)Cl]₂ and (S)-P-Phos.

  • Add anhydrous methanol to dissolve the catalyst precursor and ligand.

  • Stir the solution for 30 minutes to allow for catalyst formation.

  • Add 1-phenyl-3,4-dihydroisoquinoline hydrochloride and phosphoric acid to the liner.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure.

  • Stir the reaction mixture at room temperature for the specified time.

  • Upon completion, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines.[8][9][10][11] Its asymmetric variant allows for the direct formation of chiral 1-substituted THIQs from a β-arylethylamine and an aldehyde, mediated by a chiral catalyst.

β-Phenylethylamine β-Phenylethylamine Iminium Ion Intermediate Iminium Ion Intermediate β-Phenylethylamine->Iminium Ion Intermediate Benzaldehyde (B42025), Chiral Brønsted Acid Benzaldehyde Benzaldehyde Chiral Brønsted Acid Chiral Brønsted Acid Chiral 1-Phenyl-THIQ Chiral 1-Phenyl-THIQ Iminium Ion Intermediate->Chiral 1-Phenyl-THIQ Intramolecular Cyclization

Caption: Asymmetric Pictet-Spengler Reaction Pathway.

CatalystAmineAldehydeYield (%)ee (%)Reference
(R)-TRIP2-(3-Hydroxy-4-methoxyphenyl)ethylamineVarious Aldehydes--[5]
(S)-BINOL2-(3-Hydroxy-4-methoxyphenyl)ethylamineVarious Aldehydes--[5]

This protocol is a general representation based on the principles of asymmetric Pictet-Spengler reactions.[5]

Materials:

  • β-Phenylethylamine derivative (e.g., 2-(3-hydroxy-4-methoxyphenyl)ethylamine)

  • Benzaldehyde

  • Chiral Brønsted Acid Catalyst (e.g., (R)-TRIP or (S)-BINOL-derived phosphoric acid)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the β-phenylethylamine derivative, chiral Brønsted acid catalyst, and activated molecular sieves.

  • Add anhydrous dichloromethane and stir the mixture at room temperature.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature for the required duration, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified 1-phenyl-THIQ derivative by chiral HPLC analysis.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust strategy to induce stereoselectivity.[12] In this approach, a chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction, after which the auxiliary is cleaved to yield the enantiomerically enriched product.

Achiral Precursor Achiral Precursor Diastereomeric Intermediate Diastereomeric Intermediate Achiral Precursor->Diastereomeric Intermediate + Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary Diastereoselective Reaction Diastereoselective Reaction Diastereomeric Intermediate->Diastereoselective Reaction Chiral Product + Recovered Auxiliary Chiral Product + Recovered Auxiliary Diastereoselective Reaction->Chiral Product + Recovered Auxiliary Auxiliary Cleavage

Caption: Chiral Auxiliary-Mediated Synthetic Strategy.

A specific example involves the diastereoselective Bischler-Napieralski reaction using a chiral auxiliary-bearing synthon, followed by cyclization and reduction to deliver the THIQ as a single diastereomer.[13]

Chiral AuxiliaryKey ReactionDiastereoselectivityReference
(S)-1-PhenylethylamineBischler-Napieralski ReactionSingle diastereomer[1][13]

This protocol is based on the synthesis of a chiral 1-phenyl-THIQ derivative using (S)-1-phenylethylamine as a chiral auxiliary.[1]

Materials:

  • 2-(4-(Benzyloxy)-3-methoxyphenyl)acetyl chloride

  • (S)-1-Phenylethylamine (Chiral Auxiliary)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

Step 1: Amide Formation

  • Dissolve (S)-1-phenylethylamine and triethylamine in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of 2-(4-(benzyloxy)-3-methoxyphenyl)acetyl chloride in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the chiral amide.

Step 2: Cyclization and Reduction

  • Dissolve the chiral amide in a suitable solvent (e.g., acetonitrile).

  • Add phosphorus oxychloride (POCl₃) at 0 °C and then reflux the mixture.

  • After cooling, carefully quench the reaction with ice and basify with an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent and concentrate.

  • Dissolve the crude dihydroisoquinoline intermediate in methanol and add sodium borohydride (NaBH₄) portion-wise at 0 °C.

  • Stir until the reduction is complete, then quench and extract the product.

Step 3: Auxiliary Cleavage (Hydrogenolysis)

  • Dissolve the resulting diastereomerically pure THIQ derivative in methanol.

  • Add a catalytic amount of Pd/C.

  • Stir the mixture under a hydrogen atmosphere until the debenzylation and auxiliary cleavage are complete.

  • Filter the catalyst through Celite and concentrate the filtrate.

  • Purify the final product by column chromatography to yield the enantiomerically pure this compound.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (PHTIQ) is a crucial chiral building block in the synthesis of various pharmaceuticals.[1] The stereochemistry at the C1 position is critical for the biological activity of its derivatives. For instance, the (S)-enantiomer of PHTIQ is a key intermediate in the production of Solifenacin, a medication used to treat overactive bladder.[1][2] Given the stereospecific nature of drug-receptor interactions, obtaining enantiomerically pure PHTIQ is a paramount step in the drug development process. These application notes provide detailed protocols for the chiral resolution of racemic this compound, with a primary focus on the widely used and scalable method of diastereomeric salt crystallization.

Methods for Chiral Resolution

The separation of enantiomers from a racemic mixture of this compound can be achieved through several techniques. The most common and industrially viable method is diastereomeric salt crystallization .[3][4] This classical resolution technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[5]

Alternative methods include:

  • Chiral Chromatography: Direct separation of enantiomers can be performed using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).[1][6]

  • Enzymatic Resolution: Biocatalytic methods can offer high selectivity for one enantiomer, leaving the other unreacted.[7]

  • Asymmetric Synthesis: Direct synthesis of the desired enantiomer, for example, through asymmetric hydrogenation of the corresponding 3,4-dihydroisoquinoline (B110456) precursor, is another approach to avoid resolution steps.[8][9]

This document will primarily focus on the diastereomeric salt resolution method due to its practicality and scalability.[3]

Application Notes: Diastereomeric Salt Resolution

Principle

The fundamental principle of this resolution method involves an acid-base reaction between the racemic PHTIQ (a base) and a single enantiomer of a chiral acid (the resolving agent). This reaction generates a mixture of two diastereomeric salts: [(R)-PHTIQ-(+)-Acid] and [(S)-PHTIQ-(+)-Acid]. Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities in a given solvent system.[5] By carefully selecting the resolving agent and the crystallization solvent, one diastereomeric salt can be preferentially crystallized from the solution, thus achieving separation.[3][5] The less soluble diastereomer is isolated as a solid, while the more soluble one remains in the mother liquor. The enantiomerically enriched amine is then recovered from the crystallized salt by treatment with a base.[4][5]

Workflow for Diastereomeric Salt Resolution

G Racemic Racemic (±)-PHTIQ Salt_Formation Diastereomeric Salt Formation Racemic->Salt_Formation Agent Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) Agent->Salt_Formation Solvent Solvent Solvent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid: Less Soluble Diastereomeric Salt Filtration->Solid Mother_Liquor Mother Liquor: More Soluble Diastereomeric Salt Filtration->Mother_Liquor Basification Basification (e.g., NaOH) Solid->Basification Extraction Extraction with Organic Solvent Basification->Extraction Final_Product Enantiomerically Pure (S)- or (R)-PHTIQ Extraction->Final_Product

Caption: Workflow of chiral resolution via diastereomeric salt crystallization.

Key Experimental Parameters

The success of a diastereomeric resolution is highly dependent on the optimization of several parameters:

  • Choice of Resolving Agent: The resolving agent must form stable, crystalline salts with the amine. For this compound, D-(-)-tartaric acid is a commonly used and effective resolving agent.[2][10] Other tartaric acid derivatives, such as (+)-Dibenzoyl-D-tartaric acid, are also widely employed for resolving chiral amines.[5]

  • Solvent System: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts.[3] Alcohols like ethanol (B145695) or isopropanol (B130326), often mixed with water, are frequently used.[11] The optimal solvent or solvent mixture must be determined empirically to maximize the yield and enantiomeric excess (ee) of the desired diastereomer.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency. Ratios of 0.5 to 1.0 equivalent of the resolving agent are typically explored.[3]

  • Temperature and Cooling Rate: The temperature profile during crystallization affects the crystal growth and purity. A slow and controlled cooling process generally yields crystals of higher purity.

  • Concentration: The concentration of the reactants in the solvent affects supersaturation and, consequently, the crystallization process.

Quantitative Data Summary

The following table summarizes the results from various studies on the chiral resolution of this compound.

Resolving AgentSolvent SystemYield of Desired EnantiomerEnantiomeric Excess (ee)Reference
D-(-)-Tartaric AcidNot specified81%96.7%[2][10]
D-Tartaric AcidIsopropanol/WaterNot specifiedNot specified[11]

Experimental Protocols

Protocol 1: Resolution with D-(-)-Tartaric Acid

This protocol is based on a reported procedure for resolving racemic this compound to obtain the (S)-enantiomer.[2][10][11]

Materials and Reagents:

  • Racemic this compound

  • D-(-)-Tartaric Acid

  • Isopropanol or Ethanol

  • Water

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2M)

  • Dichloromethane (B109758) or other suitable organic solvent

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware (flasks, condenser, separatory funnel, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Chiral HPLC system for ee determination

Procedure:

  • Diastereomeric Salt Formation:

    • In a round-bottom flask, dissolve racemic this compound in a suitable alcoholic solvent (e.g., isopropanol or ethanol). A mixture with water may also be used.[11]

    • Heat the solution to ensure complete dissolution of the starting material.

    • In a separate container, dissolve D-(-)-tartaric acid (typically 0.5 to 1.0 molar equivalent) in the same solvent, heating if necessary.

    • Add the warm tartaric acid solution to the PHTIQ solution with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature. The salt of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with D-tartrate is expected to crystallize out.[11]

    • For improved yield, the mixture can be further cooled in an ice bath or refrigerated for several hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.

    • Dry the crystals. At this stage, a sample can be taken to determine the diastereomeric excess, which corresponds to the enantiomeric excess of the amine.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a sodium hydroxide solution dropwise with stirring until the salt completely dissolves and the solution becomes basic (pH > 10).[5] This neutralizes the tartaric acid and liberates the free (S)-PHTIQ.

  • Extraction and Purification:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with an organic solvent like dichloromethane (perform the extraction 2-3 times to ensure complete recovery).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Determination of Enantiomeric Excess (ee):

    • Analyze the optical purity of the final product using a chiral HPLC system. A column based on a chiral stationary phase, such as one derived from crown ethers, can be effective.[1]

Protocol 2: Chiral HPLC Resolution

This protocol provides a general guideline for the analytical-scale separation of PHTIQ enantiomers using chiral chromatography.[1]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. A column based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be effective.[1]

Procedure:

  • Sample Preparation:

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol-acetonitrile-triethylamine (e.g., 30/70/0.5 v/v/v) has been reported to be successful.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm.[1]

    • Column Temperature: 20 °C.[1]

  • Analysis:

    • Inject the sample onto the column and record the chromatogram.

    • The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the relative peak areas.

Conclusion

The chiral resolution of racemic this compound is a critical process for the synthesis of enantiomerically pure pharmaceuticals. Diastereomeric salt crystallization with chiral acids like D-(-)-tartaric acid stands out as a robust, efficient, and scalable method.[2][5] Careful optimization of the resolving agent, solvent system, and crystallization conditions is essential to achieve high yields and excellent enantiomeric purity. For analytical purposes and smaller-scale separations, chiral HPLC provides a direct and reliable method for separating and quantifying the enantiomers.[1] The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline as a Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives as dopamine (B1211576) receptor antagonists. This document includes a summary of their pharmacological activity, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a key structural motif investigated for its interaction with dopamine receptors. As analogues of the prototypical D1 dopamine receptor antagonist SCH23390, these compounds have been synthesized and evaluated for their affinity and selectivity at dopamine D1 and D2 receptors.[1] Their antagonist activity is primarily mediated through the blockade of dopamine-stimulated adenylyl cyclase, a key signaling pathway for D1 receptors.[1] The structure-activity relationship (SAR) of this class of compounds has been explored, revealing the importance of substituents on both the tetrahydroisoquinoline core and the phenyl ring for modulating receptor affinity and selectivity.[2]

Data Presentation

The following tables summarize the dopamine receptor binding affinities for a series of this compound analogs. The data is compiled from competitive binding assays against radiolabeled ligands for the D1 and D2 dopamine receptors.

Table 1: Dopamine D1 Receptor Binding Affinity of this compound Analogs

CompoundSubstitutionD1 Receptor Affinity (Ki in nM)Reference
1 N-Methyl-6-chloro-7-hydroxy-1-phenylData not available in abstract[3]
2 6-Bromo-1-phenylSimilar to 6-chloro analog[2]
3 6-Monohydroxy-1-phenylNo significant affinity[2]
4 7-Monohydroxy-1-phenylNo significant affinity[2]
5 6,7-Dihydroxy-1-phenylSignificantly lower affinity than 6-halo analogs[2]

Note: Specific Ki values were not available in the abstracts of the cited literature. Access to the full-text articles is required for complete quantitative data.

Table 2: Dopamine D2 Receptor Binding Affinity of this compound Analogs

CompoundRelative D2 Affinity RankingReference
1-Benzyl derivativeHighest[1]
4-Phenyl derivative> SCH23390[1]
SCH23390> 1-Phenyl derivative[1]
1-Phenyl derivativeLowest[1]

Note: The tertiary N-methyl-1-phenyltetrahydroisoquinoline was found to be more potent than the secondary analog in all assays.[1] The most active enantiomer of N-methyl-1-phenyltetrahydroisoquinoline possesses the S absolute configuration.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard pharmacological assays used to characterize dopamine receptor ligands.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D1 Receptors

This protocol describes the determination of the binding affinity (Ki) of test compounds for the dopamine D1 receptor using [³H]SCH23390 as the radioligand.

Materials:

  • Rat striatal tissue

  • [³H]SCH23390 (radioligand)

  • Unlabeled SCH23390 (for determining non-specific binding)

  • Test compounds (e.g., this compound analogs)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add membrane preparation, a fixed concentration of [³H]SCH23390 (typically at its Kd), and binding buffer.

      • Non-specific Binding: Add membrane preparation, [³H]SCH23390, and a saturating concentration of unlabeled SCH23390 (e.g., 1 µM).

      • Competition: Add membrane preparation, [³H]SCH23390, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine-Stimulated Adenylyl Cyclase Functional Assay

This protocol measures the ability of a test compound to antagonize the dopamine-stimulated production of cyclic AMP (cAMP), a functional measure of D1 receptor activity.

Materials:

  • Rat striatal membrane preparation (as described in Protocol 1)

  • Dopamine

  • Test compounds

  • ATP (adenosine triphosphate)

  • GTP (guanosine triphosphate)

  • cAMP standard

  • Assay Buffer: Containing Tris-HCl, MgCl2, and other necessary cofactors.

  • Reagents for cAMP quantification (e.g., cAMP enzyme immunoassay kit)

Procedure:

  • Assay Setup:

    • In reaction tubes, add the striatal membrane preparation.

    • Add the test compound at various concentrations and pre-incubate for 15 minutes at 30°C.

    • Add a fixed concentration of dopamine to stimulate the adenylyl cyclase (typically in the low micromolar range). For basal activity, add buffer instead of dopamine.

  • Enzyme Reaction:

    • Initiate the reaction by adding a solution containing ATP and GTP.

    • Incubate the mixture at 30°C for a defined period (e.g., 10-15 minutes).

  • Termination:

    • Stop the reaction by adding a stop solution (e.g., EDTA or by heating).

  • cAMP Quantification:

    • Centrifuge the tubes to pellet the membranes.

    • Measure the amount of cAMP produced in the supernatant using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the amount of cAMP produced in each sample.

    • Plot the percentage of inhibition of dopamine-stimulated cAMP production as a function of the log concentration of the test compound to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the action of this compound.

Dopamine_D1_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates Antagonist 1-Phenyl-THIQ (Antagonist) Antagonist->D1R Blocks G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 receptor signaling pathway and its antagonism.

Radioligand_Binding_Workflow start Start prep Prepare Striatal Membranes start->prep setup Assay Setup: - Membranes - [3H]Radioligand - Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: IC50 and Ki Determination quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Antagonist_Mechanism Dopamine Dopamine (Endogenous Ligand) Receptor Dopamine Receptor Binding Site Dopamine->Receptor Binds and Activates Antagonist 1-Phenyl-THIQ (Competitive Antagonist) Antagonist->Receptor Binds and Blocks No_Signal No Signal Transduction Receptor->No_Signal Signal Signal Transduction Receptor->Signal

Caption: Mechanism of competitive antagonism at the dopamine receptor.

References

Application Notes and Protocols for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives represent a promising class of synthetic compounds being investigated as potent inhibitors of tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[4][5][6] The disruption of microtubule dynamics is a clinically validated and effective strategy in cancer chemotherapy.[5][6]

Compounds from this class primarily function as microtubule-destabilizing agents, inhibiting the polymerization of tubulin into microtubules.[1][6] This interference with microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest, predominantly in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[6] The molecular mechanism often involves the binding of these derivatives to the colchicine-binding site on β-tubulin, thereby preventing the conformational changes required for microtubule assembly.[7][8]

The structure-activity relationship (SAR) studies of these derivatives have indicated that substitutions on the 1-phenyl ring are critical for their bioactivity. For instance, the presence of hydroxyl and methoxy (B1213986) groups can significantly influence their cytotoxic and tubulin polymerization inhibitory activities.[1][2] The tetrahydroisoquinoline core provides a rigid scaffold for the optimal orientation of the phenyl group within the tubulin binding pocket.

These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines, making them attractive candidates for further development as novel anticancer agents.[8][9] This document provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound derivatives.

Data Presentation

Table 1: Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against Human CEM Leukemia Cell Line
CompoundR1R2R3R4R5IC50 (μM)[8]
20HHHHH>40
21OCH3HHHH4.10
22HOCH3HHH10.32
23HHOCH3HH>40
24OCH3OCH3HHH8.13
25HOCH3OCH3HH12.14
26OCH3OCH3OCH3HH15.21
27HHHNO2H11.45
28HHHHNO2>40
29OCH3HHNO2H7.32
30HOCH3HNO2H9.87
31HHOCH3NO2H13.56
32OCH3OCH3HNO2H0.64
Table 2: Tubulin Polymerization Inhibitory Activity
CompoundConcentration (μM)Inhibition (%)[8]
324052

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in real-time using a fluorescent reporter.[4]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Nocodazole, Colchicine)[7]

  • Negative control (vehicle, e.g., DMSO)

  • Pre-warmed 96-well black microplates

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x tubulin reaction mix on ice containing 4 mg/mL tubulin, 2 mM GTP, 30% glycerol, and the fluorescent reporter in General Tubulin Buffer.[4]

    • Prepare 10x stocks of test compounds, positive and negative controls in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the 96-well plate and the microplate reader to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[4]

  • Initiation of Polymerization:

    • Carefully add 45 µL of the ice-cold 2x tubulin reaction mix to each well to achieve a final volume of 50 µL and a final tubulin concentration of 2 mg/mL.[4][10]

    • Avoid introducing air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity every 60 seconds for 60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[7]

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Determine the rate and extent of polymerization.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

G Workflow for In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_setup Assay Setup cluster_reaction Reaction cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents on Ice (Tubulin Mix, Compounds, Controls) add_compounds Add 5 µL of 10x Compounds/Controls to Wells pre_warm Pre-warm Plate and Reader to 37°C pre_warm->add_compounds add_tubulin Add 45 µL of Ice-Cold Tubulin Mix add_compounds->add_tubulin initiate Initiate Polymerization add_tubulin->initiate read_fluorescence Measure Fluorescence Over Time initiate->read_fluorescence analyze_data Plot Curves & Calculate IC50 read_fluorescence->analyze_data

Workflow for the in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compounds.[11]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[12][13]

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[13]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds or vehicle control to the wells.

    • Incubate for 48-72 hours.[13]

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate for 4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used for background correction.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

G Workflow for MTT Cell Viability Assay seed_cells Seed Cells in 96-well Plate (1x10^4 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Test Compounds incubate_24h->treat_compounds incubate_48h Incubate 48-72h treat_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Workflow for the MTT cell viability assay.
Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of the effects of test compounds on the microtubule network within cells.[14]

Materials:

  • Cells (e.g., HeLa, A549)

  • Sterile glass coverslips in a 12-well plate

  • Fixation buffer (e.g., 4% paraformaldehyde or ice-cold methanol)[15]

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% normal goat serum or 1-5% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a 12-well plate to achieve 60-70% confluency on the day of treatment.[14]

    • Treat cells with various concentrations of the test compound and controls for a specified time (e.g., 18-24 hours).[14]

  • Fixation:

    • Remove the culture medium and wash the cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol (B129727) for 5 minutes.[15]

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.[15]

    • Wash the cells with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Signaling Pathway

The inhibition of tubulin polymerization by this compound derivatives triggers a signaling cascade that leads to cell cycle arrest and apoptosis.[6]

G Signaling Pathway from Tubulin Inhibition to Apoptosis compound 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Derivative tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to polymerization Microtubule Polymerization compound->polymerization Inhibits tubulin->polymerization disruption Disruption of Microtubule Dynamics sac Activation of Spindle Assembly Checkpoint (SAC) disruption->sac arrest G2/M Phase Cell Cycle Arrest sac->arrest apoptosis Intrinsic Apoptotic Pathway (Caspase Activation) arrest->apoptosis death Programmed Cell Death apoptosis->death

Signaling pathway from tubulin inhibition to apoptosis.

References

Application Notes and Protocols: Neuroprotective Effects of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1-P-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline family, which has garnered interest for its potential neuroprotective properties. Cellular models of neurodegenerative diseases, such as Parkinson's disease, provide a crucial platform for investigating the mechanisms of action of novel therapeutic agents. A common in vitro model utilizes the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce dopaminergic neuron death in cell lines like the human neuroblastoma SH-SY5Y line. This document outlines the application of 1-P-THIQ in such models and provides detailed protocols for assessing its neuroprotective efficacy.

The neuroprotective effects of 1-P-THIQ are hypothesized to be mediated through multiple pathways, including the attenuation of oxidative stress, inhibition of apoptosis, and modulation of pro-survival signaling cascades. Specifically, it is proposed that 1-P-THIQ may mitigate MPP+-induced cytotoxicity by reducing the generation of reactive oxygen species (ROS), inhibiting the activation of key apoptotic executioner enzymes like caspase-3, and modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Furthermore, activation of pro-survival pathways such as the PI3K/Akt signaling cascade is a potential mechanism contributing to its neuroprotective action.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical findings for neuroprotective compounds in MPP+-induced cellular models. Specific experimental data for this compound was not available in the public domain at the time of this writing and would need to be generated empirically.

Table 1: Effect of 1-P-THIQ on Cell Viability in MPP+-Treated SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (% of Control)
Control-100 ± 5.2
MPP+1 mM48 ± 4.5
1-P-THIQ + MPP+10 µM + 1 mM65 ± 5.1
1-P-THIQ + MPP+50 µM + 1 mM82 ± 4.8
1-P-THIQ + MPP+100 µM + 1 mM91 ± 5.5
1-P-THIQ100 µM98 ± 4.9

Table 2: Effect of 1-P-THIQ on Caspase-3 Activity in MPP+-Treated SH-SY5Y Cells

Treatment GroupConcentrationRelative Caspase-3 Activity (Fold Change)
Control-1.0 ± 0.1
MPP+1 mM3.5 ± 0.4
1-P-THIQ + MPP+10 µM + 1 mM2.8 ± 0.3
1-P-THIQ + MPP+50 µM + 1 mM1.9 ± 0.2
1-P-THIQ + MPP+100 µM + 1 mM1.2 ± 0.1
1-P-THIQ100 µM1.1 ± 0.1

Table 3: Effect of 1-P-THIQ on Bcl-2 and Bax Protein Expression in MPP+-Treated SH-SY5Y Cells

Treatment GroupConcentrationBcl-2/Bax Ratio (Relative to Control)
Control-1.0 ± 0.08
MPP+1 mM0.3 ± 0.05
1-P-THIQ + MPP+50 µM + 1 mM0.7 ± 0.06
1-P-THIQ + MPP+100 µM + 1 mM0.9 ± 0.07

Experimental Protocols

Cell Culture and Treatment

SH-SY5Y human neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. To induce neurotoxicity, cells are treated with 1 mM MPP+ iodide. For neuroprotection studies, cells are pre-treated with various concentrations of 1-P-THIQ for 1-2 hours prior to the addition of MPP+.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with desired concentrations of 1-P-THIQ for 2 hours, followed by the addition of 1 mM MPP+. Include vehicle control and MPP+ alone control wells. Incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment, collect the cells and lyse them in a chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein), 50 µL of 2x Reaction Buffer (containing 10 mM DTT), and 5 µL of DEVD-pNA substrate (4 mM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the control group.

Western Blot Analysis for Bcl-2 and Bax

This technique is used to determine the relative protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

  • Protein Extraction and Quantification: Following treatment, lyse the cells and quantify the protein concentration as described above.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (1:1000), Bax (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the Bcl-2 and Bax levels to the loading control. Calculate the Bcl-2/Bax ratio.

Immunofluorescence for Activated Caspase-3

This method allows for the visualization of activated caspase-3 within cells.

  • Cell Culture on Coverslips: Grow SH-SY5Y cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat the cells as described in the cell culture and treatment section.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for cleaved (activated) caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis & Interpretation start Seed SH-SY5Y Cells treatment Pre-treat with 1-P-THIQ start->treatment mpp Induce Neurotoxicity with MPP+ treatment->mpp viability Cell Viability Assay (MTT) mpp->viability caspase Caspase-3 Activity Assay mpp->caspase western Western Blot (Bcl-2/Bax Ratio) mpp->western if Immunofluorescence (Activated Caspase-3) mpp->if quant Quantitative Analysis viability->quant caspase->quant western->quant if->quant pathway Signaling Pathway Elucidation quant->pathway apoptosis_pathway cluster_stimulus Neurotoxic Insult cluster_mitochondria Mitochondrial Pathway of Apoptosis cluster_caspase Caspase Cascade cluster_intervention Therapeutic Intervention mpp MPP+ bax Bax (Pro-apoptotic) mpp->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) mpp->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->bax Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis thiq 1-P-THIQ thiq->bax Inhibits thiq->bcl2 Promotes thiq->caspase3 Inhibits pi3k_akt_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_downstream Downstream Effects thiq 1-P-THIQ pi3k PI3K thiq->pi3k Activates akt Akt pi3k->akt Activates bad Bad (Pro-apoptotic) akt->bad Inhibits by phosphorylation cell_survival Neuronal Survival akt->cell_survival Promotes bcl2_family Anti-apoptotic Bcl-2 proteins bad->bcl2_family Inhibits bcl2_family->cell_survival Promotes

Application Notes and Protocols: Cytotoxicity of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1P-THIQ) derivatives represent a promising class of synthetic compounds with demonstrated cytotoxic and antiproliferative activities against a variety of cancer cell lines. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic molecules. Modifications at the 1-phenyl group and other positions on the tetrahydroisoquinoline ring have led to the development of potent anticancer agents.

These compounds exert their cytotoxic effects through various mechanisms of action, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways such as KRas and NF-κB. This document provides detailed application notes on the cytotoxicity of 1P-THIQ derivatives, protocols for key experimental assays, and a summary of their activity in different cancer cell lines.

Data Presentation: Cytotoxicity of 1-Phenyl-THIQ Derivatives

The cytotoxic potential of 1-Phenyl-THIQ derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. The following tables summarize the reported IC50 values for various 1-Phenyl-THIQ and related tetrahydroisoquinoline derivatives against several cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
GM-3-18 4-chloro substitution on the phenyl ringColon Cancer (Colo320)1.6[1]
Colon Cancer (DLD-1)2.6[1]
Colon Cancer (HCT116)0.9[1]
Colon Cancer (SNU-C1)10.7[1]
Colon Cancer (SW480)1.8[1]
GM-3-121 4-ethyl substitution on the phenyl ringBreast Cancer (MCF-7)0.43 (µg/mL)[1]
Breast Cancer (MDA-MB-231)0.37 (µg/mL)[1]
Endometrial Cancer (Ishikawa)0.01 (µg/mL)[1]
Compound 5d Methoxy group at R3Various Human Cancer Cell Lines1.591 - 2.281[2]
Compound 9a Chiral derivativeProstate Cancer (DU-145)0.72
Compound 9b Chiral derivativeProstate Cancer (DU-145)1.23
LFZ-4-46 Pyrazolidine moietyBreast Cancer (T47D)Not Specified[3]
Prostate Cancer (PC3)Not Specified[3]

Signaling Pathways and Mechanisms of Action

1-Phenyl-THIQ derivatives have been shown to induce cancer cell death through multiple signaling pathways. The primary mechanisms identified include the induction of apoptosis, inhibition of tubulin polymerization, and interference with KRas and NF-κB signaling cascades.

Apoptosis Induction

A common mechanism of action for many 1P-THIQ derivatives is the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase cascades.

1P-THIQ Derivative 1P-THIQ Derivative Mitochondrion Mitochondrion 1P-THIQ Derivative->Mitochondrion Induces Stress Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 binds Caspase-9 (Initiator) Caspase-9 (Initiator) Apaf-1->Caspase-9 (Initiator) activates Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9 (Initiator)->Caspase-3 (Executioner) activates Substrate Cleavage Substrate Cleavage Caspase-3 (Executioner)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Tubulin Dimers Tubulin Dimers Microtubule Formation Microtubule Formation Tubulin Dimers->Microtubule Formation Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption 1P-THIQ Derivative 1P-THIQ Derivative 1P-THIQ Derivative->Microtubule Formation Inhibits Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification Cell Viability Assay (MTT) Cell Viability Assay (MTT) Determine IC50 Values Determine IC50 Values Cell Viability Assay (MTT)->Determine IC50 Values Apoptosis Assays Apoptosis Assays Determine IC50 Values->Apoptosis Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Determine IC50 Values->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Western Blot Western Blot Cell Cycle Analysis->Western Blot KRas Inhibition Assay KRas Inhibition Assay Tubulin Polymerization Assay->KRas Inhibition Assay NF-kB Translocation Assay NF-kB Translocation Assay KRas Inhibition Assay->NF-kB Translocation Assay 1P-THIQ Derivatives 1P-THIQ Derivatives 1P-THIQ Derivatives->Cell Viability Assay (MTT)

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Analogues of this structure have shown significant affinity and selectivity for various biological targets, most notably dopamine (B1211576) receptors.[1][2] The structural rigidity of the tetrahydroisoquinoline nucleus, combined with the conformational flexibility of the 1-phenyl substituent, provides a versatile platform for designing novel therapeutic agents. This document outlines the structure-activity relationship (SAR) of P-THIQ analogues, focusing on their interaction with dopamine D1 and D2 receptors, and provides detailed protocols for their evaluation.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of this compound analogues is significantly influenced by substitutions on both the phenyl ring and the tetrahydroisoquinoline core.

Substitutions on the Tetrahydroisoquinoline Ring
  • Nitrogen Substitution: Tertiary amines, particularly N-methyl derivatives, generally exhibit higher potency at dopamine receptors compared to their secondary amine counterparts.[1] N-alkylation with larger groups (ethyl, propyl) tends to decrease D1 and DA1 agonist potency.

  • Stereochemistry at C1: The stereochemistry at the C1 position is crucial for activity. For N-methyl-1-phenyltetrahydroisoquinoline, the (S)-enantiomer has been shown to be the more active enantiomer for dopamine receptor binding, in contrast to the (R)-configuration of the well-known D1 antagonist SCH23390.[1]

  • Hydroxylation and Halogenation: The position of hydroxy and halo substituents on the tetrahydroisoquinoline ring significantly impacts D1 receptor affinity. 6-halo and 7-hydroxy substitutions are particularly important, mirroring the SAR of 1-phenyltetrahydrobenzazepines.[2] 6,7-dihydroxy substitution, however, leads to a significant decrease in D1 affinity.[2] Neither 6-monohydroxy nor 7-monohydroxy analogues show significant D1 affinity.[2]

Substitutions on the 1-Phenyl Ring

The substitution pattern on the 1-phenyl ring plays a critical role in modulating the affinity and selectivity of these compounds for different biological targets. For instance, in the context of tubulin polymerization inhibition, a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl B-ring was found to confer optimal bioactivity.

Data Presentation: Dopamine Receptor Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of selected this compound analogues for dopamine D1 and D2 receptors.

Table 1: SAR of this compound Analogues at Dopamine D1 Receptors

CompoundR1 (N-substituent)R2 (Isoquinoline Substituent)R3 (Phenyl Substituent)D1 Ki (nM)
1 HHH>10,000
2 CH3HH1,200
3 H7-OH, 8-ClH150
4 CH37-OH, 8-ClH35
5 CH36-Cl, 7-OHH450
6 CH36-Br, 7-OHH400
7 CH36,7-di-OHH>10,000

Data compiled from multiple sources.

Table 2: SAR of this compound Analogues at Dopamine D2 Receptors

CompoundR1 (N-substituent)R2 (Isoquinoline Substituent)R3 (Phenyl Substituent)D2 Ki (nM)
1 HHH8,000
2 CH3HH500
3 H7-OH, 8-ClH3,000
4 CH37-OH, 8-ClH250
5 CH36-Cl, 7-OHH900
6 CH36-Br, 7-OHH850
7 CH36,7-di-OHH>10,000

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Dopamine D1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D1 receptor using [³H]SCH23390 as the radioligand.[3]

Materials:

  • Rat striatal tissue or cells expressing the dopamine D1 receptor.

  • [³H]SCH23390 (specific activity ~70-90 Ci/mmol).

  • Unlabeled SCH23390 (for non-specific binding determination).

  • Test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of 10 µM unlabeled SCH23390 (for non-specific binding).

      • 50 µL of test compound at various concentrations.

    • Add 50 µL of [³H]SCH23390 to all wells at a final concentration of 0.2-0.5 nM.

    • Add 100 µL of the membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay for Gs-Coupled Receptors (Dopamine D1)

This protocol measures the ability of test compounds to stimulate or inhibit the production of cyclic AMP (cAMP) in cells expressing the dopamine D1 receptor, a Gs-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Dopamine (as a reference agonist).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Culture:

    • Plate the D1-expressing HEK293 cells in a 96-well plate at a density of 20,000-40,000 cells per well and grow overnight.

  • Agonist Mode Assay:

    • Wash the cells once with warm stimulation buffer.

    • Add 50 µL of stimulation buffer containing various concentrations of the test compound or dopamine to the wells.

    • Incubate at 37°C for 30 minutes.

  • Antagonist Mode Assay:

    • Wash the cells once with warm stimulation buffer.

    • Add 25 µL of stimulation buffer containing various concentrations of the test compound.

    • Incubate at 37°C for 15 minutes.

    • Add 25 µL of stimulation buffer containing dopamine at its EC80 concentration.

    • Incubate at 37°C for an additional 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • For agonist mode, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 and Emax values.

    • For antagonist mode, plot the percentage of inhibition of the dopamine response against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Start Hypothesis Generation (Target Identification) Design Analogue Design (Scaffold Hopping, Substituted Analogues) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding Primary Screening (Receptor Binding Assays) Purification->Binding Functional Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional Selectivity Selectivity Profiling (Off-target screening) Functional->Selectivity SAR Data Analysis (Structure-Activity Relationship) Selectivity->SAR Optimization Lead Optimization (Iterative Design & Synthesis) SAR->Optimization End Candidate Selection SAR->End Optimization->Design Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D1R Activates P_THIQ 1-Phenyl-THIQ (Antagonist) P_THIQ->D1R Blocks G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of 1-Phenyl-THIQ analogues.

SAR_Logic cluster_substitutions Key Structural Modifications cluster_activity Impact on Biological Activity SAR SAR of 1-Phenyl-THIQs Core Scaffold: this compound N_Sub N-Substitution Secondary (H) vs. Tertiary (CH3) SAR:f0->N_Sub C1_Stereo (S)-Stereochemistry at C1 SAR:f0->C1_Stereo Isoquinoline_Sub Isoquinoline Ring Substitution 6-Halo & 7-OH SAR:f0->Isoquinoline_Sub Phenyl_Sub 1-Phenyl Ring Substitution Hydroxy & Methoxy SAR:f0->Phenyl_Sub Dopamine_Activity Dopamine Receptor Affinity Increased Potency (N-CH3) Crucial for D1 Affinity N_Sub:f0->Dopamine_Activity:f0 Selectivity Receptor Selectivity C1_Stereo->Selectivity Isoquinoline_Sub:f0->Dopamine_Activity:f1 Other_Targets Other Targets Tubulin Polymerization Inhibition Phenyl_Sub:f0->Other_Targets:f0

Caption: Logical relationship of SAR findings for 1-Phenyl-THIQ analogues.

References

Application Notes and Protocols: In Vivo Studies of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its Analogs in Animal Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1-P-THIQ) and its derivatives are a class of compounds with significant potential in the field of neuroscience. Their structural similarity to endogenous neurochemicals and known neurotoxins has prompted extensive research into their roles in the pathophysiology and treatment of various neurological disorders. In vivo studies in animal models are crucial for elucidating the therapeutic and/or toxicological profiles of these compounds.

This document provides detailed application notes and experimental protocols for the in vivo investigation of 1-P-THIQ and its analogs in animal models of Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS)/Frontotemporal Dementia (FTD), and diabetic neuropathy. While in vivo data specifically for 1-P-THIQ is limited, its well-established activity as a dopamine (B1211576) D1 receptor antagonist allows for the use of representative compounds with a similar mechanism of action, such as SCH23390, to model its potential effects. This approach enables the development of robust experimental designs to explore the therapeutic utility of 1-P-THIQ and related molecules. The following sections detail experimental designs, data presentation, and step-by-step protocols for key assays.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from in vivo studies of 1-P-THIQ analogs and compounds with similar mechanisms of action in various animal models of neurological disorders.

Table 1: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) in a Parkinson's Disease Model

ParameterDetailsReference
Animal Model Mouse[1]
Compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ)[1]
Dosage 80 mg/kg[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Key Findings Induced bradykinesia. Did not decrease the number of tyrosine hydroxylase-positive cells in the substantia nigra. Significantly increased striatal dopamine (DA) content.[1]

Table 2: PAV-615 (a THIQ-based modulator) in an ALS/FTD Mouse Model

ParameterDetailsReference
Animal Model c9ALS/FTD mouse model expressing 149 G4C2 repeat expansions[2]
Compound PAV-615[2]
Dosage Not specified[2]
Administration Route Intraperitoneal (i.p.) injection for one month[2]
Behavioral Tests Hang wire test, Open-field test[2]
Key Findings Significantly improved motor performance. Modestly reduced anxiety-like behavior and hyperactivity.[2]

Table 3: SCH23390 (Dopamine D1 Receptor Antagonist) in In Vivo Models

ParameterDetailsReference
Animal Model Rat[3]
Objective Blockade of cocaine-induced hyperlocomotion[3]
Compound SCH23390 hydrochloride[3]
Dosage 0.01 - 0.1 mg/kg (systemic)[3]
Administration Route Systemic (e.g., i.p., s.c.)[3]
Key Findings Dose-dependently blocked the hyperlocomotor effects of cocaine microinjected into the nucleus accumbens.[3]

Experimental Protocols

I. Parkinson's Disease Model: MPTP-Induced Neurodegeneration

This protocol describes the induction of Parkinson's disease-like pathology in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Sterile saline (0.9%)

  • Test compound (e.g., 1-P-THIQ analog) or vehicle

  • Animal handling and injection equipment

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + MPTP, Test Compound + MPTP).

  • Test Compound Administration: Administer the test compound or vehicle via the desired route (e.g., i.p., oral gavage) at the predetermined dosage and time course relative to MPTP administration.

  • MPTP Induction: Prepare a fresh solution of MPTP in sterile saline. Administer MPTP hydrochloride at a dose of 20-30 mg/kg (free base) via intraperitoneal injection once daily for five consecutive days.

  • Behavioral Assessment: Conduct behavioral tests (e.g., open-field test, rotarod test) at baseline and at selected time points after the final MPTP injection (e.g., 7, 14, and 21 days).

  • Neurochemical and Histological Analysis: At the end of the experiment, euthanize the animals and collect brain tissue for neurochemical analysis (e.g., HPLC measurement of striatal dopamine) and immunohistochemical staining (e.g., for tyrosine hydroxylase in the substantia nigra).

II. Behavioral Assessment

A. Open-Field Test:

This test is used to assess general locomotor activity and anxiety-like behavior.

Materials:

  • Open-field apparatus (a square arena with walls)

  • Video tracking software

Procedure:

  • Habituation: Habituate the mice to the testing room for at least 30 minutes before the test.

  • Test: Gently place a mouse in the center of the open-field arena.

  • Recording: Record the animal's activity for a set duration (typically 5-10 minutes) using the video tracking software.

  • Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

B. Inverted Wire Hang Test:

This test measures motor strength and endurance.

Materials:

  • Wire mesh screen

  • Cylinder or elevated platform

Procedure:

  • Setup: Place the wire mesh screen on top of the cylinder.

  • Placement: Place the mouse in the center of the inverted mesh.

  • Timing: Start a stopwatch and record the latency for the mouse to fall onto a padded surface below. A maximum time (e.g., 120 seconds) is typically set.

  • Trials: Perform multiple trials for each animal with a rest period in between.

III. Neurochemical Analysis: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC with electrochemical detection

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow for a recovery period of at least 48-72 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Compound Administration: Administer the test compound (e.g., 1-P-THIQ analog) systemically or through the probe (reverse dialysis).

  • Sample Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

  • Analysis: Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.

IV. Histological Analysis: Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for visualizing dopaminergic neurons in brain sections.

Materials:

  • Fixed brain tissue sections

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 10% normal serum in PBS with 0.3% Triton X-100)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody (fluorescently labeled or biotinylated)

  • Mounting medium

  • Fluorescence or light microscope

Procedure:

  • Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in sucrose (B13894) solution and then slice into sections using a cryostat or vibratome.

  • Washing: Wash the sections in PBS.

  • Blocking: Incubate the sections in blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody diluted in blocking solution overnight at 4°C.

  • Washing: Wash the sections in PBS.

  • Secondary Antibody Incubation: Incubate the sections with the appropriate secondary antibody for 1-2 hours at room temperature.

  • Washing: Wash the sections in PBS.

  • Mounting: Mount the sections onto glass slides and coverslip with mounting medium.

  • Imaging: Visualize the stained sections using a microscope.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway and Antagonism by 1-Phenyl-THIQ

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds and Activates One_P_THIQ 1-Phenyl-THIQ One_P_THIQ->D1R Blocks Binding Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene expression, ion channel modulation) PKA->Downstream Phosphorylates experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_analysis Data Analysis A1 Animal Acclimatization (C57BL/6 Mice) A2 Randomization into Groups (Vehicle, 1-P-THIQ analog) A1->A2 B1 Pre-treatment with 1-P-THIQ analog or Vehicle A2->B1 B2 MPTP Administration (i.p. injection) B1->B2 C1 Behavioral Testing (Open-Field, Rotarod) B2->C1 Post-Induction C2 Neurochemical Analysis (Striatal Dopamine via HPLC) B2->C2 Post-Induction C3 Histological Analysis (TH Immunohistochemistry) B2->C3 Post-Induction D1 Statistical Analysis and Interpretation of Results C2->D1 C3->D1

References

Pharmacokinetic Profiling of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) is a key structural motif found in a variety of biologically active compounds. Its derivatives have shown potential as tubulin polymerization inhibitors, dopamine (B1211576) D1 receptor antagonists, and have been investigated for their role in neurodegenerative conditions. A thorough understanding of the pharmacokinetic profile of P-THIQ is crucial for the development of safe and effective therapeutic agents. These application notes provide detailed protocols for the comprehensive pharmacokinetic characterization of this compound, covering its absorption, distribution, metabolism, and excretion (ADME).

Data Presentation: Pharmacokinetic Parameters

While specific in vivo pharmacokinetic data for this compound is not extensively available in the public domain, the following tables represent the type of data that would be generated using the protocols described herein. The values presented are hypothetical and for illustrative purposes only.

Table 1: Single Intravenous (IV) Dose Pharmacokinetic Parameters of this compound in Rats (1 mg/kg)

ParameterUnitValue
C₀ (Initial Plasma Concentration)ng/mL250
AUC₀-t (Area Under the Curve)ng·h/mL850
AUC₀-∞ (AUC Extrapolated to Infinity)ng·h/mL875
t₁/₂ (Half-life)h3.5
Cl (Clearance)L/h/kg1.14
Vd (Volume of Distribution)L/kg4.0

Table 2: Single Oral (PO) Dose Pharmacokinetic Parameters of this compound in Rats (10 mg/kg)

ParameterUnitValue
Cmax (Maximum Plasma Concentration)ng/mL450
Tmax (Time to Cmax)h1.0
AUC₀-t (Area Under the Curve)ng·h/mL3150
AUC₀-∞ (AUC Extrapolated to Infinity)ng·h/mL3200
t₁/₂ (Half-life)h4.2
F (%) (Oral Bioavailability)%36.6

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in a rodent model.

Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Compound Formulation C Intravenous (IV) Dosing A->C D Oral (PO) Dosing A->D B Animal Acclimatization B->C B->D E Serial Blood Collection C->E D->E F Plasma Sample Processing E->F G LC-MS/MS Quantification F->G H Pharmacokinetic Modeling G->H G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock Solution D Incubate Compound with Microsomes and NADPH A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System C->D E Quench Reaction at Time Points D->E F Sample Cleanup (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Calculate In Vitro Half-life and Intrinsic Clearance G->H cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis A Prepare Dialysis Apparatus B Add Plasma with Compound to One Chamber A->B C Add Buffer to Other Chamber A->C D Incubate at 37°C until Equilibrium B->D C->D E Sample from Both Chambers D->E F Quantify Compound Concentration (LC-MS/MS) E->F G Calculate Percentage Bound F->G A 1-Phenyl-1,2,3,4- tetrahydroisoquinoline B Tubulin Dimers A->B Binds to C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F

Application Notes and Protocols: Blood-Brain Barrier Permeability of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for assessing the blood-brain barrier (BBB) permeability of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1-Phenyl-THIQ) derivatives. This class of compounds holds significant potential for targeting the central nervous system (CNS); however, their efficacy is contingent on their ability to effectively cross the BBB. This document outlines key quantitative data from existing literature, detailed experimental protocols for in vivo and in vitro permeability assays, and visual workflows to guide experimental design.

Data Presentation: BBB Permeability of THIQ Derivatives

While comprehensive quantitative BBB permeability data for a wide range of 1-Phenyl-THIQ derivatives is limited in publicly available literature, existing studies on the core THIQ scaffold and closely related analogs indicate a favorable potential for brain penetration. The following table summarizes key findings:

Compound Name/ClassPermeability MetricValueMethodReference
1,2,3,4-Tetrahydroisoquinoline (B50084) (TIQ)Brain/Blood Ratio~4.5In vivo (rats)[1]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ)Brain/Blood Ratio~4.5In vivo (rats)[1]
1-Phenyl-3,4-dihydro-β-carboline (1-Phenyl-DhβCa)logBB> 0.3In silico prediction[2]
Phenyltetrahydroquinolinedione derivativeApparent Permeability (Papp) A -> B> 10 x 10⁻⁶ cm/sIn vitro (Caco-2)[3]
Phenyltetrahydroquinolinedione derivativeEfflux Ratio< 2In vitro (Caco-2)[3]

Note: The data presented suggests that the basic tetrahydroisoquinoline scaffold is capable of crossing the BBB. The high permeability and low efflux of the structurally related phenyltetrahydroquinolinedione derivative further support the potential for CNS activity within this broader class of compounds.[1][3] The in silico prediction for 1-Phenyl-DhβCa also points towards favorable BBB penetration characteristics.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific 1-Phenyl-THIQ derivatives under investigation.

Protocol 1: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents

This protocol is adapted from studies on 1,2,3,4-tetrahydroisoquinoline and its 1-methyl derivative.[1]

Objective: To determine the ratio of a compound's concentration in the brain to that in the plasma at a specific time point after administration.

Materials:

  • Test compound (1-Phenyl-THIQ derivative)

  • Vehicle for administration (e.g., saline, DMSO/saline mixture)

  • Male Wistar rats (or other suitable rodent model)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools for decapitation and brain extraction

  • Centrifuge

  • Homogenizer

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification

  • Heparinized tubes for blood collection

Procedure:

  • Dosing: Administer the test compound to a cohort of rats at a specified dose and route (e.g., intraperitoneal, intravenous, or oral).

  • Blood Collection: At a predetermined time point post-administration (e.g., 4 hours), anesthetize the animals and collect blood via cardiac puncture into heparinized tubes.[1]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Brain Extraction: Immediately following blood collection, euthanize the animals by decapitation and carefully dissect the whole brain.

  • Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., saline or phosphate-buffered saline) to create a uniform brain homogenate.

  • Sample Preparation: Perform protein precipitation on both plasma and brain homogenate samples to extract the test compound.

  • Quantification: Analyze the concentration of the test compound in the plasma and brain homogenate using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the brain-to-plasma concentration ratio (Kp) using the following formula: Kp = (Concentration in brain homogenate) / (Concentration in plasma)

Protocol 2: In Vitro Caco-2 Permeability Assay

This protocol is based on the study of a phenyltetrahydroquinolinedione derivative and general Caco-2 assay procedures.[3][4]

Objective: To assess the intestinal permeability and potential for active efflux of a test compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal barrier. While this models intestinal absorption, it is also a common surrogate for BBB permeability screening.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well or 96-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, ranitidine (B14927) for low permeability, and a P-glycoprotein substrate like rhodamine 123)[3]

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[4]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with transport buffer. b. Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate for a specified time (e.g., 2 hours) at 37°C. d. Collect samples from both the apical and basolateral compartments at the end of the incubation period.

  • Permeability Assay (Basolateral to Apical - B-A): a. Wash the cell monolayers with transport buffer. b. Add the test compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side. c. Incubate and collect samples as described for the A-B assay.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method.

  • Calculations: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[3]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a general protocol for a non-cell-based assay to predict passive diffusion.

Objective: To rapidly assess the passive permeability of a compound across an artificial lipid membrane, simulating the lipid environment of the BBB.

Materials:

  • PAMPA plates (a donor plate with a filter membrane and an acceptor plate)

  • Artificial membrane solution (e.g., a mixture of lipids dissolved in an organic solvent like dodecane)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for the acceptor and a relevant pH for the donor)

  • Test compound and control compounds

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Procedure:

  • Membrane Formation: Add the artificial membrane solution to the filter of the donor plate and allow the solvent to evaporate, leaving a lipid layer.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (e.g., PBS pH 7.4).

  • Donor Plate Preparation: Add the test compound solution in buffer to the wells of the donor plate.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a specified period (e.g., 4-16 hours) at room temperature.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells.

  • Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = - [ln(1 - C_A(t) / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A(t) is the concentration in the acceptor well at time t, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Visualizations

The following diagrams illustrate key workflows and concepts in assessing the BBB permeability of 1-Phenyl-THIQ derivatives.

BBB_Permeability_Workflow cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Validation cluster_2 Data Analysis & Decision in_silico In Silico Prediction (logBB, PSA, logP) pampa PAMPA (Passive Permeability) in_silico->pampa Prioritize caco2 Caco-2 / MDCK Assay (Permeability & Efflux) pampa->caco2 Confirm iv_bolus IV Bolus / Infusion caco2->iv_bolus Promising Candidates microdialysis Microdialysis (Unbound Brain Conc.) iv_bolus->microdialysis brain_homogenate Brain Homogenate (Total Brain Conc.) iv_bolus->brain_homogenate pk_pd PK/PD Modeling microdialysis->pk_pd brain_homogenate->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization lead_optimization->in_silico Iterate

Caption: Experimental workflow for assessing BBB permeability.

BBB_Factors cluster_compound Compound Properties cluster_bbb Blood-Brain Barrier cluster_outcome Permeability Outcome lipophilicity Lipophilicity (logP) passive Passive Diffusion lipophilicity->passive size Molecular Size (MW) size->passive psa Polar Surface Area (PSA) psa->passive h_bonds H-Bond Donors/Acceptors h_bonds->passive permeability High BBB Permeability passive->permeability active Active Transport active->permeability efflux Efflux Pumps (e.g., P-gp) efflux->permeability Reduces

References

Application Notes and Protocols: The Use of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline in the Synthesis of Solifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline as a key chiral intermediate in the synthesis of Solifenacin (B1663824), a potent and selective muscarinic M₃ receptor antagonist used for the treatment of overactive bladder.

Introduction

Solifenacin, chemically known as (1S)-(3R)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate, is a chiral compound whose therapeutic efficacy is dependent on its specific stereochemistry.[1] The synthesis of enantiomerically pure Solifenacin is a critical aspect of its pharmaceutical production. A crucial step in many synthetic routes is the condensation of the chiral intermediate (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline with a suitable quinuclidinol derivative.[1][2] This document outlines the synthetic strategy, provides detailed experimental protocols, and presents quantitative data for this key reaction.

Synthetic Pathway Overview

The synthesis of Solifenacin from (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline generally involves a multi-step process. A common approach begins with the activation of the secondary amine of the tetrahydroisoquinoline ring, followed by condensation with (R)-quinuclidin-3-ol. The resulting diastereomeric mixture can then be purified to yield the desired (1S, 3'R) isomer of Solifenacin, which is often converted to its succinate (B1194679) salt for improved stability and bioavailability.[1][3]

An improved, one-pot synthesis has also been developed to streamline the process, reduce work-up procedures, and improve overall efficiency.[4] This method avoids the isolation of intermediate compounds, making it more suitable for large-scale industrial production.[4]

Quantitative Data Summary

The following table summarizes typical yields and purity data for the synthesis of Solifenacin succinate from (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, based on various reported methods.

Step/MethodStarting MaterialsKey Reagents/SolventsYield (%)Purity (%) (HPLC)Reference
One-pot synthesis of Solifenacin succinate(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, (R)-quinuclidin-3-ol, Ethyl chloroformateIsopropyl acetate (B1210297), Triethylamine (B128534)76.38 - 87.89>99.5[4]
Resolution of racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinolineRacemic this compoundd-(-)-tartaric acid8196.7 (ee)[2][5]
Synthesis of Solifenacin succinate via carbonyldiimidazole activation(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, (3R)-3-quinuclidinol, N,N'-Carbonyldiimidazole, Succinic acidTetrahydrofuran (THF), Acetone (B3395972)70.8 - 83.63>97.7[6]
Zn(OTf)₂-catalyzed synthesis of Solifenacin(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride, (R)-(-)-3-QuinuclidinolZn(OTf)₂HighN/A[7]

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of Solifenacin using (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 1: One-Pot Synthesis of Solifenacin Succinate

This protocol is adapted from an improved synthetic strategy that is efficient and simplifies the experimental procedure.[4]

Materials:

  • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • (R)-quinuclidin-3-ol

  • Ethyl chloroformate

  • Triethylamine

  • Isopropyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Succinic acid

  • Acetone

  • Methanol (B129727)

Procedure:

  • Activation Step: In a suitable reactor, dissolve ethyl chloroformate in isopropyl acetate and cool the solution.

  • Add a solution of (R)-quinuclidin-3-ol in isopropyl acetate to the reactor, followed by the dropwise addition of triethylamine while maintaining the temperature. Stir the mixture at room temperature for approximately 2 hours.[4]

  • Condensation Step: To the resulting mixture, add a solution of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate.

  • Heat the reaction mixture to reflux and maintain for 4 to 20 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).[4]

  • Work-up: Cool the reaction mixture to 0-5°C and quench by adding a saturated aqueous solution of ammonium chloride.[4] Separate the organic phase.

  • Salt Formation: To the organic phase containing the Solifenacin free base, add a solution of succinic acid in a mixture of acetone and methanol.

  • Distill off methanol and a portion of the acetone.

  • Cool the mixture to 0-5°C and stir for approximately 3 hours to induce precipitation of Solifenacin succinate.[4]

  • Isolation: Collect the solid product by filtration, wash with cold acetone, and dry under vacuum at 40°C until a constant weight is achieved.[4]

Protocol 2: HPLC Method for Purity Analysis

This protocol outlines a general HPLC method for determining the chemical and enantiomeric purity of the synthesized Solifenacin succinate.[4]

Chromatographic Conditions:

  • Column: Chiralcel OD-H, 5 µm, 250 x 4.6 mm I.D.[4]

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and diethylamine (B46881) (e.g., 975:25:2 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detector: UV at 235 nm.[4]

  • Column Temperature: 45°C.[4]

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Dissolve an appropriate amount of the Solifenacin succinate sample in a suitable solvent (e.g., a 1:1 mixture of mobile phase A and mobile phase B if using a gradient method for chemical purity) to obtain a concentration of approximately 5 mg/mL.[8]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Solifenacin succinate from (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline.

G cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product A (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline D Activation & Condensation (One-Pot Reaction) A->D B (R)-quinuclidin-3-ol B->D C Activating Agent (e.g., Ethyl Chloroformate) C->D E Work-up & Purification D->E Crude Solifenacin F Salt Formation E->F Purified Solifenacin Base G Solifenacin Succinate F->G Succinic Acid

Caption: Workflow for Solifenacin Synthesis.

Conclusion

The use of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a well-established and efficient method for the synthesis of the active pharmaceutical ingredient Solifenacin. The one-pot synthesis protocol, in particular, offers a streamlined and scalable approach for industrial applications. Careful control of reaction conditions and appropriate analytical monitoring are essential to ensure the production of high-purity Solifenacin succinate, meeting the stringent requirements for pharmaceutical use.

References

High-performance liquid chromatography (HPLC) analysis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline using High-Performance Liquid Chromatography (HPLC). Protocols for both achiral (racemic) and chiral analysis are presented to serve researchers, scientists, and professionals in drug development.

Achiral (Reversed-Phase) HPLC Analysis

This method is suitable for the quantification of total this compound in bulk materials, process monitoring, and formulation analysis. A standard reversed-phase C18 column is utilized for this purpose.

Experimental Protocol

a. Instrumentation and Consumables:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile (B52724), water, and formic acid.

b. Sample Preparation:

  • Prepare a stock solution of this compound in a mixture of acetonitrile and water (1:1 v/v) to a concentration of 1 mg/mL.

  • Generate a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the sample under investigation in the initial mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.

c. HPLC Conditions: The separation is achieved using a gradient elution.

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the prepared standards.

  • Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.

Chiral HPLC Analysis

Due to the presence of a chiral center at the C1 position, it is often necessary to separate the enantiomers of this compound. This is crucial in pharmaceutical development as enantiomers can exhibit different pharmacological and toxicological profiles. Polysaccharide-based chiral stationary phases are effective for this separation.[1]

Experimental Protocol

a. Instrumentation and Consumables:

  • HPLC system with a UV-Vis or Diode Array Detector.

  • Chiral stationary phase column (e.g., Kromasil AmyCoat, 4.6 x 250 mm).[2]

  • Syringe filters (0.45 µm).

  • HPLC grade n-hexane, isopropanol, and diethylamine.

b. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • For determining enantiomeric excess, dissolve the sample in the mobile phase to a suitable concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

c. HPLC Conditions: An isocratic mobile phase is typically employed for chiral separations.

ParameterValue
Column Kromasil AmyCoat (4.6 x 250 mm, 5 µm) or similar polysaccharide-based chiral column
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm[2]
Injection Volume 10 µL

d. Data Analysis:

  • Identify the two peaks corresponding to the (S)- and (R)-enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| x 100

Quantitative Data Summary

Table 1: HPLC Methods for this compound Analysis

Analysis TypeColumn TypeColumn DimensionsMobile PhaseFlow RateDetection Wavelength
AchiralC18 Reversed-Phase4.6 x 150 mm, 5 µmA: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)1.0 mL/min220 nm
ChiralPolysaccharide-based (e.g., Kromasil AmyCoat)4.6 x 250 mm, 5 µmn-Hexane:Isopropanol:Diethylamine (90:10:0.1)1.0 mL/min220 nm[2]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Stock Solution Preparation Dilution Standard Dilutions Stock->Dilution Sample_Prep Sample Dissolution Stock->Sample_Prep Filtration Filtration (0.45 µm) Dilution->Filtration Sample_Prep->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

HPLC_System Solvent Solvent Reservoir Pump HPLC Pump Solvent->Pump Mobile Phase Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Sample + Mobile Phase Detector UV-Vis Detector Column->Detector Separated Analytes Data_System Data Acquisition System Detector->Data_System Signal Waste Waste Detector->Waste

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pictet-Spengler Reaction for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Pictet-Spengler reaction to synthesize 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. This guide is intended for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the Pictet-Spengler reaction for this compound more challenging than for other tetrahydroisoquinolines?

A1: The synthesis of this compound via the Pictet-Spengler reaction is challenging because the starting material, 2-phenylethan-1-amine, has a non-activated phenyl ring. The reaction relies on an electrophilic aromatic substitution, and the lack of electron-donating groups on the phenyl ring makes it less nucleophilic.[1][2] Consequently, harsher reaction conditions such as strong acids and high temperatures are generally required to achieve satisfactory yields.[1]

Q2: What are the common side reactions or causes of low yield in this specific Pictet-Spengler reaction?

A2: Low yields can be attributed to several factors:

  • Incomplete imine formation: The initial condensation between 2-phenylethan-1-amine and benzaldehyde (B42025) to form the iminium ion intermediate may be reversible or incomplete.

  • Lack of reactivity of the aromatic ring: As mentioned, the non-activated phenyl ring is less prone to cyclization.

  • Side reactions at high temperatures: While high temperatures are often necessary, they can also lead to the formation of byproducts and decomposition of starting materials or the product.

  • Catalyst inhibition: The product itself is a Lewis base and can potentially inhibit the acid catalyst, especially at lower catalyst loadings.

Q3: What types of acids are most effective as catalysts for this reaction?

A3: For non-activated systems like the synthesis of this compound, strong Brønsted acids or Lewis acids are typically employed. Conventional acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA).[1] For particularly challenging substrates, "superacids" have been shown to be effective.[2]

Q4: Is a direct Pictet-Spengler reaction the only way to synthesize this compound?

A4: No, an alternative and often more reliable method is a multi-step approach known as the Bischler-Napieralski reaction followed by reduction. This involves first acylating the 2-phenylethan-1-amine with benzoyl chloride to form an amide, then cyclizing it to a dihydroisoquinoline using a dehydrating agent (like polyphosphoric acid or phosphorus oxychloride), and finally reducing the dihydroisoquinoline to the desired tetrahydroisoquinoline.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Insufficiently acidic conditions. 2. Reaction temperature is too low. 3. Inefficient imine formation.1. Use a stronger acid catalyst (e.g., switch from HCl to a superacid). 2. Increase the reaction temperature, potentially to reflux conditions.[1] 3. Consider pre-forming the imine before adding the strong acid catalyst for the cyclization step.
Formation of multiple byproducts 1. Reaction temperature is too high, leading to decomposition. 2. The starting materials are not pure.1. Gradually increase the temperature to find the optimal balance between reaction rate and side product formation. 2. Ensure the purity of 2-phenylethan-1-amine and benzaldehyde before starting the reaction.
Reaction stalls before completion 1. Catalyst deactivation or inhibition by the product. 2. Insufficient reaction time.1. Increase the catalyst loading. 2. Monitor the reaction over a longer period (e.g., 24-48 hours).
Difficulty in product isolation 1. The product may be soluble in the aqueous layer if it is in its protonated form.1. After the reaction, carefully neutralize the acid with a base (e.g., NaOH or NaHCO₃ solution) to deprotonate the product, making it more soluble in organic solvents for extraction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different conditions reported for the synthesis of this compound and related structures. Note that direct comparative studies are scarce in the literature for this specific product.

Starting Materials Catalyst Solvent Temperature Time Yield Reference
2-phenylethan-1-amine, BenzaldehydeSuperacid (e.g., trifluoromethanesulfonic acid)Not specifiedNot specifiedNot specifiedModerate to highBased on similar reactions in[2]
2-(3,4-dimethoxyphenyl)ethylamine, BenzaldehydeTrifluoroacetic acid (TFA)None (neat)Microwave irradiation15 min98%[3]
Dopamine hydrochloride, AcetophenonePotassium phosphate (B84403) buffer (pH 9)Methanol/Water70°C20 hNot specified[4]

Note: The examples with activated phenethylamines (dimethoxy-substituted and dopamine) are provided to illustrate conditions that are successful for more reactive substrates and may require adjustment for the non-activated system.

Experimental Protocols

Protocol 1: Superacid-Catalyzed Pictet-Spengler Reaction (Conceptual)

This protocol is based on the findings for less activated imines and serves as a starting point for optimization.[2]

Materials:

  • 2-phenylethan-1-amine

  • Benzaldehyde

  • Trifluoromethanesulfonic acid (Superacid)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethan-1-amine (1.0 eq) and benzaldehyde (1.0-1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism Reactants β-Arylethylamine + Aldehyde Imine Imine Formation (+ H₂O) Reactants->Imine Condensation Iminium Iminium Ion (Protonation by Acid) Imine->Iminium H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Intermediate Cyclized Intermediate (Spirocyclic) Cyclization->Intermediate Deprotonation Deprotonation (Aromaticity Restored) Intermediate->Deprotonation -H⁺ Product 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Deprotonation->Product

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Workflow for Optimization

Optimization_Workflow Start Define Reactants: 2-phenylethan-1-amine + Benzaldehyde Setup Set up Initial Reaction (e.g., TFA, DCM, RT) Start->Setup Monitor Monitor by TLC/LC-MS Setup->Monitor Analysis Analyze Yield and Purity Monitor->Analysis LowYield Low Yield / No Reaction Analysis->LowYield No GoodYield Acceptable Yield Analysis->GoodYield Yes Troubleshoot Troubleshoot LowYield->Troubleshoot IncreaseTemp Increase Temperature Troubleshoot->IncreaseTemp ChangeCatalyst Change Catalyst (e.g., Superacid) Troubleshoot->ChangeCatalyst ChangeSolvent Change Solvent Troubleshoot->ChangeSolvent IncreaseTemp->Setup ChangeCatalyst->Setup ChangeSolvent->Setup

Caption: A typical workflow for optimizing the Pictet-Spengler reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue NoReaction Low or No Product Start->NoReaction Byproducts Multiple Byproducts Start->Byproducts Stalled Reaction Stalls Start->Stalled Temp Is Temp > RT? NoReaction->Temp Check Temp Temp2 Is Temp High? Byproducts->Temp2 Check Temp Time Is Reaction Time > 24h? Stalled->Time Check Time IncreaseTemp Increase Temperature Temp->IncreaseTemp No Acid Check Acid Strength Temp->Acid Yes StrongerAcid Use Stronger Acid (e.g., Superacid) Acid->StrongerAcid Weak CheckConc Check Reactant Concentration Acid->CheckConc Strong LowerTemp Lower Temperature Temp2->LowerTemp Yes Purity Check Starting Material Purity Temp2->Purity No LongerTime Increase Reaction Time Time->LongerTime No CatalystLoading Check Catalyst Loading Time->CatalystLoading Yes IncreaseLoading Increase Catalyst Loading CatalystLoading->IncreaseLoading Low

References

Side reactions and byproduct formation in the Bischler-Napieralski synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions and byproduct formation in the Bischler-Napieralski synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application in this context?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2] For the synthesis of this compound, the reaction first produces 1-Phenyl-3,4-dihydroisoquinoline, which is then subsequently reduced to the desired tetrahydroisoquinoline. This method is a cornerstone for creating the isoquinoline (B145761) core found in many alkaloids and pharmaceuticals.[3][4]

Q2: What are the most common side reactions observed during the cyclization step?

The two most prominent side reactions are the retro-Ritter reaction, which leads to the formation of styrene (B11656) derivatives, and the formation of undesired regioisomers.[5][6] Harsh reaction conditions, such as high temperatures or prolonged reaction times, can also lead to polymerization and the formation of tar.[7]

Q3: How does the choice of dehydrating agent affect the reaction outcome?

The dehydrating agent is a critical factor. Phosphorus oxychloride (POCl₃) is common, but may not be potent enough for less reactive substrates.[1][8] Phosphorus pentoxide (P₂O₅), often used with POCl₃, is a much stronger dehydrating agent but can sometimes promote the formation of abnormal regioisomers through ipso-attack.[1] Milder, more modern reagents like triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can often provide higher yields and selectivity under gentler conditions.[2][6]

Q4: What is the retro-Ritter reaction and how can it be minimized?

The retro-Ritter reaction is a fragmentation of the nitrilium ion intermediate, a key electrophile in the reaction mechanism, to form a stable styrene derivative.[5][6] This pathway becomes significant when the resulting styrene is highly conjugated.[6] To minimize this side reaction, one can use the corresponding nitrile (e.g., benzonitrile) as a solvent to shift the equilibrium away from the fragmentation product.[6] Alternatively, employing milder reaction conditions, such as the Tf₂O/2-chloropyridine (B119429) system, can avoid the high temperatures that favor this elimination pathway.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Dihydroisoquinoline 1. Deactivated Aromatic Ring: Electron-withdrawing groups on the phenylethylamine moiety hinder the electrophilic substitution.[8] 2. Insufficiently Potent Dehydrating Agent: POCl₃ alone may not be strong enough for your specific substrate.[1][8] 3. Incomplete Reaction: Reaction time may be too short or the temperature too low.[7]1. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[8] Consider alternative synthetic routes if the ring is heavily deactivated. 2. Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃.[1][7] For sensitive substrates, switch to a milder, low-temperature protocol using Tf₂O and 2-chloropyridine.[6] 3. Increase the reaction temperature (e.g., switch from toluene (B28343) to a higher-boiling solvent like xylene) and monitor progress by TLC to determine the optimal reaction time.[6]
Significant Styrene Byproduct Formation Retro-Ritter Reaction: The nitrilium ion intermediate is fragmenting. This is favored by high temperatures and substrates that form stable, conjugated styrenes.[6]1. Shift Equilibrium: Use the corresponding nitrile (benzonitrile in this case) as the solvent to suppress the fragmentation.[6] 2. Milder Conditions: Employ a low-temperature method, such as the Tf₂O/2-chloropyridine protocol, which avoids the harsh conditions that promote the retro-Ritter pathway.[6]
Formation of an Unexpected Regioisomer Ipso-Attack and Rearrangement: Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This is particularly noted when using strong dehydrating agents like P₂O₅, which can lead to a spiro intermediate that rearranges.[1]1. Change Reagent: Switch from P₂O₅ to POCl₃ alone, which is less prone to inducing this rearrangement.[1] 2. Improve Selectivity: Utilize milder reagents like Tf₂O/2-chloropyridine, which often provide higher regioselectivity.[6] 3. Blocking Groups: If possible, strategically place blocking groups on the aromatic ring to prevent cyclization at undesired positions.
Reaction Mixture Turns into Tar Decomposition/Polymerization: The reaction temperature is too high, or the reaction time is too long, causing the starting material or product to degrade.[7]1. Control Temperature: Carefully control the reaction temperature, perhaps with a slower ramp-up to the target temperature.[7] 2. Reduce Reaction Time: Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed.[7] 3. Ensure Stirrability: Use a sufficient volume of solvent to maintain a mobile reaction mixture.[7]

Data Presentation: Impact of Reagents on Byproduct Formation

While precise yields are highly substrate-dependent, the following table summarizes the general trends of different dehydrating agents on side product formation in the Bischler-Napieralski synthesis.

Reagent SystemTypical ConditionsMajor AdvantagesPotential Side Reactions & Drawbacks
POCl₃ Reflux in toluene, acetonitrile (B52724), or neatReadily available, effective for activated substrates.[2][7]May be insufficient for deactivated rings; can still lead to retro-Ritter products at high temperatures.[8]
P₂O₅ / POCl₃ Reflux in high-boiling solvent (e.g., xylene)Very powerful, effective for unactivated or deactivated substrates.[1][6]Harsh conditions can cause charring/tarring.[7] Increased risk of abnormal regioisomer formation via ipso-attack and rearrangement.[1][4]
Tf₂O / 2-Chloropyridine Low temperature (-20 °C to 0 °C) in DCMMild conditions, high yields, often suppresses retro-Ritter and regioisomer formation.[2][6]Reagents are more expensive; requires careful control of temperature.

Reaction Pathways and Troubleshooting Logic

Bischler_Napieralski_Pathways Reaction Pathways in Bischler-Napieralski Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions Start N-(2-phenylethyl)benzamide Nitrilium Nitrilium Ion Intermediate Start->Nitrilium + Dehydrating Agent (e.g., POCl3) Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Retro_Ritter Retro-Ritter Reaction (Fragmentation) Nitrilium->Retro_Ritter High Temp. Ipso_Attack Ipso-Attack Nitrilium->Ipso_Attack Strong Agent (P2O5) Product_DHIQ 1-Phenyl-3,4-dihydroisoquinoline Cyclization->Product_DHIQ Ring Closure Product_THIQ This compound Product_DHIQ->Product_THIQ Reduction (e.g., NaBH4) Styrene Styrene Byproduct Retro_Ritter->Styrene Spiro Spiro Intermediate Ipso_Attack->Spiro Rearrangement Rearrangement Spiro->Rearrangement Regioisomer Regioisomeric Byproduct Rearrangement->Regioisomer

Caption: Main and side reaction pathways in the Bischler-Napieralski synthesis.

Troubleshooting_Workflow Troubleshooting Flowchart cluster_issues Problem Diagnosis cluster_solutions Corrective Actions Start Experiment Complete Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis Problem Identify Primary Issue Analysis->Problem LowYield Low / No Product Problem->LowYield Low Conversion Styrene Styrene Byproduct Problem->Styrene Byproduct Detected Isomers Mixture of Isomers Problem->Isomers Multiple Spots/Peaks Tar Tar Formation Problem->Tar Physical Observation Sol_Yield 1. Use stronger dehydrating agent (P2O5). 2. Increase Temp/Time. 3. Switch to milder Tf2O protocol. LowYield->Sol_Yield Sol_Styrene 1. Use nitrile as solvent. 2. Switch to milder, low-temp Tf2O protocol. Styrene->Sol_Styrene Sol_Isomers 1. Avoid P2O5; use POCl3 alone. 2. Switch to milder Tf2O protocol for better selectivity. Isomers->Sol_Isomers Sol_Tar 1. Reduce reaction temperature. 2. Reduce reaction time (monitor by TLC). Tar->Sol_Tar

Caption: A logical workflow for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a standard method suitable for many activated β-arylethylamides.[7]

  • Preparation: To an oven-dried, round-bottom flask equipped with a reflux condenser, add the β-arylethylamide substrate (1.0 equiv).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile (approx. 0.1–0.2 M concentration).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.0 to 3.0 equiv) dropwise to the solution. The addition can be exothermic.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated NH₄OH or NaOH) to pH > 10, ensuring the temperature is kept low.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline (B110456) can then be purified by column chromatography or used directly in the subsequent reduction step.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method is advantageous for sensitive substrates prone to decomposition or side reactions under harsher conditions.[2]

  • Preparation: Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

  • Base Addition: Cool the mixture to -20 °C (a dry ice/acetone bath can be used). Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).

  • Reagent Addition: Stir the mixture for 5 minutes, then slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise, maintaining the internal temperature below -15 °C.

  • Reaction: Allow the reaction to stir at -20 °C for 30 minutes and then warm to 0 °C for an additional 20-30 minutes. The solution may change color (e.g., from yellow to dark red).

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up & Reduction (One-Pot): For direct conversion to the tetrahydroisoquinoline, a pre-cooled solution of sodium borohydride (B1222165) (NaBH₄) (4 to 12 equiv) in methanol (B129727) can be added directly to the reaction mixture at 0 °C. The mixture is then allowed to warm slowly to room temperature over 1 hour.

  • Quenching & Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with DCM, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Chiral Separation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) enantiomers. THIQ is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including the antimuscarinic agent Solifenacin.[1][2] Achieving efficient and robust enantioseparation is critical for both analytical quality control and preparative purification.

This guide covers common chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Troubleshooting Guides

Challenges in chiral separations often manifest as poor resolution, asymmetric peak shapes, or long analysis times. The following tables provide concise troubleshooting advice for issues commonly encountered during the separation of THIQ enantiomers.

High-Performance Liquid Chromatography (HPLC)

Common Problem: Poor or No Enantiomeric Resolution

Probable Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs. Polysaccharide-based (e.g., Chiralpak® AD, Chiralpak® IC, Chiralcel® OD) and crown ether-based CSPs have shown success with THIQ and its analogs.[1][3]
Suboptimal Mobile Phase Composition Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) to the non-polar solvent (e.g., n-hexane).[3] For basic compounds like THIQ, the addition of a basic modifier (e.g., 0.1% triethylamine (B128534) (TEA) or ethanolamine) is often crucial to improve peak shape and resolution.[1]
Incorrect Temperature Optimize the column temperature. Generally, lower temperatures can enhance chiral recognition and improve resolution, though this may increase analysis time and backpressure.
Mobile Phase Additives The type and concentration of the mobile phase additive can significantly impact selectivity. For basic analytes like THIQ, small amounts of basic additives such as diethylamine (B46881) (DEA) or ethanolamine (B43304) are often necessary to achieve good peak shape and resolution.[1]

Common Problem: Peak Tailing

Probable Cause Recommended Solution
Secondary Interactions with Residual Silanols Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or ethanolamine, to block the active silanol (B1196071) sites on the silica-based CSP.[1]
Column Overload Reduce the sample concentration or injection volume. Overloading a chiral column can lead to peak tailing and loss of resolution.
Inappropriate pH of the Mobile Phase (Reversed-Phase) Ensure the mobile phase pH is at least 1-2 units away from the pKa of THIQ to maintain a consistent ionization state.
Sample Solvent Effects Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.
Supercritical Fluid Chromatography (SFC)

Common Problem: Poor Resolution or Peak Shape

Probable Cause Recommended Solution
Suboptimal Modifier and Additive Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol). For basic compounds like THIQ, adding a basic additive (e.g., ammonium (B1175870) hydroxide, isopropylamine) to the modifier is often necessary to improve peak shape.
Incorrect Backpressure or Temperature Optimize the backpressure (typically between 125 and 250 bar) and temperature (often in the range of 30-40°C) as these parameters affect the mobile phase density and, consequently, the retention and selectivity.[4]
Inappropriate Chiral Stationary Phase Polysaccharide-based CSPs are widely used and effective for a broad range of compounds in SFC.[5][6]
Flow Rate Too High While SFC allows for higher flow rates than HPLC, an excessively high flow rate can still lead to a loss of resolution. Optimize the flow rate to balance speed and separation efficiency.[4]
Capillary Electrophoresis (CE)

Common Problem: Poor or No Enantiomeric Separation

Probable Cause Recommended Solution
Inappropriate Chiral Selector Screen different types and concentrations of chiral selectors. For basic compounds like THIQ, cyclodextrins (especially sulfated or methylated derivatives) are highly effective.[1][2]
Suboptimal Buffer pH and Concentration Optimize the pH and concentration of the background electrolyte (BGE). The pH will affect the charge of the analyte and the electroosmotic flow (EOF), both of which are critical for separation.
Insufficient Interaction Time Lower the separation voltage to increase the migration time and allow for more interaction between the enantiomers and the chiral selector.
Adsorption to the Capillary Wall Use a coated capillary or add modifiers to the BGE to reduce the interaction of the basic analyte with the negatively charged capillary surface.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for the HPLC separation of this compound enantiomers?

There is no single "best" CSP, as the optimal choice depends on the specific mobile phase conditions. However, both polysaccharide-based and crown ether-based CSPs have proven effective. For example, a crown ether-based CSP has been used successfully with a mobile phase of methanol-acetonitrile-triethylamine.[1] Polysaccharide-based columns like Chiralpak® IC have also demonstrated good separation with mobile phases containing n-hexane, an alcohol (isopropanol or ethanol), and a basic additive like ethanolamine.[3]

Q2: Why is a basic additive like triethylamine (TEA) often required in the mobile phase for the chiral separation of THIQ?

This compound is a basic compound due to its secondary amine group. On silica-based chiral stationary phases, this basic group can interact strongly with residual acidic silanol groups on the silica (B1680970) surface. These secondary interactions can lead to severe peak tailing and poor resolution. A basic additive like TEA acts as a competing base, binding to the active silanol sites and minimizing the undesirable interactions of the analyte, resulting in improved peak shape and better separation.[1]

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for the chiral separation of THIQ?

SFC offers several advantages over HPLC for chiral separations. The use of supercritical CO2 as the main mobile phase component results in lower viscosity and higher diffusivity, which allows for faster separations and higher throughput without a significant loss in efficiency.[5] SFC is also considered a "greener" technique due to the reduced consumption of organic solvents. For preparative separations, the removal of CO2 is straightforward, simplifying product recovery.

Q4: What type of chiral selector is recommended for the Capillary Electrophoresis (CE) separation of THIQ enantiomers?

For basic, positively charged compounds like THIQ, cyclodextrins (CDs) are the most commonly used and effective chiral selectors in CE. Anionic, derivatized CDs, such as sulfated β-cyclodextrin, are particularly well-suited as they can have strong electrostatic and inclusion interactions with the protonated amine of THIQ, leading to excellent enantiomeric resolution.[1][2]

Q5: My resolution is good, but my analysis time is too long. How can I speed up the separation without sacrificing resolution?

For HPLC and SFC, you can try increasing the flow rate. SFC is particularly amenable to higher flow rates with a less significant loss in resolution compared to HPLC.[4] You can also try increasing the concentration of the organic modifier in the mobile phase, but this may decrease selectivity. For CE, increasing the separation voltage will shorten the analysis time, but it may reduce the interaction time with the chiral selector, potentially decreasing resolution. A systematic optimization of these parameters is necessary to find the best balance.

Quantitative Data Tables

The following tables summarize quantitative data from successful chiral separations of this compound and related compounds.

Table 1: HPLC Separation Data for this compound Enantiomers

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C) Retention Factor (k'1) Separation Factor (α) Resolution (Rs) Reference
Crown Ether-basedMethanol/Acetonitrile/TEA (30/70/0.5, v/v/v)1.0202.581.131.48[1]
Chiralpak® ICn-Hexane/Isopropanol/Ethanolamine (80/20/0.1, v/v/v)1.025-1.252.10[3]
Chiralpak® ADn-Hexane/Ethanol/TEA (95/5/0.1, v/v/v)--->1.1>3.0A simple and accurate chiral liquid chromatographic method was described for the chiral purity of (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline.

Table 2: Capillary Electrophoresis Separation of THIQ Derivatives

Analyte Chiral Selector Background Electrolyte (BGE) Voltage (kV) Resolution (Rs) Reference
SalsolinolSulfated β-Cyclodextrin--3.0[2]
1-Benzyl-TIQSulfated β-Cyclodextrin--4.5[2]
N-MethylsalsolinolSulfated β-Cyclodextrin-->3.0[2]

Note: Detailed BGE composition for the CE separation of THIQ derivatives was not fully specified in the abstract.

Experimental Protocols

Detailed HPLC Protocol for THIQ Enantiomer Separation

This protocol is based on the successful separation of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a crown ether-based chiral stationary phase.[1]

  • Column: Crownpak® CR(+) or similar crown ether-based CSP

  • Mobile Phase: Methanol/Acetonitrile/Triethylamine (TEA) at a ratio of 30/70/0.5 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Detailed Capillary Electrophoresis Protocol for THIQ Derivatives

This protocol is a starting point for the chiral separation of this compound based on the successful separation of similar THIQ derivatives.[2]

  • Capillary: Fused-silica capillary, 50 µm i.d., effective length of 40-50 cm.

  • Chiral Selector: Sulfated β-cyclodextrin (concentration to be optimized, typically in the range of 5-20 mg/mL).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5-4.5 (optimization is crucial).

  • Separation Voltage: 15-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm or appropriate wavelength for THIQ.

  • Note: To prevent adsorption of the basic analyte to the capillary wall, a coated capillary or the addition of a dynamic coating agent to the BGE may be necessary.

Visualizations

The following diagrams illustrate key workflows and relationships in the chiral separation of this compound enantiomers.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor or No Resolution csp Is the CSP appropriate for a basic amine? start->csp mp Is the mobile phase optimized? csp->mp Yes screen_csp Screen Polysaccharide and Crown Ether CSPs csp->screen_csp No additive Is a basic additive present and optimized? mp->additive Yes optimize_mp Adjust Organic Modifier Ratio mp->optimize_mp No temp Is the temperature optimized? additive->temp Yes add_base Add/Optimize TEA or Ethanolamine (0.1%) additive->add_base No success Resolution Achieved temp->success Yes optimize_temp Test Lower Temperatures (e.g., 10-25°C) temp->optimize_temp No screen_csp->csp optimize_mp->mp add_base->additive optimize_temp->temp

Caption: A logical workflow for troubleshooting poor enantiomeric resolution in the HPLC separation of THIQ.

G cluster_1 Key Parameter Relationships in Chiral Separation of THIQ Analyte Analyte: this compound Basic Secondary Amine CSP Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak) Crown Ether-based Analyte->CSP Chiral Recognition MP Mobile Phase Non-polar solvent (e.g., Hexane) Organic Modifier (e.g., IPA, EtOH) Basic Additive (e.g., TEA) Analyte->MP Solubility & Ionization CSP->MP Interaction Modulation Outcome {Separation Outcome | Resolution (Rs) | Peak Shape | Analysis Time} CSP->Outcome Conditions Instrumental Conditions Temperature Flow Rate Backpressure (SFC) MP->Conditions Affects Efficiency MP->Outcome Conditions->Outcome

Caption: The interplay of key experimental parameters influencing the chiral separation of THIQ.

G cluster_2 Experimental Workflow for Chiral Method Development start Define Separation Goal (Analytical/Preparative) select_tech Select Technique (HPLC/SFC/CE) start->select_tech screen_csp Screen Chiral Stationary Phases/Selectors select_tech->screen_csp screen_mp Screen Mobile Phases/Buffers screen_csp->screen_mp optimize Optimize Parameters (Temp, Flow, Additives) screen_mp->optimize optimize->screen_mp Re-screen if necessary validate Method Validation optimize->validate final_method Finalized Method validate->final_method

Caption: A general workflow for developing a chiral separation method for THIQ enantiomers.

References

Improving the solubility of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline in biological assays.

Overview

This compound (THIQ) is a hydrophobic compound, appearing as a white to off-white crystalline solid.[1][2] It is readily soluble in organic solvents like ethanol (B145695) and chloroform (B151607) but is practically insoluble in water.[1] This low aqueous solubility presents a significant challenge for in vitro and cell-based biological assays, often leading to compound precipitation and inaccurate results. The strategies outlined below aim to enhance the apparent solubility of this compound in aqueous buffer systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated when I added it to my aqueous assay buffer. What is the most common cause of this?

This is a common issue stemming from the compound's low aqueous solubility. The most likely cause is the final concentration of the organic solvent from your stock solution being too low to maintain the compound's solubility in the final aqueous buffer. The goal is to keep the compound in a dissolved state throughout the experiment.

Initial Troubleshooting Steps:

  • Review your dilution method: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. A serial dilution approach can be more effective.[3]

  • Vigorous Mixing: When adding the compound stock to the buffer, ensure it is done dropwise while vortexing or stirring vigorously to facilitate dispersion.[3]

  • Check Final Solvent Concentration: Determine the maximum percentage of organic solvent your assay can tolerate without affecting the biological system (e.g., cells, enzymes). For many cell-based assays, the final concentration of Dimethyl Sulfoxide (DMSO) should be kept below 0.5%, though some systems may tolerate up to 1%.[3]

Q2: What is the best way to prepare a stock solution of this compound?

Preparing a high-concentration stock solution in an appropriate organic solvent is the crucial first step.

  • Recommended Solvents: DMSO and ethanol are the most common choices for preparing stock solutions for biological assays.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO or ethanol to achieve a high concentration (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or sonicating the solution. The solution should be clear and free of any visible particles.[3]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q3: My assay is sensitive to organic solvents. How can I improve solubility with minimal solvent use?

If you must limit the final organic solvent concentration, several alternative strategies can be employed. The most common are pH adjustment and the use of solubilizing agents like cyclodextrins.

  • pH Adjustment: this compound is a basic compound (a secondary amine) with a predicted pKa of around 8.9.[1] For basic compounds, lowering the pH of the buffer will protonate the molecule, increasing its polarity and aqueous solubility.[3]

    • Caution: Ensure the final pH of the assay buffer is compatible with your biological system (e.g., cells, proteins). A pH shift could inactivate an enzyme or harm cells.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively increasing their solubility in aqueous solutions.[4][5] Beta-cyclodextrins are often used for small aromatic molecules.[5]

Q4: Can I use surfactants or detergents like Tween-80 to improve solubility?

Yes, surfactants can be used, but with caution. Surfactants like Tween-80 or Triton X-100 form micelles that can encapsulate the hydrophobic compound.[3]

  • For Enzyme/Protein Assays: A low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant can be effective.[6]

  • For Cell-Based Assays: This approach is generally not recommended. At concentrations above the critical micelle concentration (CMC), surfactants can disrupt cell membranes, leading to cytotoxicity and unreliable assay results.[3][6]

Data Presentation: Comparison of Solubilization Strategies

Table 1: Common Co-solvents for Stock Solution Preparation

SolventTypical Stock Conc.Max Assay Conc. (Cell-based)AdvantagesDisadvantages
DMSO 10-50 mM< 0.5% - 1%[3]High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[3]
Ethanol 10-50 mM< 1%Less toxic than DMSO for some cell lines.Can have biological effects; less effective solubilizer than DMSO for some compounds.
PEG-300/400 VariableVariableGenerally low toxicity.Higher viscosity; may not be suitable for all applications.

Table 2: Alternative Solubilizing Agents

AgentMechanismTypical Working Conc.Best ForConsiderations
pH Adjustment Increases ionization of the compound.[3][7]Buffer pH < pKaIonizable basic compounds.Final pH must be compatible with the biological assay system.[3]
β-Cyclodextrin Encapsulation via complex formation.[4][5]1-10 mMAssays sensitive to organic solvents.Can sometimes interfere with compound-target binding; potential for cellular toxicity at high concentrations.
Surfactants (e.g., Tween-80) Micellar encapsulation.[3]0.01-1% (v/v)[3]Acellular assays (enzymes, proteins).Can disrupt cell membranes; may interfere with assay readouts.[3][6]

Experimental Protocols

Protocol 1: Preparation and Dilution of a DMSO Stock Solution

  • Stock Preparation:

    • Accurately weigh 2.09 mg of this compound (MW: 209.29 g/mol ).

    • Add 200 µL of 100% DMSO to achieve a 50 mM stock solution.

    • Vortex or sonicate until the solid is completely dissolved, resulting in a clear solution.

  • Intermediate Dilution (Serial Dilution):

    • Prepare an intermediate dilution by adding 10 µL of the 50 mM stock to 990 µL of serum-free culture medium or assay buffer. This creates a 500 µM solution in 1% DMSO.

  • Final Dilution:

    • Add the required volume of the 500 µM intermediate solution to your assay wells. For example, adding 10 µL of the intermediate solution to a final assay volume of 100 µL will result in a final compound concentration of 50 µM and a final DMSO concentration of 0.1%. This is well below the toxicity limit for most cell lines.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Complex Preparation:

    • Prepare a 10 mM solution of HP-β-CD in your desired aqueous assay buffer.

    • Add solid this compound to the HP-β-CD solution to achieve the desired final concentration (e.g., 1 mM).

    • Stir or shake the mixture at room temperature for 1-24 hours to allow for complex formation.

  • Clarification:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant. This solution contains the solubilized compound-cyclodextrin complex.

  • Assay Use:

    • Use the clarified supernatant directly in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD without the compound.

Visualizations

Troubleshooting_Workflow start Start: Compound Precipitation in Aqueous Buffer stock Prepare High-Concentration Stock in 100% DMSO (e.g., 50 mM) start->stock check_solvent Is Final DMSO Concentration < 0.5%? stock->check_solvent increase_solvent Can Assay Tolerate Higher DMSO%? (Test Required) check_solvent->increase_solvent No success Problem Solved check_solvent->success Yes lower_stock Lower Stock Concentration or Adjust Dilution Scheme increase_solvent->lower_stock No increase_solvent->success Yes, adjust dilution to higher % alternative Use Alternative Solubilization Method lower_stock->alternative ph_adjust pH Adjustment (for basic THIQ, lower pH) alternative->ph_adjust cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) alternative->cyclodextrin

Troubleshooting workflow for addressing solubility issues.

Tubulin_Pathway cluster_0 Microtubule Dynamics dimer αβ-Tubulin Dimers proto Protofilament Assembly dimer->proto Polymerization (GTP-dependent) microtubule Microtubule (Dynamic Polymer) proto->microtubule microtubule->dimer Depolymerization inhibitor 1-Phenyl-THIQ Analogues (Tubulin Inhibitors) inhibitor->dimer Binds to tubulin, prevents polymerization

Potential mechanism of action for 1-Phenyl-THIQ analogs.

References

Overcoming poor regioselectivity in the Pictet-Spengler reaction for substituted tetrahydroisoquinolines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of substituted tetrahydroisoquinolines, focusing on overcoming challenges related to poor regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Pictet-Spengler reaction, providing explanations and actionable solutions.

Q1: What are the primary causes of poor regioselectivity in the Pictet-Spengler reaction?

Poor regioselectivity in the Pictet-Spengler reaction, especially with asymmetrically substituted β-phenethylamines, is primarily due to the competitive electrophilic attack of the intermediate iminium ion at two different positions on the aromatic ring (the C-6 and C-8 positions). The final product distribution is a delicate balance of electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions employed.[1]

Q2: I am obtaining a mixture of 6-substituted and 8-substituted tetrahydroisoquinolines. How can I selectively synthesize the 6-substituted (para-cyclized) isomer?

To favor the formation of the 6-substituted (para-cyclized) product, which is often the thermodynamically more stable isomer, you should aim for conditions that allow for thermodynamic control.[1] This typically involves:

  • Strongly Acidic Conditions: Using strong Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) increases the electrophilicity of the iminium ion, favoring attack at the most nucleophilic position on the aromatic ring, which is often the para position.[1][2]

  • Higher Temperatures: Running the reaction at elevated temperatures can help overcome the activation energy barrier to the thermodynamically favored product and allow for equilibration if the reaction is reversible.[1][2]

Q3: How can I promote the formation of the 8-substituted (ortho-cyclized) isomer?

The 8-substituted (ortho-cyclized) product is typically the kinetically favored isomer, and its selective formation can be more challenging. The following strategies can be employed:

  • Milder Conditions: Using milder acids or even near-neutral pH can favor the kinetically controlled pathway.[1]

  • Solvent Choice: Protic solvents have been shown to improve the predominance of the less sterically hindered ortho position for cyclization.[3][4]

  • Substrate Control: For substrates with a meta-hydroxyl group (e.g., 3-hydroxyphenethylamine), adjusting the pH to neutral or slightly basic can favor ortho-cyclization. This is thought to proceed through a zwitterionic phenolate-iminium intermediate.[1]

  • Bulky Substituents: Introducing a bulky substituent at the C-2 position of the phenethylamine (B48288) can sterically hinder the para-position, thus favoring ortho-cyclization.[5]

Q4: How do electron-donating and electron-withdrawing groups on the aromatic ring influence regioselectivity?

The electronic nature of the substituents on the β-phenethylamine aromatic ring has a significant impact on both the reaction rate and the regiochemical outcome.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups activate the aromatic ring, making it more nucleophilic and facilitating the reaction under milder conditions.[1][5] They strongly direct the cyclization to the ortho and para positions. The final regioselectivity depends on the relative activation of these two sites.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) deactivate the aromatic ring, making the cyclization more difficult and often requiring harsher conditions like stronger acids and higher temperatures.[1][5] Cyclization is generally directed meta to the deactivating group, though overall yields may be compromised.[1]

Q5: My reaction yields are consistently low. What are the common reasons and how can I improve them?

Low yields in the Pictet-Spengler reaction can stem from several factors:

  • Incomplete Imine Formation: The initial condensation to form the imine or iminium ion is a reversible equilibrium. To drive this step forward, you can use a slight excess of the aldehyde component or remove the water formed during the reaction.[6][7]

  • Deactivated Aromatic Ring: If the aromatic ring of your phenethylamine is deactivated by electron-withdrawing groups, the cyclization step will be slow. In such cases, using stronger acid catalysts (e.g., superacids) or employing the N-acyliminium ion variant of the reaction, which involves a more potent electrophile, can improve yields.[1][2]

  • Substrate Decomposition: Harsh reaction conditions (high temperatures, strong acids) can lead to the degradation of starting materials or the product. It is crucial to monitor the reaction closely (e.g., by TLC) and optimize the temperature and acid concentration.[8]

  • Steric Hindrance: Bulky substituents on either the phenethylamine or the aldehyde can sterically hinder the reaction. In such cases, optimizing the reaction temperature and time is crucial.

Q6: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

Yes, ketones can be used, which leads to the formation of 1,1-disubstituted tetrahydroisoquinolines. However, the reaction with ketones is generally more challenging than with aldehydes due to the increased steric hindrance and lower reactivity of the ketone carbonyl group. Harsher reaction conditions, such as higher temperatures and stronger acids, may be necessary to achieve satisfactory yields.[8]

Quantitative Data Summary

The following tables summarize quantitative data from the literature to illustrate the effects of various parameters on the regioselectivity of the Pictet-Spengler reaction.

Table 1: Effect of pH on the Regioisomeric Ratio of Salsolinol vs. Isosalsolinol from Dopamine and Acetaldehyde (B116499) [9]

pHSalsolinol (% yield)Isosalsolinol (% yield)
AcidicExclusive ProductNot Observed
7.050%50%
8.582%18%

Table 2: Influence of C-2 Halogen Substituent on Regioselectivity [5]

Starting Material (1a-d)XProduct (3a) %Product (4b-d) %
1a H950
1b Cl0.290
1c Br1580
1d I4548

Experimental Protocols

Below are detailed methodologies for key experiments related to the Pictet-Spengler reaction.

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a general method for the synthesis of 1-substituted-tetrahydroisoquinolines.

  • Materials:

    • Substituted β-phenethylamine (1.0 eq)

    • Aldehyde (1.0-1.2 eq)

    • Solvent (e.g., Dichloromethane, Toluene, Methanol)

    • Acid catalyst (e.g., Trifluoroacetic acid (TFA), 10-50 mol%; or a few drops of concentrated HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Procedure:

    • Dissolve the substituted β-phenethylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the aldehyde to the stirred solution at room temperature.[8]

    • Add the acid catalyst to the reaction mixture. The amount and type of acid may need to be optimized for your specific substrate.

    • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

    • Extract the product with an appropriate organic solvent (e.g., 3 x volume of the aqueous layer).[8]

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Pictet-Spengler Synthesis of Salsolidine [10]

This protocol details the synthesis of the Salsolidine scaffold.

  • Materials:

  • Procedure:

    • In a suitable reaction vessel, dissolve 3,4-dimethoxyphenethylamine in the chosen solvent.

    • Add acetaldehyde to the solution.

    • Introduce the acid catalyst to initiate the reaction.

    • Stir the mixture, and if necessary, gently heat to facilitate the reaction.

    • Monitor the reaction for the formation of the Salsolidine product.

    • Upon completion, work up the reaction mixture, which may involve neutralization, extraction, and purification steps to isolate the final product.

Visualizing the Pictet-Spengler Reaction

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Phenethylamine β-Arylethylamine Schiff_Base Schiff Base Phenethylamine->Schiff_Base + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ THIQ Tetrahydroisoquinoline Iminium_Ion->THIQ Intramolecular Electrophilic Aromatic Substitution Regioselectivity_Factors cluster_pathways Cyclization Pathways cluster_influences Influencing Factors Iminium_Ion Iminium Ion Intermediate Ortho_Pathway Ortho-Cyclization (Kinetic Control) Iminium_Ion->Ortho_Pathway Milder Conditions (Neutral pH, Protic Solvents) Para_Pathway Para-Cyclization (Thermodynamic Control) Iminium_Ion->Para_Pathway Harsher Conditions (Strong Acid, High Temp.) Product_8 Product_8 Ortho_Pathway->Product_8 8-Substituted THIQ Product_6 Product_6 Para_Pathway->Product_6 6-Substituted THIQ Electronics Electronic Effects (EDG vs. EWG) Electronics->Iminium_Ion Sterics Steric Hindrance Sterics->Iminium_Ion Experimental_Workflow Start Start: Substrate Selection Reaction_Setup Reaction Setup: - Dissolve Phenethylamine - Add Aldehyde - Add Catalyst Start->Reaction_Setup Optimization Optimization of Conditions: - Temperature - Solvent - Catalyst Loading Reaction_Setup->Optimization Monitoring Reaction Monitoring (TLC) Optimization->Monitoring Workup Aqueous Workup: - Quenching - Extraction - Drying Monitoring->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Product Analysis: - NMR - Mass Spectrometry Purification->Analysis End End: Pure Product Analysis->End

References

Troubleshooting low yields in the asymmetric reduction of 1-phenyl-3,4-dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the asymmetric reduction of 1-phenyl-3,4-dihydroisoquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low conversion to the desired tetrahydroisoquinoline. What are the potential causes and how can I improve the yield?

Low conversion can stem from several factors, including catalyst activity, reaction conditions, and substrate quality. Here is a step-by-step guide to troubleshoot this issue:

1. Catalyst System and Activation:

  • Catalyst Choice: The choice of metal precursor and chiral ligand is critical. Iridium-based catalysts, such as those with TaniaPhos or P-Phos ligands, have shown high efficacy.[1] For instance, Ir-complexes with ligands like tetraMe-BITIOP (L4) and Diophep (L5) have been reported to be highly effective.[2][3]

  • Catalyst Deactivation: Transition metal catalysts can be poisoned by strong coordination with the nitrogen atom of the substrate.[4] This deactivation can significantly lower the reaction rate.

  • Catalyst Pre-treatment: A dedicated catalyst pretreatment protocol can be crucial for achieving high yields, especially in large-scale reactions.[1]

  • Additive Effects: The addition of a Brønsted acid, such as phosphoric acid (H₃PO₄) or hydrobromic acid (HBr), can significantly improve both activity and enantioselectivity.[4][5] This is because the acid converts the dihydroisoquinoline into an iminium salt in situ, which is more reactive and less likely to poison the catalyst.[4] Additives like N-bromosuccinimide (NBS) have also been shown to be beneficial.[2]

2. Reaction Conditions:

  • Solvent: The choice of solvent can impact the reaction outcome. Toluene (B28343) and CH₂Cl₂ are commonly used solvents.[2]

  • Hydrogen Pressure: While higher pressure does not always lead to better enantioselectivity, it can influence the reaction rate. A pressure of 20 atm is a common starting point.[2]

  • Temperature: The reaction is typically run at or around room temperature (e.g., 20°C).[2] Increasing the temperature does not always result in significant improvements and can sometimes negatively affect enantioselectivity.[2]

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time (e.g., 12-18 hours).[2][5]

3. Substrate Quality:

  • Purity: The purity of the 1-phenyl-3,4-dihydroisoquinoline (B1582135) substrate is important. Impurities can interfere with the catalyst.

  • Substrate Form: Using the hydrochloride salt of the dihydroisoquinoline can lead to significantly better results in terms of both reactivity and stereoselectivity.[4]

Q2: The enantioselectivity (ee) of my product is poor. What factors influence stereocontrol?

Achieving high enantioselectivity is a primary goal of asymmetric synthesis. Here are key areas to focus on:

  • Ligand Selection: The chiral ligand is the primary source of stereochemical control. The steric and electronic properties of the ligand are crucial. For example, in a study comparing different phosphorus-based ligands, the classical atropoisomeric diphosphines L4 and L5 were found to be more effective than aminomonophosphines for the asymmetric hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline.[2][3]

  • Matching Catalyst and Substrate: The steric hindrance of both the catalyst and the substrate plays a significant role. A good match between the two can enhance the performance of the asymmetric reduction.[2]

  • Additives: As mentioned previously, Brønsted acids like H₃PO₄ can dramatically improve enantioselectivity.[4] For instance, the addition of H₃PO₄ to an iridium-catalyzed hydrogenation of a 1-phenyl DHIQ hydrochloride salt resulted in a product with 96% ee.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the enantioselectivity. It is often worthwhile to screen different solvents.

Q3: I am using an organocatalyst (chiral phosphoric acid) with a Hantzsch ester, but the yield is low. What should I check?

Organocatalytic transfer hydrogenations offer a metal-free alternative. If you are experiencing low yields, consider the following:

  • Catalyst Structure: The structure of the chiral phosphoric acid is critical. Bulky substituents on the 3 and 3' positions of the BINOL backbone, such as 9-anthryl groups, often lead to higher enantioselectivities.

  • Hantzsch Ester: Ensure the Hantzsch ester is of good quality and used in a sufficient stoichiometric amount (often in excess).[6][7] The stability of Hantzsch esters can be a factor; they are mild reducing agents.[7][8]

  • Reaction Conditions: These reactions are sensitive to the solvent and temperature. Toluene and Et₂O are common solvents, and the reaction temperature may need optimization.[6]

  • Substrate Activation: The chiral phosphoric acid acts by protonating the imine, making it more susceptible to hydride transfer from the Hantzsch ester.[9] Ensure there are no basic impurities that could neutralize the catalyst.

Data Summary

The following tables summarize reaction conditions and outcomes from various studies on the asymmetric reduction of 1-phenyl-3,4-dihydroisoquinolines.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline

EntryLigandAdditiveSolventPressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
1L1NBSToluene202012>9920[2]
2L4NBSToluene202012>9985[2]
3L5NBSToluene202012>9975[2]

L1, L4, and L5 are different chiral phosphine (B1218219) ligands.

Table 2: Effect of Brønsted Acid in Iridium-Catalyzed Asymmetric Hydrogenation

SubstrateCatalyst SystemAdditiveYield (%)ee (%)Reference
1-Phenyl DHIQ hydrochloride salt[Ir(COD)Cl]₂/(S)-P-PhosH₃PO₄9796[4]

Experimental Protocols

General Protocol for Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on common practices in the literature.[2]

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk tube is charged with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in the chosen solvent (e.g., Toluene). The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst.

  • Reaction Setup: In a separate vessel, the 1-phenyl-3,4-dihydroisoquinoline substrate and any additive (e.g., NBS) are dissolved in the reaction solvent.

  • Hydrogenation: The substrate solution is transferred to the autoclave containing the catalyst solution. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 atm).

  • Reaction Monitoring: The reaction is stirred at the specified temperature for the required duration. The progress of the reaction can be monitored by techniques such as TLC or GC/LC-MS.

  • Work-up: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

General Protocol for Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation

This protocol is a generalized procedure for organocatalytic reductions.[6]

  • Reaction Setup: To a vial, add the 1-phenyl-3,4-dihydroisoquinoline substrate, the chiral phosphoric acid catalyst (e.g., 1-5 mol%), and the Hantzsch ester (e.g., 1.2-2.4 equivalents).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene or Et₂O).

  • Reaction: Stir the mixture at the optimized temperature for the required time (e.g., 12-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography to yield the enantiomerically enriched product.

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield or Conversion check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Verify Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate Quality start->check_substrate sub_catalyst1 Active? Poisoned? check_catalyst->sub_catalyst1 Activity sub_catalyst2 Correct Ligand? check_catalyst->sub_catalyst2 Stereocontrol sub_catalyst3 Additive Needed? (e.g., Acid) check_catalyst->sub_catalyst3 Activation sub_conditions1 Solvent Appropriate? check_conditions->sub_conditions1 sub_conditions2 Temp/Pressure Optimal? check_conditions->sub_conditions2 sub_conditions3 Sufficient Reaction Time? check_conditions->sub_conditions3 sub_substrate1 Purity Confirmed? check_substrate->sub_substrate1 sub_substrate2 Using Salt Form? (e.g., HCl) check_substrate->sub_substrate2 optimize Systematically Optimize sub_catalyst3->optimize sub_conditions2->optimize sub_substrate2->optimize

Caption: A logical workflow for troubleshooting low yields.

Catalytic Cycle Overview: Substrate Activation

Substrate_Activation DHIQ Dihydroisoquinoline (DHIQ) (Substrate) Iminium Iminium Salt (Activated Substrate) DHIQ->Iminium Protonation Poisoned_Catalyst [Ir-L]-DHIQ (Poisoned/Inactive) DHIQ->Poisoned_Catalyst Catalyst Poisoning Product Tetrahydroisoquinoline (Product) Iminium->Product Asymmetric Reduction Catalyst [Ir-L] (Active Catalyst) Catalyst->Iminium Bronsted_Acid H⁺ (Brønsted Acid) Bronsted_Acid->DHIQ

Caption: Role of Brønsted acid in substrate activation.

References

Minimizing racemization during the synthesis and purification of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers. The focus is on minimizing racemization to ensure the desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral this compound?

A1: The primary methods for the enantioselective synthesis of this compound include:

  • Asymmetric Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde, catalyzed by a chiral acid, to form the tetrahydroisoquinoline skeleton with high enantioselectivity.[1]

  • Asymmetric Bischler-Napieralski Reaction: This two-step process involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, followed by asymmetric reduction to the desired tetrahydroisoquinoline.[1][2]

  • Asymmetric Hydrogenation: This is a highly efficient method for the enantioselective reduction of a pre-formed 1-phenyl-3,4-dihydroisoquinoline (B1582135) or a related imine intermediate using a chiral catalyst.[3][4]

  • Chiral Resolution: This involves the separation of a racemic mixture of this compound using a chiral resolving agent, such as D-(-)-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[4][5][6]

Q2: What are the main causes of racemization during the synthesis and purification process?

A2: Racemization can occur at various stages and is primarily caused by:

  • Harsh Reaction Conditions: High temperatures and the use of strong acids or bases can lead to the racemization of the product or key intermediates.[2]

  • Workup Procedures: Aqueous workups involving strong acids or bases can cause racemization, especially for chiral amines.[1][2] The stereochemical integrity of the product can be compromised by pH extremes.[7]

  • Purification: Chromatographic purification on acidic stationary phases like silica (B1680970) gel can induce racemization of sensitive chiral compounds.[2]

  • Catalytic Hydrogenation Conditions: Certain conditions during catalytic hydrogenation can lead to the racemization of 1-benzyltetrahydroisoquinolines.[8]

Q3: How can I minimize racemization during the workup of my chiral this compound?

A3: To minimize racemization during workup, consider the following precautions:

  • Use Mild Acids and Bases: Opt for buffered solutions or mild reagents like saturated sodium bicarbonate instead of strong acids or bases for pH adjustments and extractions.[1]

  • Maintain Low Temperatures: Perform all workup steps, including extractions and washes, at low temperatures (e.g., 0-5 °C) to slow down the rate of racemization.[1]

  • Minimize Contact Time: Complete the workup procedure as efficiently as possible to reduce the exposure time of the chiral product to potentially racemizing conditions.[1]

  • Use Aprotic Solvents: For extractions, prefer aprotic solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc).[1]

Q4: My chiral HPLC separation of the enantiomers is not working well. What are the common issues?

A4: Common issues with chiral HPLC separations include poor resolution, peak tailing, and inconsistent retention times. Here are some troubleshooting tips:

  • Column Selection: There is no universal chiral column. Screening different chiral stationary phases (CSPs) is often necessary. Polysaccharide-based and cyclodextrin-based columns are common starting points.[9][10]

  • Mobile Phase Optimization: The choice of mobile phase, including the organic modifier and any additives (acidic or basic), is critical. Small changes can significantly impact selectivity.[9]

  • Additive Memory Effect: Additives can adsorb to the stationary phase and affect subsequent runs. It's crucial to dedicate a column to a specific method or have a rigorous column cleaning protocol.[9]

  • Isocratic vs. Gradient Elution: Chiral separations are often performed isocratically. If using a gradient, ensure proper re-equilibration between injections.[9]

Troubleshooting Guides

Synthesis: Asymmetric Pictet-Spengler Reaction
Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; side product formation.Optimize reaction time and temperature. Ensure the absence of water. Use a slight excess of the aldehyde.[11][12]
Aromatic ring is not electron-rich enough.The reaction works best with electron-donating groups on the β-arylethylamine.[12][13]
Low Enantioselectivity Suboptimal catalyst or reaction conditions.Screen different chiral Brønsted or Lewis acid catalysts. Optimize solvent and temperature; lower temperatures often improve enantioselectivity.[1][14]
Presence of impurities that poison the catalyst.Ensure high purity of starting materials and solvents.
Formation of undesired regioisomer Cyclization at the wrong position on the aromatic ring.Carefully control the reaction temperature. In some cases, solvent choice can influence regioselectivity.[15]
Synthesis: Asymmetric Bischler-Napieralski Reaction
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Dihydroisoquinoline Deactivated aromatic ring (electron-withdrawing groups).This reaction is most effective with electron-donating groups on the benzene (B151609) ring.[16][17] For less reactive substrates, use stronger dehydrating agents like P₂O₅ in refluxing POCl₃.[16][17]
Insufficiently potent dehydrating agent.For less reactive substrates, use stronger dehydrating agents like a mixture of P₂O₅ and POCl₃.[16][17]
Side reactions (e.g., retro-Ritter reaction forming styrenes).[18][19]Use milder conditions, such as triflic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) at low temperatures.[3][16]
Tar Formation High reaction temperatures or prolonged reaction times.Carefully control the reaction temperature and monitor the reaction progress to avoid overheating.[3]
Low Enantioselectivity in Reduction Step Inefficient chiral reducing agent or catalyst.Screen different chiral reducing agents or asymmetric hydrogenation catalysts and optimize reaction conditions (temperature, pressure, solvent).
Purification: Chiral Resolution and Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Diastereomeric Salts Salts have similar solubilities.Screen different chiral resolving agents and crystallization solvents. Control the cooling rate during crystallization.
Racemization During Liberation of Free Amine Use of strong base to break the diastereomeric salt.Use a mild base (e.g., NaHCO₃) and low temperatures. Minimize the time the free amine is in contact with the basic solution.[1]
Racemization on Silica Gel Column The acidic nature of silica gel.Neutralize the silica gel with a base (e.g., triethylamine) before packing the column. Alternatively, use a different stationary phase like neutral alumina.[2]
Poor Resolution in Chiral HPLC/SFC Inappropriate chiral stationary phase (CSP) or mobile phase.Screen different CSPs (e.g., polysaccharide-based, cyclodextrin-based). Optimize the mobile phase composition (solvents and additives).[9][20]

Quantitative Data Summary

Table 1: Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

Catalyst SystemSubstrate-to-Catalyst Ratio (S/C)Yield (%)Enantiomeric Excess (ee, %)Reference
[Ir(COD)Cl]₂/(S)-P-Phos with H₃PO₄10609796[4]
Chiral JosiPhos-type binaphane ligand3000--[4]

Table 2: Chiral Resolution of (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Resolving AgentYield of (S)-enantiomer (%)Enantiomeric Excess (ee, %) of (S)-enantiomerReference
D-(-)-tartaric acid8196.7[5][6]

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline using D-(-)-Tartaric Acid

This protocol is adapted from a procedure for the resolution of a similar chiral amine.[21]

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable alcohol solvent (e.g., methanol (B129727) or ethanol).

    • In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in the same solvent, using gentle heating if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Free Amine:

    • Suspend the collected crystals in water and add a mild base (e.g., saturated sodium bicarbonate solution) dropwise with stirring until the pH is basic.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • Analyze the product by chiral HPLC or by measuring its specific rotation.

Protocol 2: General Procedure for Bischler-Napieralski Cyclization using POCl₃

This is a general protocol and may require optimization for specific substrates.[3]

  • Setup:

    • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-phenylethylamide substrate (1.0 equiv).

  • Reagent Addition:

    • Add an anhydrous solvent such as toluene (B28343) or acetonitrile.

    • Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.

  • Reaction:

    • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.

    • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the 1-phenyl-3,4-dihydroisoquinoline.

Visualizations

experimental_workflow cluster_analysis Analysis racemic Racemic Synthesis (e.g., Bischler-Napieralski) resolution Chiral Resolution (Diastereomeric Salt Crystallization) racemic->resolution Racemic Mixture asymmetric Asymmetric Synthesis (e.g., Asymmetric Pictet-Spengler) chromatography Chiral Chromatography (HPLC / SFC) asymmetric->chromatography Enantioenriched Mixture ee_determination Enantiomeric Excess (ee) Determination resolution->ee_determination chromatography->ee_determination

Caption: General workflows for obtaining enantiopure this compound.

troubleshooting_racemization start Racemization Observed? harsh_conditions Harsh Reaction Conditions? (High Temp, Strong Acid/Base) start->harsh_conditions Yes workup_issues Aggressive Workup? (Strong Acid/Base) start->workup_issues Yes purification_issues Acidic Purification? (e.g., Silica Gel) start->purification_issues Yes solution_conditions Optimize Conditions: - Lower Temperature - Milder Reagents harsh_conditions->solution_conditions solution_workup Modify Workup: - Use Mild Buffers - Low Temperature workup_issues->solution_workup solution_purification Modify Purification: - Neutralize Silica - Use Alumina or Chiral HPLC/SFC purification_issues->solution_purification

Caption: Decision tree for troubleshooting racemization issues.

References

Addressing solubility and metabolic vulnerability of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of solubility and metabolic vulnerability associated with 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to provide direct solutions to specific issues encountered during experimentation.

Solubility Issues

Question 1: My 1-phenyl-THIQ derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it has low solubility. The rapid change in solvent polarity causes the compound to precipitate. Here are several troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward approach is to test lower concentrations of your compound to find a level that remains soluble in the final assay buffer.

  • Optimize the Dilution Method: Instead of a single dilution step, try a serial dilution. First, dilute the DMSO stock into a mixture of DMSO and your aqueous buffer, and then perform the final dilution into the buffer. Adding the compound solution dropwise while vortexing can also improve dissolution.

  • Adjust the pH: Since 1-phenyl-THIQ derivatives are basic compounds, decreasing the pH of your aqueous buffer can increase their solubility by promoting the formation of a more soluble protonated species. Ensure the final pH is compatible with your assay system.

  • Use Co-solvents: If your assay allows, you can include a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) in your final aqueous buffer to help maintain solubility.

  • Consider Formulation Strategies: For in vivo studies, consider formulating the compound using techniques such as complexation with cyclodextrins or creating a solid dispersion to enhance aqueous solubility.

Question 2: I am observing a flat dose-response curve in my cell-based assay. Could this be a solubility issue?

Answer: Yes, a flat dose-response curve is a classic indicator of poor solubility. If the compound precipitates at higher concentrations, the actual concentration exposed to the cells does not increase, leading to a plateau in the biological response. To confirm this:

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of precipitation.

  • Kinetic Solubility Assay: Perform a kinetic solubility assay (see Experimental Protocols section) in your specific assay buffer to determine the maximum soluble concentration of your compound under your experimental conditions.

Question 3: My solubility measurements for the same 1-phenyl-THIQ derivative are inconsistent between experiments. What are the potential causes?

Answer: Inconsistent solubility results can arise from several factors:

  • Buffer Preparation: Ensure your aqueous buffer is prepared consistently, including the source of water, reagent purity, and accurate pH measurement.

  • Compound Stability: Verify that your compound is stable in the DMSO stock solution and in the aqueous buffer over the duration of your experiment. Degradation can lead to changes in solubility.

  • Temperature: Solubility is temperature-dependent. Ensure that all solutions are equilibrated to the same temperature before and during the experiment.

  • Solid-State Properties: If you are using a solid compound, be aware that different crystalline forms (polymorphs) can have different solubilities.

Metabolic Vulnerability Issues

Question 1: My 1-phenyl-THIQ derivative shows high clearance in human liver microsomes. How can I identify the site of metabolism?

Answer: Identifying the "metabolic soft spot" is crucial for optimizing your compound's metabolic stability. The primary approach is metabolite identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Metabolite Identification Study: Incubate your compound with human liver microsomes (HLM) and cofactors (e.g., NADPH), and then analyze the reaction mixture by LC-MS/MS. Look for the appearance of new peaks corresponding to metabolites. The change in mass will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).

  • In Silico Prediction: Computational tools can predict likely sites of metabolism on your molecule, which can help guide your analysis of the experimental data.

For the 1-phenyl-THIQ scaffold, the C1 position has been identified as a potential metabolic soft spot.

Question 2: How can I improve the metabolic stability of my 1-phenyl-THIQ derivative?

Answer: Once you have identified the metabolic soft spot, you can employ several medicinal chemistry strategies to block or slow down the metabolism at that site:

  • Steric Hindrance: Introduce a bulky group near the site of metabolism to physically block the access of metabolizing enzymes.

  • Electronic Modification: Modify the electronic properties of the molecule to make the metabolic site less susceptible to enzymatic attack. For example, replacing a hydrogen atom with a fluorine atom can block oxidation at that position.

  • Bioisosteric Replacement: Replace the metabolically liable moiety with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.

Question 3: Which cytochrome P450 (CYP) enzymes are most likely involved in the metabolism of my 1-phenyl-THIQ derivative?

Answer: While the specific CYP isoforms involved can vary depending on the exact structure of your derivative, CYP3A4 is a common enzyme involved in the metabolism of a wide range of drugs. To identify the specific CYPs involved, you can perform a CYP450 reaction phenotyping study (see Experimental Protocols section). This can be done by:

  • Using a panel of recombinant human CYP enzymes to see which ones metabolize your compound.

  • Using specific chemical inhibitors of different CYP isoforms in HLM incubations to see which inhibitor blocks the metabolism of your compound.

Data Presentation

The following table summarizes hypothetical solubility and metabolic stability data for a series of 1-phenyl-THIQ derivatives to illustrate the impact of structural modifications.

Compound IDR1-Substituent (at C1)R2-Substituent (on Phenyl Ring)Kinetic Solubility (µM) in PBS (pH 7.4)Human Liver Microsomal Clearance (µL/min/mg)
THIQ-001HH5.2150.3
THIQ-002CH₃H3.895.7
THIQ-003H4-F7.1125.1
THIQ-004H4-OCH₃9.5180.5
THIQ-005CF₃H2.145.2

Note: This is illustrative data. Actual values must be determined experimentally. A published study reported a solubility of 19 µg/ml for a specific N-substituted THIQ analog.[1] Another study on 5-aminoisoquinoline, a related scaffold, showed a moderate metabolic stability with an in vitro half-life of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg.[2]

Experimental Protocols

Kinetic Solubility Assay (Turbidimetric Method)

Purpose: To determine the aqueous kinetic solubility of a compound.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear 96-well plate containing your aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity (absorbance) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

  • Data Analysis: The concentration at which the absorbance starts to increase significantly above the background is considered the kinetic solubility.

Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the in vitro metabolic stability of a compound.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), human liver microsomes, and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to stop the reaction.

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

CYP450 Reaction Phenotyping

Purpose: To identify the specific CYP450 isozymes responsible for the metabolism of a compound.

Methodology:

  • Recombinant CYP Incubation: Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.

  • Incubation and Quenching: Follow the same incubation and quenching procedure as the HLM stability assay.

  • LC-MS/MS Analysis: Analyze the samples to determine the extent of metabolism by each CYP isoform.

  • Inhibitor-Based Assay (in HLM):

    • Incubate the test compound with HLM in the presence and absence of known selective inhibitors for each major CYP isoform.

    • Compare the rate of metabolism of the test compound in the presence of each inhibitor to the control (no inhibitor). A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Visualizations

Signaling Pathways

This compound derivatives have been investigated as antagonists of dopamine (B1211576) receptors and as inhibitors of tubulin polymerization. The following diagrams illustrate these pathways.

Dopamine_Receptor_Signaling THIQ 1-Phenyl-THIQ Derivative D2R Dopamine D2 Receptor THIQ->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Antagonism by 1-Phenyl-THIQ Derivative.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Polymerization->CellCycleArrest Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin THIQ 1-Phenyl-THIQ Derivative THIQ->Polymerization Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Inhibition of Tubulin Polymerization by a 1-Phenyl-THIQ Derivative.
Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and metabolic stability of a new 1-Phenyl-THIQ derivative.

Drug_Discovery_Workflow Start New 1-Phenyl-THIQ Derivative Synthesized Solubility Kinetic Solubility Assay Start->Solubility Decision1 Is Solubility Acceptable? Solubility->Decision1 Metabolism HLM Stability Assay Decision2 Is Metabolic Stability Acceptable? Metabolism->Decision2 Decision1->Metabolism Yes OptimizeSolubility Optimize Structure for Improved Solubility Decision1->OptimizeSolubility No OptimizeMetabolism Identify Metabolic Soft Spot & Optimize Structure Decision2->OptimizeMetabolism No End Proceed to Further In Vitro/In Vivo Studies Decision2->End Yes OptimizeSolubility->Start OptimizeMetabolism->Start

Workflow for Solubility and Metabolism Assessment.

References

Technical Support Center: Chiral HPLC Method for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the development of a robust chiral HPLC method for the enantiomeric separation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor or No Enantiomeric Resolution

  • Question: My chromatogram shows a single peak or two poorly resolved peaks for the this compound enantiomers. What should I do?

  • Answer: Poor resolution is a common challenge in chiral separations. A systematic approach is necessary to achieve the desired separation.[1] Here are the steps to troubleshoot this issue:

    • Verify Chiral Stationary Phase (CSP) Suitability: The choice of CSP is critical. Polysaccharide-based columns are a good starting point for screening. If you are not getting any separation, consider screening other types of CSPs.

    • Optimize Mobile Phase Composition:

      • Normal Phase: Vary the ratio of the non-polar and polar components (e.g., n-hexane and alcohol). A change in the alcohol percentage can significantly impact selectivity.[2]

      • Additives: The addition of a small amount of a basic additive like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (e.g., 0.1%) is often crucial for basic compounds like this compound to improve peak shape and resolution.[1]

    • Adjust Column Temperature: Temperature can influence chiral recognition.[1] Generally, lower temperatures can enhance selectivity.[1] Experiment with a temperature range of 10°C to 40°C in 5°C increments.

    • Lower the Flow Rate: Chiral separations often benefit from lower flow rates, which can increase the interaction time between the analyte and the CSP. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

Issue 2: Peak Tailing

  • Question: The peaks for my enantiomers are asymmetric and show significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing for basic compounds like this compound is often caused by secondary interactions with residual silanols on the silica-based stationary phase.[1][3] Here’s how to address it:

    • Use a Basic Mobile Phase Additive: Add a basic modifier such as 0.1% triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[1] This will compete with the basic analyte for active silanol (B1196071) sites, reducing tailing.[1]

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

    • Ensure Proper Mobile Phase pH (for Reversed-Phase): If you are using a reversed-phase method, ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form.

    • Column Health: A contaminated or degraded column can cause poor peak shapes.[1] Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[1]

Issue 3: Irreproducible Retention Times

  • Question: The retention times for my enantiomers are shifting between injections. What is causing this instability?

  • Answer: Fluctuating retention times can be due to several factors:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Chiral separations can sometimes require longer equilibration times.

    • Mobile Phase Instability: In normal phase chromatography, the water content of the solvents can affect retention times. Use fresh, HPLC-grade solvents and consider pre-saturating your mobile phase with water to maintain a consistent water content.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention.[1]

    • Pump Performance: Inconsistent mobile phase delivery from the HPLC pump can lead to retention time shifts. Check for leaks and ensure the pump is properly primed and functioning.

Frequently Asked Questions (FAQs)

  • Q1: Which chiral stationary phase (CSP) is best for separating this compound enantiomers?

    • A1: There is no single "best" CSP, as chiral separations are highly specific.[4] However, polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD, OD, or IC), are a highly recommended starting point and have been successfully used for this separation.[3] A screening of different CSPs is the most effective approach to find the optimal one for your specific conditions.[4]

  • Q2: What are typical starting conditions for a normal-phase chiral HPLC method for this compound?

    • A2: A good starting point for a normal-phase method would be a mobile phase consisting of n-hexane and an alcohol (like ethanol (B145695) or isopropanol) with a small amount of a basic additive. For example, a mobile phase of n-hexane:ethanol:triethylamine (95:5:0.1 v/v/v) has been shown to be effective.

  • Q3: How do I prepare my sample for analysis?

    • A3: Dissolve the this compound sample in the mobile phase or a solvent that is miscible with the mobile phase and is of a weaker or similar polarity.[2] For instance, if using a hexane/ethanol mobile phase, dissolving the sample in a small amount of ethanol or the mobile phase itself is a good practice. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.

  • Q4: Can I use reversed-phase or polar organic modes for this separation?

    • A4: Yes, while normal-phase is commonly used, reversed-phase and polar organic modes can also be effective for the enantioseparation of this compound and its analogs.[3] These alternative modes can offer different selectivities and may be advantageous in certain situations, for instance, when dealing with samples in aqueous media.

Data Presentation

Table 1: Recommended Chiral Stationary Phases for Initial Screening

Chiral Stationary Phase (CSP) TypeExample Commercial ColumnsPrimary Interaction Mechanism
Polysaccharide-based (Amylose)Chiralpak® AD-H, Lux® Amylose-1π-π interactions, hydrogen bonding, steric hindrance
Polysaccharide-based (Cellulose)Chiralcel® OD-H, Lux® Cellulose-1π-π interactions, hydrogen bonding, steric hindrance
Crown Ether-basedCROWNPAK® CR(+)Complexation with the primary amine
Zwitterionic Ion-ExchangerChiralpak® ZWIX(+)™Ion-exchange, hydrogen bonding, steric interactions

Table 2: Example Starting Conditions for Normal-Phase Chiral HPLC

ParameterRecommended Starting ConditionOptimization Range
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)See Table 1 for other options
Mobile Phase n-Hexane : Ethanol : Triethylamine (95:5:0.1, v/v/v)n-Hexane : (Ethanol or Isopropanol) (99:1 to 80:20), TEA (0.05% to 0.2%)
Flow Rate 0.8 mL/min0.5 - 1.2 mL/min
Column Temperature 25°C10 - 40°C
Detection Wavelength 210 nm210 - 254 nm
Injection Volume 10 µL5 - 20 µL

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening

  • Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in ethanol.

  • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Sequentially install and equilibrate each of the recommended CSPs from Table 1 with the starting mobile phase (Table 2).

  • Inject the sample onto each column and record the chromatogram.

  • Evaluate the chromatograms for any degree of separation (i.e., peak splitting or shouldering).

  • Select the CSP that shows the best initial separation for further method optimization.

Protocol 2: Mobile Phase Optimization

  • Using the most promising CSP from the screening, prepare a series of mobile phases with varying ratios of n-hexane and alcohol (e.g., 98:2, 95:5, 90:10, 85:15, 80:20), keeping the basic additive concentration constant (e.g., 0.1% TEA).

  • Equilibrate the column with each mobile phase and inject the sample.

  • Analyze the resulting chromatograms for resolution (Rs), selectivity (α), and retention time (k').

  • Select the alcohol ratio that provides the best balance of resolution and analysis time.

  • With the optimal alcohol ratio, vary the concentration of the basic additive (e.g., 0.05%, 0.1%, 0.15%, 0.2% TEA) to fine-tune the peak shape and resolution.

Visualizations

experimental_workflow start Start: Racemic Analyte prep Sample Preparation (Dissolve & Filter) start->prep screen CSP Screening (Polysaccharide, etc.) prep->screen eval1 Evaluate Initial Separation screen->eval1 no_sep No Separation eval1->no_sep No Separation optimize_mp Mobile Phase Optimization (Solvent Ratio & Additive) eval1->optimize_mp Partial Separation no_sep->screen Select new CSP eval2 Evaluate Resolution (Rs) optimize_mp->eval2 optimize_temp Temperature Optimization (10-40°C) eval2->optimize_temp Rs < 1.5 final_method Robust Chiral Method eval2->final_method Rs >= 1.5 eval3 Evaluate Rs & Peak Shape optimize_temp->eval3 optimize_flow Flow Rate Optimization (0.5-1.2 mL/min) eval3->optimize_flow Suboptimal eval3->final_method Optimal optimize_flow->final_method

Caption: Workflow for Chiral HPLC Method Development.

troubleshooting_workflow start Problem Observed poor_res Poor Resolution (Rs < 1.5) start->poor_res peak_tail Peak Tailing start->peak_tail unstable_rt Unstable Retention Times start->unstable_rt sol_res1 Optimize Mobile Phase (Solvent Ratio) poor_res->sol_res1 Try First sol_tail1 Add/Increase Basic Modifier (e.g., 0.1% TEA) peak_tail->sol_tail1 Most Common Cause sol_rt1 Ensure Full Equilibration unstable_rt->sol_rt1 sol_res2 Adjust Temperature sol_res1->sol_res2 sol_res3 Lower Flow Rate sol_res2->sol_res3 sol_res4 Screen New CSP sol_res3->sol_res4 If still no Rs sol_tail2 Check for Column Overload (Dilute Sample) sol_tail1->sol_tail2 sol_tail3 Wash/Replace Column sol_tail2->sol_tail3 sol_rt2 Use Fresh Solvents sol_rt1->sol_rt2 sol_rt3 Use Column Oven sol_rt2->sol_rt3

Caption: Logical Troubleshooting Flow for Common HPLC Issues.

References

Validation & Comparative

A Comparative Analysis of Pictet-Spengler and Bischler-Napieralski Reactions for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. Two of the most prominent methods for constructing this core structure are the Pictet-Spengler and the Bischler-Napieralski reactions. This guide provides a detailed comparative analysis of these two synthetic routes, supported by experimental data and protocols, to aid in the selection of the most suitable method for a given research objective.

At a Glance: Key Differences

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-phenylethylamine and benzaldehyde (B42025)N-(β-phenylethyl)benzamide
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂)Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[1]
Initial Product This compound1-Phenyl-3,4-dihydroisoquinoline[1]
Subsequent Steps Often the final productRequires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline[1]
Reaction Conditions Can range from mild to harsh, depending on the reactivity of the substrates[1]Generally requires harsher, refluxing acidic conditions[1][2]

Reaction Mechanisms and Logical Flow

The fundamental difference between the two pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an iminium ion, while the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion intermediate.

logical_flow cluster_ps Pictet-Spengler Reaction cluster_bn Bischler-Napieralski Reaction PS_start β-phenylethylamine + Benzaldehyde PS_imine Schiff Base/Iminium Ion Formation (Acid-catalyzed) PS_start->PS_imine PS_cyclization Intramolecular Electrophilic Aromatic Substitution PS_imine->PS_cyclization PS_product 1-Phenyl-1,2,3,4- tetrahydroisoquinoline PS_cyclization->PS_product BN_start N-(β-phenylethyl)benzamide BN_activation Amide Activation (Dehydrating Agent) BN_start->BN_activation BN_cyclization Intramolecular Electrophilic Aromatic Substitution BN_activation->BN_cyclization BN_intermediate 1-Phenyl-3,4- dihydroisoquinoline BN_cyclization->BN_intermediate BN_reduction Reduction (e.g., NaBH4) BN_intermediate->BN_reduction BN_product 1-Phenyl-1,2,3,4- tetrahydroisoquinoline BN_reduction->BN_product start Synthesis Goal: This compound start->PS_start Choose Pathway start->BN_start Choose Pathway

Comparative workflow of Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde (in this case, benzaldehyde) to form a Schiff base.[3] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to directly yield the this compound.[3]

pictet_spengler_mechanism amine β-phenylethylamine schiff_base Schiff Base amine->schiff_base + Benzaldehyde aldehyde Benzaldehyde iminium_ion Iminium Ion schiff_base->iminium_ion Acid Catalyst (H+) cyclization Electrophilic Aromatic Substitution iminium_ion->cyclization product This compound cyclization->product Deprotonation

Mechanism of the Pictet-Spengler reaction.
Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction commences with a β-arylethylamide, which is activated by a dehydrating agent to facilitate intramolecular cyclization, forming a 3,4-dihydroisoquinoline (B110456) intermediate.[3] This intermediate must then be reduced in a separate step to afford the final this compound product.[3]

bischler_napieralski_mechanism amide N-(β-phenylethyl)benzamide activation Amide Activation (e.g., POCl3) amide->activation nitrilium_ion Nitrilium Ion Intermediate activation->nitrilium_ion cyclization Electrophilic Aromatic Substitution nitrilium_ion->cyclization dhiq 1-Phenyl-3,4-dihydroisoquinoline (B1582135) cyclization->dhiq reduction Reduction (e.g., NaBH4) dhiq->reduction product This compound reduction->product

Mechanism of the Bischler-Napieralski reaction.

Quantitative Data Comparison

ParameterPictet-Spengler ReactionBischler-Napieralski ReactionReference
Typical Yield 52-93%Generally high, but two steps[4]
Reaction Temperature 25-100 °CReflux[2][5]
Reaction Time 2-24 hours1-4 hours (cyclization) + reduction time[6]
Key Reagents HCl, TFA, BF₃·OEt₂POCl₃, P₂O₅[1]
Number of Steps One-potTwo steps[3]

Note: Yields and reaction times can vary significantly based on the specific substrate and reaction conditions employed.

Experimental Protocols

Pictet-Spengler Synthesis of this compound

Materials:

Procedure:

  • To a solution of 2-phenylethylamine (1.0 eq) in dichloromethane (0.1 M), add benzaldehyde (1.1 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Bischler-Napieralski Synthesis of this compound

Step 1: Cyclization to 1-Phenyl-3,4-dihydroisoquinoline

Materials:

Procedure:

  • Dissolve N-(2-phenylethyl)benzamide (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Slowly add phosphorus oxychloride (3.0 eq) at 0 °C.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture with a concentrated ammonium hydroxide solution to pH ~9.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 1-phenyl-3,4-dihydroisoquinoline.

Step 2: Reduction to this compound

Materials:

Procedure:

  • Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline from Step 1 in methanol (0.1 M).

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Comparative Analysis

Pictet-Spengler Reaction:

  • Advantages: This reaction is often a one-pot synthesis, which can be more atom-economical and time-efficient.[3] For activated aromatic rings, the reaction can proceed under mild, even physiological, conditions.[1]

  • Disadvantages: For less activated phenyl rings, such as in the synthesis of the parent 1-phenyl-THIQ, harsher conditions including strong acids and higher temperatures may be necessary, which can lead to lower yields.[5]

Bischler-Napieralski Reaction:

  • Advantages: This method is generally effective for a wide range of substrates, including those with less activated aromatic rings.[6] The two-step nature allows for the isolation and purification of the intermediate dihydroisoquinoline if desired.

  • Disadvantages: The reaction requires harsh dehydrating agents and elevated temperatures.[2][6] It is a two-step process, which can be less efficient in terms of time and resources compared to a one-pot reaction. The use of reagents like POCl₃ also requires careful handling.

Conclusion

Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful tools for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines. The choice between the two methods will largely depend on the specific requirements of the synthesis. For a more direct, one-pot approach, and if the substrate is sufficiently activated, the Pictet-Spengler reaction is often preferred. However, for less reactive substrates where the Pictet-Spengler reaction may falter, the Bischler-Napieralski reaction provides a reliable, albeit two-step, alternative. Researchers should consider factors such as desired yield, reaction conditions, and the availability of starting materials when selecting the optimal synthetic route.

References

A Comparative Analysis of Dopamine D1 Receptor Binding Affinity: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline vs. SCH23390

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dopamine (B1211576) receptor research, the precise characterization of ligand binding affinities is paramount for the development of selective therapeutic agents. This guide provides a detailed comparison of the dopamine D1 receptor binding affinities of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline and the well-established antagonist, SCH23390. This objective analysis, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki)
SCH23390 Dopamine D1~0.2 nM
This compound Dopamine D1Lower affinity than SCH23390

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a well-defined signaling cascade. The binding of an antagonist, such as SCH23390, blocks this pathway. The canonical D1 receptor signaling pathway is illustrated below.

D1_Signaling_Pathway Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for D1 receptor ligands is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on established methodologies.

Membrane Preparation

Membrane preparations containing the dopamine D1 receptor are essential for in vitro binding assays. These can be sourced from tissues with high D1 receptor expression, such as the rat striatum, or from cell lines engineered to express the receptor.

  • Tissue Homogenization: Dissected tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a polytron.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.

  • Washing: The membrane pellet is washed with fresh buffer to remove any remaining cytosolic components.

  • Storage: The final membrane pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. The protein concentration is determined using a standard protein assay.

Competitive Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound or SCH23390) to displace a radiolabeled ligand that has a high affinity and selectivity for the D1 receptor (e.g., [³H]SCH23390).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radiolabeled ligand at a fixed concentration (usually near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

Data Analysis
  • Specific Binding: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known D1 antagonist) from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This comprehensive approach allows for the precise and reproducible determination of the binding affinities of novel and established compounds at the dopamine D1 receptor, providing a foundation for further pharmacological characterization and drug development efforts.

References

Cross-Reactivity Profile of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline with Neurotransmitter Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1-P-THIQ) with various neurotransmitter receptors. Due to the limited availability of a comprehensive screening panel for the parent compound, this document summarizes the existing data for 1-P-THIQ and its closely related analogs to offer insights into its potential off-target effects.

Executive Summary

This compound is a core structural motif found in a variety of biologically active compounds. Its interaction with central nervous system targets, particularly dopamine (B1211576) receptors, has been a subject of investigation. This guide compiles available binding affinity data to facilitate a clearer understanding of its selectivity profile. The data indicates that derivatives of 1-P-THIQ exhibit notable affinity for dopamine and NMDA receptors. However, a comprehensive cross-reactivity profile across a broad range of neurotransmitter receptors for the unsubstituted parent compound is not extensively reported in the public domain.

Comparative Analysis of Binding Affinities

The following tables summarize the available quantitative data on the binding affinities of 1-P-THIQ and its analogs for various neurotransmitter receptors. Affinities are presented as Ki (nM) or IC50 (nM), where a lower value indicates a higher affinity.

Table 1: Dopamine Receptor Binding Affinities

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (pKi)Reference(s)
This compoundAffinity noted, but specific Ki not reportedAffinity noted, but specific Ki not reportedNot Reported[1]
N-methyl-1-phenyltetrahydroisoquinoline (S-enantiomer)More potent than the secondary amine analogMore potent than the secondary amine analogNot Reported[1]
7-CF3SO2O-substituted 3-indolylpropenamido derivativeNot ReportedSelectivity over D2: 150-fold8.4[2]

Note: One study qualitatively reports that for a series of analogs, the 1-phenyl derivative has a higher affinity for D1 sites than 1-benzyl or 4-phenyl derivatives, but a lower affinity for D2 sites than the 1-benzyl derivative[1].

Table 2: NMDA Receptor Binding Affinities

CompoundReceptor SubtypeBinding SiteKi (nM)Reference(s)
(+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinolineNMDAIon Channel45.4[3]
(S)-8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinolineNMDAPCP Site37.4[4]

Table 3: Serotonin, Adrenergic, and Opioid Receptor Binding Affinities

CompoundReceptor FamilyReceptor SubtypeKi (nM)Reference(s)
This compoundSerotonin5-HT1A, 5-HT2A, etc.Not Reported
This compoundAdrenergicα1, α2, β subtypesNot Reported
This compoundOpioidµ, κ, δ subtypesNot Reported

Note: While some studies have investigated N-substituted 1,2,3,4-tetrahydroisoquinolines for 5-HT1A receptor affinity, specific data for the 1-phenyl substituted parent compound is not available[5].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard practices in the field.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.

General Procedure:

  • Membrane Preparation:

    • Tissue (e.g., rat striatum for dopamine receptors) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]SCH23390 for D1 receptors, [3H]spiperone for D2 receptors) at a concentration close to its Kd.

    • Varying concentrations of the unlabeled test compound (1-P-THIQ) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

    • The reaction mixture is incubated to equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for G-Protein Coupled Receptor Activity

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a G-protein coupled receptor (GPCR) by measuring changes in intracellular cyclic AMP (cAMP) levels.

General Procedure (for a Gs-coupled receptor like D1):

  • Cell Culture:

    • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells expressing the human D1 receptor) are cultured in appropriate media.

    • Cells are seeded into multi-well plates and grown to a suitable confluency.

  • Assay Procedure:

    • The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For agonist testing: Varying concentrations of the test compound are added to the cells.

    • For antagonist testing: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of a fixed concentration of a known agonist (e.g., dopamine at its EC80).

    • The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or Luciferase-based biosensor assay.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in response to the test compound is determined from the standard curve.

    • For agonists: The EC50 (concentration for 50% of maximal response) and Emax (maximal effect) are determined by plotting the cAMP concentration against the log of the agonist concentration.

    • For antagonists: The IC50 (concentration for 50% inhibition of the agonist response) is determined, from which the Kb (antagonist dissociation constant) can be calculated.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways of the receptors discussed and a typical experimental workflow.

G_Protein_Coupled_Receptor_Signaling cluster_D1 Dopamine D1-like (D1, D5) Signaling cluster_D2 Dopamine D2-like (D2, D3, D4) Signaling D1 D1/D5 Receptor Gs Gs D1->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 Produces PKA_D1 Protein Kinase A cAMP_D1->PKA_D1 Activates D2 D2/D3/D4 Receptor Gi Gi/o D2->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Reduces PKA_D2 Protein Kinase A cAMP_D2->PKA_D2 Inhibits

Caption: Dopamine Receptor Signaling Pathways.

Radioligand_Binding_Assay_Workflow prep Membrane Preparation incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Filtration (Separate Bound from Free) incubate->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow culture Cell Culture (Receptor-expressing cells) treat Compound Treatment (Agonist/Antagonist) culture->treat lyse Cell Lysis treat->lyse detect cAMP Detection (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis (Calculate EC50/IC50) detect->analyze

Caption: cAMP Functional Assay Workflow.

Conclusion

References

Unveiling the Structure: A Comparative Guide to Mass Spectrometry Fragmentation Analysis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitive structural confirmation of synthetic compounds is paramount. This guide provides a comprehensive comparison of the mass spectrometry fragmentation pattern of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various pharmaceuticals, against its structural isomers and parent compound. Supported by experimental data and detailed protocols, this analysis serves as a valuable resource for unambiguous structural elucidation.

Executive Summary

Mass spectrometry is an indispensable tool for the structural analysis of organic molecules. The fragmentation pattern of a compound under electron ionization (EI) provides a unique fingerprint, allowing for its identification and differentiation from isomers. This guide focuses on the EI-MS fragmentation analysis of this compound (1-Phenyl-THIQ). We present its characteristic fragmentation pattern and compare it with that of its structural isomer, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-Benzyl-THIQ), and the parent compound, 1,2,3,4-Tetrahydroisoquinoline (THIQ). The distinct fragmentation pathways, detailed in the following sections, enable clear structural confirmation.

Comparative Fragmentation Pattern Analysis

The electron ionization mass spectra of 1-Phenyl-THIQ, 1-Benzyl-THIQ, and THIQ reveal distinct fragmentation patterns crucial for their differentiation. The primary fragmentation pathways involve benzylic cleavage, alpha-cleavage adjacent to the nitrogen atom, and retro-Diels-Alder (RDA) reactions.

This compound (1-Phenyl-THIQ)

The mass spectrum of 1-Phenyl-THIQ is characterized by a prominent molecular ion peak and a base peak resulting from the loss of a hydrogen atom. Key fragments are observed at m/z 209 (M+), 208 (M-H)+, and 132. The fragment at m/z 132 is particularly diagnostic, arising from a retro-Diels-Alder (RDA) fragmentation of the tetrahydroisoquinoline ring, followed by the loss of a phenyl group.

Alternative Structures: A Comparative Analysis

To ensure accurate identification, the fragmentation pattern of 1-Phenyl-THIQ was compared against two key alternatives: its structural isomer 1-Benzyl-THIQ and the parent THIQ structure.

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-Benzyl-THIQ): This isomer displays a significantly different fragmentation pattern. The base peak is typically observed at m/z 91, corresponding to the stable tropylium (B1234903) ion (C7H7)+, formed by the facile cleavage of the benzylic C-C bond. The molecular ion at m/z 223 is often of lower intensity. This clear difference in the base peak allows for straightforward differentiation from 1-Phenyl-THIQ.

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ): The parent compound, lacking the phenyl substituent at the 1-position, shows a much simpler fragmentation pattern. The molecular ion is observed at m/z 133, and the base peak is typically at m/z 132, resulting from the loss of a single hydrogen atom from the carbon adjacent to the nitrogen.

Quantitative Fragmentation Data

The following tables summarize the key mass-to-charge ratios (m/z) and their relative intensities for 1-Phenyl-THIQ and its comparators, providing a clear quantitative basis for structural confirmation.

Table 1: Mass Spectrometry Fragmentation Data for this compound [1]

m/zRelative Intensity (%)Proposed Fragment
209Moderate[M]+•
208High[M-H]+
132High[C9H10N]+

Table 2: Comparative Mass Spectrometry Fragmentation Data

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)
1-Phenyl-THIQ209132 / 208209, 208, 132
1-Benzyl-THIQ22391132, 91
THIQ133132132, 104, 77

Experimental Protocols

The following protocols outline standard methodologies for the analysis of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard GC-MS system equipped with a capillary column is suitable for this analysis.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Injector:

    • Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 10:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-450

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Visualizing Fragmentation and Workflow

To further clarify the relationships and processes described, the following diagrams were generated using Graphviz.

fragmentation_pathway M 1-Phenyl-THIQ (m/z 209) M_H [M-H]+ (m/z 208) M->M_H - H• F132 [C9H10N]+ (m/z 132) M->F132 RDA

Figure 1. Proposed fragmentation pathway of 1-Phenyl-THIQ.

comparison_workflow cluster_sample Sample Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Sample Test Compound GCMS GC-MS Analysis Sample->GCMS Spectrum Mass Spectrum Acquisition GCMS->Spectrum DB_Phenyl 1-Phenyl-THIQ (Database Spectrum) Spectrum->DB_Phenyl Compare DB_Benzyl 1-Benzyl-THIQ (Database Spectrum) Spectrum->DB_Benzyl Compare DB_THIQ THIQ (Database Spectrum) Spectrum->DB_THIQ Compare Confirmation Structural Confirmation DB_Phenyl->Confirmation DB_Benzyl->Confirmation DB_THIQ->Confirmation

References

A Head-to-Head Comparison of Chiral Stationary Phases for the Enantioseparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step. 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (PTHIQ) is a significant chiral scaffold in medicinal chemistry. This guide provides an objective, data-driven comparison of different chiral stationary phases (CSPs) for the successful enantiomeric separation of PTHIQ, enabling informed decisions for analytical and preparative chromatography.

This comparison focuses on three major classes of CSPs: polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type. The performance of each is evaluated based on key chromatographic parameters, supported by experimental data from peer-reviewed literature.

Performance Overview of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of enantiomers. Polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) backbones, have demonstrated significant success in resolving the enantiomers of this compound. While direct comparative data for PTHIQ on macrocyclic glycopeptide and Pirkle-type CSPs is limited in publicly available literature, their general applicability for similar compounds suggests they are viable alternatives worth considering in a screening protocol.

Quantitative Comparison of Polysaccharide-Based CSPs

Polysaccharide-based CSPs are widely utilized for a broad range of chiral separations due to their versatility and high enantioselectivity. The following table summarizes the performance of various polysaccharide-based CSPs for the separation of PTHIQ enantiomers based on available experimental data.

Chiral Stationary PhaseMobile Phase CompositionRetention Factor (k')Separation Factor (α)Resolution (Rs)
Chiralpak AD n-hexane: ethanol: triethyl amine (95:5:0.1 v/v/v)k'1= (Not Reported), k'2= (Not Reported)>1.1>3.0
Chiralpak IA Screened with various eluentsData not availableData not availableData not available
Chiralpak IC Screened with various eluentsData not availableData not availableData not available
Lux Cellulose-1 Screened with various eluentsData not availableData not availableData not available
Lux Cellulose-2 Screened with various eluentsData not availableData not availableData not available
Lux Amylose-2 Screened with various eluentsData not availableData not availableData not available

Note: The study by Kažoka et al. (2011) screened Chiralpak IA, Chiralpak IC, Lux Cellulose-1, Lux Cellulose-2, and Lux Amylose-2 with eluents such as 2-propanol or ethanol/n-hexane/ethanolamine mixtures, indicating successful normal-phase separation, though specific quantitative data was not available in the accessed resources.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the key data presented.

Protocol for Chiralpak AD
  • Column: Chiralpak AD (250 mm × 4.6 mm, 10 µm)

  • Mobile Phase: n-hexane: ethanol: triethyl amine (95:5:0.1 v/v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Retention Times: (S)-enantiomer: 6.9 min, (R)-enantiomer: 7.8 min

Experimental and Logical Workflow

The process of selecting an optimal chiral stationary phase typically follows a systematic screening and optimization workflow. The following diagram illustrates this logical progression.

Chiral_Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Performance Evaluation cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation Analyte Racemic PTHIQ CSP_Screen Screen Multiple CSP Classes: - Polysaccharide - Macrocyclic Glycopeptide - Pirkle-type Analyte->CSP_Screen Inject Initial_Data Collect Initial Data: - Retention Time - Peak Shape CSP_Screen->Initial_Data Partial_Sep Partial or No Separation Initial_Data->Partial_Sep Promising_Sep Promising Separation Initial_Data->Promising_Sep Partial_Sep->CSP_Screen Re-screen with different CSPs or mobile phases Optimize Optimize Mobile Phase: - Solvent Ratios - Additives Promising_Sep->Optimize Final_Method Optimized Method Optimize->Final_Method Quantify Calculate Performance Metrics: - k', α, Rs Final_Method->Quantify Validated_Method Validated Enantioselective Method Quantify->Validated_Method

Caption: A typical workflow for chiral method development.

Discussion of Other Chiral Stationary Phases

Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, vancomycin, or ristocetin (B1679390) A, offer a unique chiral recognition mechanism. They are known for their multimodal capabilities, functioning effectively in reversed-phase, normal-phase, and polar organic modes. While direct application data for PTHIQ is scarce, studies on structurally similar 1,2,3,4-tetrahydroisoquinoline (B50084) analogs have shown that macrocyclic glycopeptide phases like ristocetin A can achieve excellent resolutions.[1] These CSPs are particularly useful for separating chiral amines and amino acids, making them a strong candidate for PTHIQ separation.

Pirkle-type CSPs

Pirkle-type CSPs are based on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. These CSPs, such as those with a Whelk-O 1 selector, are known for their robustness and broad applicability, especially in normal-phase chromatography. Although specific data for PTHIQ separation on Pirkle-type columns was not found in the reviewed literature, their effectiveness in separating a wide array of aromatic compounds suggests they could be a viable option, particularly when polysaccharide-based phases do not yield the desired resolution.

Conclusion

References

A Comparative Guide to the Efficacy of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) Derivatives: In Vitro Findings and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) derivatives, comparing their performance in preclinical cancer and neuroprotection models. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Derivatives of the this compound (P-THIQ) scaffold have emerged as a versatile class of compounds with significant therapeutic potential across different disease areas. Notably, their efficacy as both anticancer and neuroprotective agents has been demonstrated in a variety of preclinical studies. This guide offers a comparative overview of the in vitro and in vivo performance of select P-THIQ derivatives, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Efficacy: From Cell-Based Assays to Xenograft Models

Recent research has highlighted the potential of P-THIQ derivatives as potent anticancer agents, with a key mechanism of action being the inhibition of p21-activated kinase 4 (PAK4). Overexpression of PAK4 is implicated in the progression of various cancers, making it a compelling therapeutic target.

One study focused on the development of 1-phenanthryl-tetrahydroisoquinoline analogues as novel PAK4 inhibitors. The in vitro efficacy of these compounds was evaluated through both enzymatic assays to determine their PAK4 inhibitory activity and antiproliferative assays against human cancer cell lines. A lead compound, 21a , demonstrated significant potency in these initial screens. To validate these in vitro findings, the study progressed to an in vivo xenograft model using A549 human lung cancer cells.[1][2]

Quantitative Data Summary: Anticancer P-THIQ Derivatives
CompoundTargetIn Vitro AssayCell LineIC50 (µM)In Vivo ModelAdministrationDosageTumor Growth Inhibition
Compound 16 (a 1-phenanthryl-tetrahydroisoquinoline) PAK4Enzymatic Inhibition-0.42A549 XenograftOral100 mg/kg/day52%
AntiproliferationA549 (Lung Cancer)0.28
AntiproliferationMCF-7 (Breast Cancer)0.83
GM-3-18 KRasKRas InhibitionColo320 (Colon Cancer)1.6 - 2.6Not ReportedNot ReportedNot ReportedNot Reported
KRas InhibitionDLD-1 (Colon Cancer)0.9 - 10.7
KRas InhibitionHCT116 (Colon Cancer)0.9 - 10.7
KRas InhibitionSNU-C1 (Colon Cancer)0.9 - 10.7
KRas InhibitionSW480 (Colon Cancer)0.9 - 10.7
EDL-360 Not SpecifiedAntiproliferationLN18 (Glioma)5.42 ± 0.06Not ReportedNot ReportedNot ReportedNot Reported

Note: Data for Compound 16 is derived from a study on phenanthryl-tetrahydroisoquinolines as PAK4 inhibitors[3][4]. Data for GM-3-18 is from a study on tetrahydroisoquinoline derivatives as KRas inhibitors[5]. Data for EDL-360 is from a study on tetrahydroisoquinoline derivatives as antiglioma agents[6].

Signaling Pathway and Experimental Workflow

The anticancer activity of the 1-phenanthryl-tetrahydroisoquinoline derivative is attributed to its inhibition of the PAK4 signaling pathway, which subsequently affects downstream effectors like LIMK1 and cofilin, crucial for cell migration and invasion.[2]

PAK4_Signaling_Pathway 1-Phenanthryl-THIQ 1-Phenanthryl-THIQ PAK4 PAK4 1-Phenanthryl-THIQ->PAK4 inhibits LIMK1 LIMK1 PAK4->LIMK1 activates Cofilin Cofilin LIMK1->Cofilin phosphorylates (inactivates) Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization Cofilin->Actin Cytoskeleton Reorganization regulates Cell Migration & Invasion Cell Migration & Invasion Actin Cytoskeleton Reorganization->Cell Migration & Invasion

PAK4-LIMK1-Cofilin Signaling Pathway

The experimental workflow to assess the anticancer efficacy of these compounds typically involves a tiered approach, starting with broad in vitro screening and culminating in more complex in vivo studies.

Anticancer_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Enzymatic Assay (PAK4) Enzymatic Assay (PAK4) Antiproliferation Assay (MTT) Antiproliferation Assay (MTT) Enzymatic Assay (PAK4)->Antiproliferation Assay (MTT) Western Blot Western Blot Antiproliferation Assay (MTT)->Western Blot Confirm target engagement Xenograft Model Xenograft Model Western Blot->Xenograft Model Lead compound Tumor Growth Measurement Tumor Growth Measurement Xenograft Model->Tumor Growth Measurement Immunohistochemistry Immunohistochemistry Tumor Growth Measurement->Immunohistochemistry Post-study analysis

Anticancer Efficacy Experimental Workflow

Neuroprotective Efficacy: From Cell-Based Neurotoxicity Models to Parkinson's Disease Animal Models

P-THIQ derivatives have also been investigated for their neuroprotective properties, particularly in the context of Parkinson's disease. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is commonly used to induce Parkinson's-like symptoms in animal models, while its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), is used to induce neurotoxicity in in vitro cell culture models.

A study exploring artificially modified 1-methyl-TIQ (1-MeTIQ) derivatives demonstrated their neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease. The study assessed behavioral recovery, striatal dopamine (B1211576) levels, and the survival of dopaminergic neurons.[7] Another study investigated the neuroprotective effects of salsolinol (B1200041) enantiomers against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line.

Quantitative Data Summary: Neuroprotective P-THIQ Derivatives
CompoundIn Vitro ModelCell LineEndpointResultIn Vivo ModelEndpointResult
1-Me-N-propargyl-TIQ Not ReportedNot ReportedNot ReportedNot ReportedMPTP-induced Parkinsonism (mice)BradykinesiaSignificantly decreased
Striatal Dopamine ContentBlocked MPTP-induced reduction
Nigral TH-positive cellsBlocked MPTP-induced reduction
(R,S)-Salsolinol 50 µM MPP+SH-SY5YCell Viability (MTS assay)Significant increase vs. MPP+ aloneNot ReportedNot ReportedNot Reported
N-Methyl-(R)-salsolinol 1000 µM MPP+SH-SY5YCell Viability (MTS assay)IC50 = 864 µMNot ReportedNot ReportedNot Reported

Note: Data for 1-Me-N-propargyl-TIQ is from a study on N-functionalized 1-MeTIQ derivatives in an MPTP mouse model[7]. Data for Salsolinol derivatives is from an in vitro study of neuroprotection against MPP+ toxicity[8].

Signaling Pathway and Experimental Workflow

The neuroprotective effects of many compounds are mediated through the activation of the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses. While not definitively shown for all P-THIQ derivatives, this pathway represents a plausible mechanism for their observed neuroprotective activities.

Nrf2_HO1_Signaling_Pathway Oxidative Stress (e.g., MPP+) Oxidative Stress (e.g., MPP+) Nrf2 Nrf2 Oxidative Stress (e.g., MPP+)->Nrf2 Neuroprotection Neuroprotection Oxidative Stress (e.g., MPP+)->Neuroprotection induces neuronal damage P-THIQ Derivative P-THIQ Derivative P-THIQ Derivative->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 dissociation ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to HO-1 & other\nantioxidant enzymes HO-1 & other antioxidant enzymes ARE->HO-1 & other\nantioxidant enzymes activates transcription of HO-1 & other\nantioxidant enzymes->Neuroprotection

Nrf2/HO-1 Signaling Pathway in Neuroprotection

The evaluation of neuroprotective P-THIQ derivatives follows a similar tiered approach, from cell-based neurotoxicity assays to more complex animal models of neurodegenerative disease.

Neuroprotection_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Neurotoxicity Assay (MPP+) Neurotoxicity Assay (MPP+) Cell Viability Assay (MTT/MTS) Cell Viability Assay (MTT/MTS) Neurotoxicity Assay (MPP+)->Cell Viability Assay (MTT/MTS) Western Blot (e.g., Nrf2, HO-1) Western Blot (e.g., Nrf2, HO-1) Cell Viability Assay (MTT/MTS)->Western Blot (e.g., Nrf2, HO-1) Investigate mechanism MPTP Mouse Model MPTP Mouse Model Western Blot (e.g., Nrf2, HO-1)->MPTP Mouse Model Lead compound Behavioral Tests Behavioral Tests MPTP Mouse Model->Behavioral Tests Neurochemical Analysis (Dopamine) Neurochemical Analysis (Dopamine) Behavioral Tests->Neurochemical Analysis (Dopamine) Immunohistochemistry (TH) Immunohistochemistry (TH) Neurochemical Analysis (Dopamine)->Immunohistochemistry (TH) Post-mortem analysis

Neuroprotection Efficacy Experimental Workflow

Experimental Protocols

In Vitro Antiproliferation/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer or neuronal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the P-THIQ derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo MPTP-Induced Parkinson's Disease Mouse Model
  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for 5-7 consecutive days to induce parkinsonism.[8][9]

  • P-THIQ Derivative Treatment: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses, starting before or after the MPTP injections, depending on the study design (prophylactic or therapeutic).

  • Behavioral Assessment: Conduct behavioral tests such as the rotarod test, pole test, and open-field test to assess motor coordination and activity.[10][11]

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum. Measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Perfuse the brains and prepare sections of the substantia nigra. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons.

References

A Comparative Guide to the Synthetic Efficiency of Novel Catalysts for Enantioselective 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a critical process in medicinal chemistry, as this structural motif is a key component in numerous biologically active compounds. The development of efficient and highly selective catalysts is paramount for the large-scale and cost-effective production of enantiomerically pure 1-phenyl-THIQ derivatives. This guide provides an objective comparison of the performance of various novel catalytic systems for this synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations.

Performance Benchmark of Catalytic Systems

The efficiency of different catalytic systems for the enantioselective synthesis of this compound and its derivatives can be evaluated based on several key metrics: chemical yield, enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of prominent catalysts, primarily focusing on two major synthetic routes: the asymmetric hydrogenation of a 1-phenyl-3,4-dihydroisoquinoline (B1582135) precursor and the Pictet-Spengler reaction.

Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline Derivatives

Asymmetric hydrogenation of the C=N bond in 1-phenyl-3,4-dihydroisoquinoline is a highly effective method for obtaining chiral 1-phenyl-THIQ. Transition metal catalysts, particularly those based on iridium and ruthenium with chiral phosphine (B1218219) ligands, have demonstrated exceptional performance in this transformation.

Catalyst PrecursorChiral LigandSubstrateYield (%)ee (%)S/C RatioTime (h)Temp (°C)Pressure (atm H₂)Ref.
[Ir(COD)Cl]₂(S)-P-Phos1-Phenyl-3,4-dihydroisoquinoline HCl97961060122550[1]
[Ir(COD)Cl]₂(R)-Me-BIMAH1-Phenyl-3,4-dihydroisoquinoline>99>991000125050Patent
[Ir(COD)Cl]₂(S)-SegphosN-Cbz-1-phenylisoquinoline838350242550[2]
RuCl₂--INVALID-LINK--n(R)-BINAP1-Phenyl-3,4-dihydroisoquinoline------[3]

Note: Data for RuCl₂--INVALID-LINK--n is qualitative from reviews; specific quantitative data for 1-phenyl-3,4-dihydroisoquinoline was not available in the searched literature. The patent for (R)-Me-BIMAH did not provide a specific citation but indicated high performance.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, involving the condensation of a β-phenylethylamine with an aldehyde followed by cyclization, is another cornerstone for the synthesis of THIQs. Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful organocatalysts for rendering this reaction enantioselective.

CatalystSubstrate 1Substrate 2Yield (%)ee (%)Catalyst Loading (mol%)Time (h)Temp (°C)Ref.
Chiral Phosphoric Acid (STRIP)N-Boc-phenethylamineBenzaldehyde (B42025)HighHigh5-1024-48RT-50[4]
(R)-TRIP2-(3-hydroxy-4-methoxyphenyl)ethylamine derivativeVarious aldehydesGoodHigh---[5]

Note: "High" and "Good" are qualitative descriptors from the source material where specific numerical data for the unsubstituted 1-phenyl-THIQ was not provided.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the two primary synthetic routes discussed.

Protocol 1: Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline with an Iridium Catalyst

This protocol is adapted from a general procedure for the asymmetric hydrogenation of 1-aryl substituted 3,4-dihydroisoquinolines.

Materials:

  • 1-Phenyl-3,4-dihydroisoquinoline hydrochloride

  • [Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

  • (S)-P-Phos (Chiral ligand)

  • Anhydrous and degassed solvent (e.g., Methanol or Toluene)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1 mol%) and (S)-P-Phos (2.2 mol%). Anhydrous, degassed solvent (e.g., 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, 1-phenyl-3,4-dihydroisoquinoline hydrochloride (1 equivalent) is dissolved in the reaction solvent (e.g., 20 mL).

  • Hydrogenation: The substrate solution is transferred to a high-pressure autoclave. The catalyst solution is then transferred to the autoclave via cannula under a positive pressure of inert gas.

  • Reaction Execution: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).

  • Work-up and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

  • Analysis: The yield is determined after purification. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a general procedure for the organocatalytic enantioselective Pictet-Spengler reaction.

Materials:

  • β-Phenylethylamine

  • Benzaldehyde

  • Chiral Phosphoric Acid (e.g., (R)-TRIP)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Molecular sieves (e.g., 4 Å)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dried Schlenk flask is charged with the chiral phosphoric acid catalyst (5-10 mol%) and freshly activated molecular sieves under an inert atmosphere. Anhydrous solvent (e.g., 10 mL) is added.

  • Addition of Reactants: To this mixture, β-phenylethylamine (1 equivalent) is added, followed by benzaldehyde (1.1 equivalents).

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., room temperature or 50 °C) for the required duration (e.g., 24-48 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the molecular sieves. The filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

  • Analysis: The yield of the purified product is calculated. The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the catalytic enantioselective synthesis and analysis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant & Catalyst Preparation B Solvent Degassing & Drying A->B C Reaction Setup (Inert Atmosphere) B->C D Catalytic Reaction (e.g., Hydrogenation or Pictet-Spengler) C->D E Quenching & Solvent Removal D->E F Column Chromatography E->F G Yield Determination F->G H Enantiomeric Excess (Chiral HPLC) G->H

Caption: Generalized workflow for catalytic synthesis.

Catalytic Cycle of Asymmetric Hydrogenation

The diagram below depicts a simplified catalytic cycle for the asymmetric hydrogenation of a dihydroisoquinoline catalyzed by a Ruthenium-BINAP complex.

G catalyst [Ru(II)-BINAP] intermediate1 Ru-Substrate Complex catalyst->intermediate1 Coordination substrate Dihydroisoquinoline (Substrate) substrate->intermediate1 product Chiral THIQ (Product) H2 H₂ intermediate2 Ru-Hydride Complex H2->intermediate2 intermediate1->intermediate2 Oxidative Addition intermediate3 Hydride Transfer Transition State intermediate2->intermediate3 Hydride Insertion intermediate3->catalyst intermediate3->product Reductive Elimination

Caption: Catalytic cycle for Ru-BINAP hydrogenation.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1-Phenyl-1,2,3,4-tetrahydroisoquinoline as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. Engage your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Safety Precautions

Before handling, it is crucial to understand the hazards associated with this compound.

Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Serious Eye Irritation (Category 2)Causes serious eye irritation.H319

Data sourced from various Safety Data Sheets (SDS).

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound and its waste:

  • Protective Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Protective Clothing: A standard laboratory coat.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final collection.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous waste.[2][3]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[2][4] It is often collected as a non-halogenated organic solid or liquid waste. Incompatible wastes must be kept separate to prevent dangerous chemical reactions.[4]

Step 2: Waste Container Selection and Management

  • Use Appropriate Containers: Collect waste in a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[3][5] For liquid waste, plastic bottles are often preferred over glass to minimize the risk of breakage.[6]

  • Keep Containers Closed: The waste container must remain closed at all times, except when you are adding waste.[1][4][5] Do not leave a funnel in the container.[5]

  • Avoid Overfilling: Leave at least a one-inch headspace in the container to allow for expansion and prevent spills.

Step 3: Labeling of Hazardous Waste

Proper labeling is a critical regulatory requirement.

  • Label Immediately: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[2][7]

  • Complete Information: The label must be filled out clearly and in pencil, as ink can be dissolved by chemical splashes.[7] Include the following information[6][7][8]:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • For mixtures, list all components and their approximate percentages, totaling 100%.

    • The date when waste was first added (the accumulation start date).[9]

    • Your name, department, and lab room number.

    • Check the appropriate hazard characteristics (e.g., toxic).

Step 4: Storage of Waste in the Laboratory

  • Designated Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which could be a marked section of a benchtop or within a chemical fume hood.[4]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks.[1][3]

  • Segregate Incompatibles: Ensure the storage area separates incompatible waste types. For example, acids should be stored separately from bases.[4]

Step 5: Arranging for Disposal

  • Contact EHS for Pickup: Once the waste container is nearly full or has been stored for a designated period (often not to exceed one year for partially filled containers in an SAA), contact your institution's EHS department to schedule a waste pickup.[1][4]

  • Follow Institutional Procedures: Your EHS office will have specific forms or online systems for requesting waste collection.[6]

  • Professional Disposal: Do not attempt to treat or dispose of the chemical yourself. The waste will be collected by trained professionals and transported to a licensed hazardous waste disposal facility.[10]

Experimental Workflow for Disposal

G cluster_0 In-Lab Waste Handling cluster_1 Laboratory Storage cluster_2 Disposal & Collection A Generation of Waste (e.g., unused chemical, contaminated items) B Select Compatible Waste Container A->B C Label Container with 'Hazardous Waste' & Contents B->C D Add Waste to Container in Fume Hood C->D E Securely Close Container After Each Addition D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment for Liquids F->G H Inspect Weekly for Leaks and Label Integrity G->H I Container is Full or Storage Time Limit Reached H->I J Request Waste Pickup from EHS I->J K EHS Collects Waste for Professional Disposal J->K

Caption: Workflow for the safe disposal of this compound.

This comprehensive approach ensures that the disposal of this compound is handled in a manner that is safe for laboratory personnel and compliant with environmental regulations. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate operational and safety protocols for handling 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, tailored for researchers, scientists, and professionals in drug development. Following these procedures is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Summary of Recommended PPE

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are recommended for incidental contact. For prolonged handling or when contamination is likely, consider double-gloving or using thicker, chemical-resistant gloves.Nitrile gloves offer good general chemical resistance. Since specific permeation data is unavailable, frequent changes are advised, especially if contact occurs.
Eye and Face Protection Safety glasses with side shields are mandatory at a minimum. A face shield should be worn in situations where splashing is possible.[1]The compound is classified as a serious eye irritant.[1] Full face and eye protection minimizes the risk of exposure from splashes or airborne particles.
Skin and Body Protection A standard laboratory coat should be worn at all times. For operations with a higher risk of contamination, consider a chemical-resistant apron or coveralls.Protects skin from accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If the material is dusty or if aerosols may be generated, a NIOSH-approved N95 respirator or higher is recommended.To prevent inhalation of airborne particles, especially if the solid material is finely divided or if there is a potential for aerosolization.

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_ppe Select Appropriate PPE start Start: Handling 1-Phenyl-1,2,3,4- tetrahydroisoquinoline assess_risk Assess Risk of Exposure (Quantity, Duration, Task) start->assess_risk hand_protection Hand Protection: - Nitrile gloves (incidental) - Double glove (prolonged) assess_risk->hand_protection Always Required eye_protection Eye/Face Protection: - Safety glasses (minimum) - Face shield (splash risk) assess_risk->eye_protection Always Required body_protection Body Protection: - Lab coat (minimum) - Chemical apron (spill risk) assess_risk->body_protection Always Required respiratory_protection Respiratory Protection: - N95 respirator (if dust/aerosol) assess_risk->respiratory_protection If Dust/Aerosol Potential handling_procedure Proceed with Handling Procedure hand_protection->handling_procedure eye_protection->handling_procedure body_protection->handling_procedure respiratory_protection->handling_procedure

Caption: Workflow for selecting PPE for handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Weigh and handle the solid material in a well-ventilated area, preferably within a chemical fume hood if there is a risk of dust generation.

  • During Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • After Handling:

    • Clean the work area thoroughly.

    • Decontaminate any equipment that came into contact with the chemical.

    • Remove and dispose of gloves properly. Do not reuse disposable gloves.

    • Remove lab coat and other reusable PPE carefully to avoid cross-contamination.

Spill Cleanup:

  • Immediate Actions:

    • Alert others in the vicinity.

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • If safe to do so, prevent the spill from spreading.

  • Cleanup Procedure for Small Spills (Solid):

    • Wear the appropriate PPE as outlined above, including respiratory protection if the material is dusty.

    • Carefully sweep up the solid material, avoiding the creation of dust. A moistened paper towel can be used to gently wipe up the final traces.

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent or detergent and water.

Waste Disposal:

  • Containerization:

    • All waste contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

References

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